molecular formula C6H14N2O3 B1221613 2-Deoxystreptamine CAS No. 2037-48-1

2-Deoxystreptamine

Cat. No.: B1221613
CAS No.: 2037-48-1
M. Wt: 162.19 g/mol
InChI Key: DTFAJAKTSMLKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diaminocyclohexane-1,2,3-triol is a natural product found in Streptomyces anthocyanicus, Streptomyces lividans, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diaminocyclohexane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFAJAKTSMLKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-48-1
Record name Deoxystreptamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Core of Aminoglycosides: A Technical Guide to the Discovery and Historical Significance of 2-Deoxystreptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a C-7 aminocyclitol that forms the central scaffold of the vast majority of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. Its discovery was a pivotal moment in the history of antibiotics, providing a foundational understanding of the structure of this critical class of antibacterial agents. The unique chemical architecture of 2-DOS, a 1,3-diamino-1,2,3-trideoxy-scyllo-inositol, is crucial for the binding of aminoglycosides to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This in-depth technical guide explores the discovery of this compound, its historical significance in the development of antibiotics, and the experimental methodologies that have been central to its study.

Discovery and Historical Significance

The story of this compound is intrinsically linked to the golden age of antibiotic discovery. Following the groundbreaking discovery of streptomycin in 1943 by Selman Waksman, Albert Schatz, and Elizabeth Bugie, the search for novel antimicrobial agents from soil microorganisms intensified.[1] Shortly thereafter, Waksman's team isolated neomycin from Streptomyces fradiae.[2] It was through the chemical degradation of neomycin that the this compound core was first revealed.

The initial structural elucidation work on neomycin in the late 1940s and early 1950s was a complex undertaking. Researchers like Dutcher, Peck, and their colleagues at the Squibb Institute for Medical Research and Merck & Co., respectively, conducted extensive degradation studies. Through acidic hydrolysis of neomycin, they were able to isolate and characterize smaller fragments, one of which was the stable aminocyclitol that would come to be known as this compound.

The identification of this common structural motif across a growing family of antibiotics was a significant breakthrough. It provided a chemical basis for classifying these compounds and understanding their structure-activity relationships. The discovery of the 2-DOS scaffold was instrumental in guiding the efforts of medicinal chemists to create semisynthetic aminoglycosides with improved potency, expanded spectra of activity, and reduced toxicity. For instance, the development of amikacin, a derivative of kanamycin, involved the chemical modification of the this compound ring to protect it from inactivating enzymes produced by resistant bacteria.[3][4]

The historical significance of the discovery of this compound can be summarized as follows:

  • Provided a unifying structural feature for a major class of antibiotics.

  • Enabled a deeper understanding of the structure-activity relationships of aminoglycosides.

  • Paved the way for the rational design of semisynthetic aminoglycosides to combat bacterial resistance.

  • Became a key building block in the total synthesis of novel aminoglycoside analogs.

Historical Timeline
YearEventKey Researchers/Institutions
1943Discovery of streptomycin.Waksman, Schatz, Bugie
1949Isolation of neomycin from Streptomyces fradiae.Waksman's Laboratory
1951Initial reports on the degradation of neomycin and isolation of "neamine" (containing this compound).Dutcher et al.
1955Further structural elucidation of neomycin, confirming the presence of the deoxystreptamine moiety.Ford et al.
1961Publication of K. L. Rinehart, Jr.'s comprehensive book, "The Neomycins and Related Antibiotics," solidifying the understanding of this compound's central role.K. L. Rinehart, Jr.
1964First total synthesis of this compound.Nakajima et al.
1970sDevelopment of the first semisynthetic aminoglycosides based on the this compound scaffold (e.g., amikacin, dibekacin, and netilmicin).[3][5]Various pharmaceutical companies

Quantitative Data

The characterization of this compound has evolved with analytical technologies. Early studies relied on classical methods, while modern techniques provide a more detailed picture of its properties.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue (Historical Data)Value (Modern Data)
Molecular FormulaC₆H₁₄N₂O₃C₆H₁₄N₂O₃
Molecular WeightData from original publications needed162.19 g/mol
Melting PointData from original publications neededDecomposes >250 °C
Elemental AnalysisData from original publications neededC, 44.43%; H, 8.70%; N, 17.27%; O, 29.59%
Specific RotationData from original publications neededNot applicable (meso compound)
pKa1Not available from early literature~7.5 - 8.0
pKa2Not available from early literature~9.0 - 9.5

Table 2: Yield of this compound from Neomycin Degradation

MethodYieldReference
Acidic Hydrolysis (Historical)Data from original publications neededDutcher et al. (1951) / Ford et al. (1955)
Acidic Hydrolysis (Modern)Variable, typically moderateGeneral literature
Two-Step Chemical Degradation~45-50%Modern synthetic literature

Experimental Protocols

The primary method for obtaining this compound has historically been through the degradation of neomycin. Below are detailed methodologies representing both the classical acidic hydrolysis and a more recent two-step chemical degradation.

Protocol 1: Isolation of this compound by Acidic Hydrolysis of Neomycin Sulfate (Classical Approach)

This protocol is a generalized representation based on early literature reports.

Materials:

  • Neomycin sulfate

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Dowex 50W-X8 resin (or similar strong cation-exchange resin)

  • Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Ethanol

  • Diethyl ether

  • Rotary evaporator

  • Chromatography column

  • pH meter

  • Melting point apparatus

  • Apparatus for elemental analysis

Procedure:

  • Hydrolysis: A solution of neomycin sulfate in concentrated hydrochloric acid is refluxed for an extended period (e.g., 18-24 hours). The exact concentration and reaction time would have been determined empirically in the original studies.

  • Neutralization and Concentration: After cooling, the reaction mixture is diluted with deionized water and the excess acid is removed under reduced pressure using a rotary evaporator. The resulting solution is neutralized to approximately pH 7 with a suitable base.

  • Ion-Exchange Chromatography: The neutralized hydrolysate is applied to a column packed with a strong cation-exchange resin (e.g., Dowex 50W-X8) in the H⁺ form. The column is washed extensively with deionized water to remove sugars and other non-basic components.

  • Elution: The amino-containing fragments, including this compound, are eluted from the column using an aqueous solution of ammonium hydroxide.

  • Fraction Collection and Analysis: Fractions are collected and monitored for the presence of this compound. In the historical context, this would have been done by paper chromatography and ninhydrin staining.

  • Isolation and Crystallization: Fractions containing pure this compound are pooled and concentrated under reduced pressure. The resulting residue is crystallized from a suitable solvent system, such as ethanol-water or ethanol-diethyl ether.

  • Characterization: The crystalline product is characterized by its melting point and elemental analysis to confirm its identity and purity.

Protocol 2: Two-Step Chemical Degradation of Neomycin

This modern approach offers a more controlled degradation of neomycin.

Materials:

  • Neomycin B

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate

  • Sodium metaperiodate (NaIO₄)

  • Methanol

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • N-protection of Neomycin: Neomycin B is fully protected with tert-butyloxycarbonyl (Boc) groups by reacting it with Boc₂O in the presence of a base like sodium carbonate in a dioxane/water mixture. The resulting hexa-N-Boc-neomycin is purified by column chromatography.

  • Oxidative Cleavage and Elimination: The protected neomycin is then treated with sodium metaperiodate in a methanol/water mixture. This cleaves the vicinal diols in the sugar rings. The resulting intermediate is treated with a base such as triethylamine to induce β-elimination, which cleaves the sugar rings from the this compound core. The resulting protected this compound derivative can then be deprotected to yield this compound.

Mandatory Visualizations

Caption: A timeline of the key events in the discovery of this compound.

aminoglycoside_structure cluster_aminoglycoside General Structure of Aminoglycoside Antibiotics cluster_examples Examples DOS This compound Core glycosidic_bonds Glycosidic Bonds DOS->glycosidic_bonds sugars Amino Sugars neomycin Neomycin kanamycin Kanamycin gentamicin Gentamicin glycosidic_bonds->sugars

Caption: The general structure of this compound-containing aminoglycosides.

isolation_workflow start Neomycin hydrolysis Acidic Hydrolysis (e.g., concentrated HCl, reflux) start->hydrolysis neutralization Neutralization & Concentration hydrolysis->neutralization chromatography Ion-Exchange Chromatography neutralization->chromatography elution Elution with NH4OH chromatography->elution crystallization Crystallization elution->crystallization end This compound crystallization->end

Caption: Experimental workflow for the isolation of this compound.

Conclusion

The discovery of this compound stands as a landmark achievement in the field of natural product chemistry and antibiotic research. Its identification as the conserved core of a major class of antibacterial agents provided a framework for understanding their mechanism of action and for developing strategies to overcome emerging resistance. The elegant chemical detective work that led to its isolation and characterization is a testament to the power of classical chemical methods. Today, this compound continues to be a subject of intense research, not only as a scaffold for new antibiotics but also as a tool for probing RNA structure and function. The historical journey from the degradation of a complex natural product to the rational design of life-saving drugs underscores the enduring importance of fundamental chemical research in addressing critical challenges in medicine.

References

An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2-Deoxystreptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-deoxystreptamine, a pivotal molecular scaffold in the development of aminoglycoside antibiotics. The information is presented to support research, scientific discovery, and drug development endeavors.

Chemical and Physical Properties

This compound is an aminocyclitol, a cyclohexane ring substituted with amino and hydroxyl groups. It serves as the central aglycone core for a wide range of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1] Its unique structure is fundamental to the biological activity of these antibiotics. The quantitative chemical and physical properties of this compound are summarized in the tables below.

Identification and Nomenclature
ParameterValue
IUPAC Name(1R,2R,3S,5R)-2,4-diamino-5-hydroxycyclohexane-1,3-diol
CAS Number2037-48-1
Molecular FormulaC₆H₁₄N₂O₃
Canonical SMILESC1--INVALID-LINK--O)O)O">C@HN
InChI KeyDTFAJAKTSMLKAT-KFJBKXNJSA-N
Synonyms2-DOS, Deoxystreptamine, 1,3-Diamino-1,3-dideoxy-scyllo-inositol
Physicochemical Data
PropertyValue
Molecular Weight162.19 g/mol [1]
Melting Point225-228 °C
pKa₁ (N-1)7.00 ± 0.05[2]
pKa₂ (N-3)9.26 ± 0.05[2]
SolubilityWhile specific quantitative data is not readily available, this compound is known to be soluble in water. Its derivatives have been dissolved in solvent mixtures such as water/dioxane and dimethylformamide (DMF). The presence of multiple hydroxyl and amino groups suggests good aqueous solubility.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

  • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of pKa by Nuclear Magnetic Resonance (NMR) Spectroscopy

The pKa values of the two amino groups of this compound can be accurately determined by monitoring the chemical shifts of nearby protons or carbons as a function of pH.

Methodology:

  • A solution of this compound is prepared in D₂O.

  • The initial acidic pD of the solution is measured using a pH meter calibrated for D₂O (pD = pH reading + 0.4).

  • A series of ¹H or ¹³C NMR spectra are acquired.

  • The pD of the solution is incrementally increased by the addition of a standard solution of NaOD in D₂O.

  • An NMR spectrum is recorded at each pD increment.

  • The chemical shifts of the protons or carbons adjacent to the amino groups are plotted against the pD.

  • The resulting titration curves are fitted to a sigmoidal function, and the inflection points of the curves correspond to the pKa values of the amino groups.[2]

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that typically starts from D-glucose-6-phosphate. The following diagram illustrates a simplified pathway.

This compound Biosynthesis D-Glucose-6-Phosphate D-Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose D-Glucose-6-Phosphate->2-deoxy-scyllo-inosose DOIS (2-deoxy-scyllo-inosose synthase) 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine L-glutamine:DOI aminotransferase 3-amino-2-deoxy-scyllo-inosose 3-amino-2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosamine->3-amino-2-deoxy-scyllo-inosose Dehydrogenase This compound This compound 3-amino-2-deoxy-scyllo-inosose->this compound Aminotransferase

Simplified biosynthetic pathway of this compound.
Interaction with the Bacterial Ribosome

This compound-containing aminoglycosides exert their antibacterial effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This interaction disrupts protein synthesis.

Aminoglycoside Ribosome Interaction cluster_ribosome Bacterial 30S Ribosomal Subunit A-site A-site P-site P-site Protein_Synthesis Protein_Synthesis A-site->Protein_Synthesis Normal Translation E-site E-site Aminoglycoside Aminoglycoside Aminoglycoside->A-site Binds to 16S rRNA Mistranslation Mistranslation Aminoglycoside->Mistranslation Causes Inhibition Inhibition Aminoglycoside->Inhibition Leads to mRNA mRNA mRNA->A-site tRNA tRNA tRNA->A-site Mistranslation->Protein_Synthesis Inhibition->Protein_Synthesis

Mechanism of action of this compound-containing aminoglycosides.

References

The Core Mechanism of Protein Synthesis Inhibition by 2-Deoxystreptamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxystreptamine (2-DOS) is a central aminocyclitol scaffold found in a major class of clinically significant antibiotics, the aminoglycosides. These compounds exert their potent bactericidal activity by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a detailed exploration of the molecular mechanism by which the 2-DOS core and its derivatives inhibit protein synthesis. We will delve into the specific interactions with the 16S ribosomal RNA, the induction of codon misreading, and the inhibition of ribosomal translocation. This document summarizes key quantitative data, provides detailed protocols for seminal experiments used to elucidate this mechanism, and presents visual representations of the critical molecular events and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. Aminoglycoside antibiotics, characterized by the presence of a this compound ring, have been a cornerstone in the treatment of serious Gram-negative bacterial infections for decades. Their primary mode of action is the disruption of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately, cell death.[1][2] The 2-DOS ring itself is a key structural feature, providing the foundational scaffold for the specific and high-affinity binding to the ribosomal target.[3] This guide will dissect the intricate molecular interactions and the downstream consequences of this binding event.

The Ribosomal A-Site: The Primary Target of this compound

The bactericidal activity of 2-DOS-containing aminoglycosides stems from their high-affinity binding to the decoding A-site on the 30S ribosomal subunit.[2] This site is a highly conserved region of the 16S rRNA, specifically within helix 44 (h44).[4] The A-site is responsible for decoding the messenger RNA (mRNA) codon and selecting the corresponding aminoacyl-tRNA (aa-tRNA).

Molecular Interactions of the 2-DOS Scaffold

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the binding of aminoglycosides to the A-site.[1][5] The this compound ring (often referred to as ring II) plays a crucial role in this interaction. It recognizes and binds to a specific pocket within the major groove of the A-site RNA.[6]

Key nucleotide residues of the 16S rRNA are directly involved in the interaction with the 2-DOS core and its appended amino sugars (rings I, III, IV, etc.). These include:

  • A1408: This prokaryote-specific nucleotide forms a pseudo-base pair with ring I of the aminoglycoside, a crucial interaction for the specificity of these antibiotics.[7]

  • G1491: Ring I of the aminoglycoside stacks against this guanine residue.[8]

  • A1492 and A1493: These two universally conserved adenine residues are central to the mechanism of action. In the absence of a cognate aa-tRNA, A1492 and A1493 are stacked within helix 44.[9] The binding of 2-DOS-containing aminoglycosides induces a dramatic conformational change, causing these two adenines to flip out from the helix.[7][10]

  • U1495: This uridine residue is also involved in the binding pocket.[7]

The interaction between the 2-DOS ring and the A-site is stabilized by a network of hydrogen bonds.[5] The amino groups on the 2-DOS ring are critical for this interaction, forming direct contacts with the rRNA backbone and bases.[6]

The "Flipped-Out" Conformation: Inducing Codon Misreading

The binding of 2-DOS aminoglycosides to the A-site stabilizes a conformation that mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred.[7] This "locked" conformation, with adenines A1492 and A1493 flipped out, is the molecular basis for aminoglycoside-induced mRNA misreading.[10] The flipped-out adenines form A-minor interactions with the minor groove of the codon-anticodon helix, effectively "tricking" the ribosome into accepting a near-cognate or even non-cognate aa-tRNA.[1][11] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and non-functional proteins.[12]

Aminoglycoside-Induced Codon Misreading cluster_0 Normal Decoding cluster_1 Aminoglycoside Action Ribosome_A_Site Ribosome A-Site (A1492/A1493 stacked in) Cognate_tRNA Cognate aa-tRNA Ribosome_A_Site->Cognate_tRNA enters Correct_Pairing Correct Codon-Anticodon Pairing Cognate_tRNA->Correct_Pairing Flipped_Out A1492/A1493 Flip Out Correct_Pairing->Flipped_Out Peptide_Bond Peptide Bond Formation Flipped_Out->Peptide_Bond Ribosome_A_Site_AGO Ribosome A-Site AGO_Binds AGO Binds to A-Site Ribosome_A_Site_AGO->AGO_Binds AGO 2-DOS Aminoglycoside AGO->AGO_Binds AGO_Flipped_Out A1492/A1493 Flipped Out (Locked Conformation) AGO_Binds->AGO_Flipped_Out Near_Cognate_tRNA Near-Cognate aa-tRNA AGO_Flipped_Out->Near_Cognate_tRNA stabilizes binding of Misreading Codon Misreading Near_Cognate_tRNA->Misreading Aberrant_Protein Aberrant Protein Synthesis Misreading->Aberrant_Protein

Caption: Mechanism of 2-DOS aminoglycoside-induced codon misreading.

Inhibition of Ribosomal Translocation

Beyond inducing misreading, 2-DOS containing aminoglycosides also inhibit the translocation step of elongation.[8] Translocation is the process where the ribosome moves one codon down the mRNA, a movement catalyzed by Elongation Factor G (EF-G). In vitro and in vivo studies have shown that aminoglycosides can slow down the rate of translocation by two- to four-fold.[13][14] This inhibitory effect is thought to arise from the stabilization of the pre-translocation state of the ribosome, where the tRNAs are in hybrid A/P and P/E sites.[15] The binding of the aminoglycoside to the A-site can sterically hinder the conformational changes required for EF-G-mediated translocation.

Quantitative Analysis of this compound Activity

The inhibitory effects of 2-DOS containing aminoglycosides have been quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data for representative aminoglycosides.

Table 1: Dissociation Constants (Kd) for Aminoglycoside Binding to the Ribosomal A-Site

AminoglycosideDissociation Constant (Kd) (µM)Reference
Paromomycin0.2[13]
Gentamicin1.7[13]
Apramycin6.3[13]

Table 2: In Vitro Inhibition of Protein Synthesis (IC50)

AminoglycosideTarget RibosomeIC50 (µM)Reference
G418 (Geneticin)Mitochondrial2.3[16]
NeomycinMitochondrial6.3[16]
GentamicinMitochondrial13.3[16]
KanamycinMammalian Microsomal~100[17]
NetilmicinMammalian Microsomal~100[17]

Table 3: Effect of Aminoglycosides on Translation Elongation Rate

AminoglycosideEffect on Elongation RateReference
Apramycin2- to 4-fold slowdown[13]
Gentamicin2- to 4-fold slowdown[13]
Paromomycin2- to 4-fold slowdown[13]

Key Experimental Protocols

The elucidation of the this compound mechanism of action has been made possible by a variety of sophisticated experimental techniques. This section provides detailed methodologies for three key experiments.

X-ray Crystallography of Ribosome-Aminoglycoside Complexes

This technique provides high-resolution structural information on the interaction between aminoglycosides and the ribosome.

Methodology:

  • Purification and Crystallization of Ribosomal Subunits:

    • 30S ribosomal subunits are purified from a suitable bacterial source, such as Thermus thermophilus, as previously described.[1]

    • Purified 30S subunits are crystallized at 4°C using the hanging drop vapor diffusion method. A typical mother liquor solution contains 17% (v/v) MPD, 15 mM magnesium acetate, 200 mM potassium acetate, 75 mM ammonium acetate, and 100 mM MES-KOH (pH 6.5).[1]

  • Soaking of Aminoglycosides into Crystals:

    • The desired 2-DOS containing aminoglycoside, along with a short mRNA analog and an anticodon stem-loop (ASL) tRNA fragment, are soaked into the 30S subunit crystals.[1]

    • Soaking is typically performed for several hours to allow for complex formation within the crystal lattice.

  • Data Collection and Structure Determination:

    • Crystals are cryo-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.[1]

    • The structure is solved using molecular replacement and refined to high resolution.[18]

X-ray_Crystallography_Workflow Purify_30S Purify 30S Ribosomal Subunits Crystallize_30S Crystallize 30S Subunits Purify_30S->Crystallize_30S Soak Soak Crystals with 2-DOS Aminoglycoside, mRNA, and ASL Crystallize_30S->Soak Cryo_Cool Cryo-cool Crystals Soak->Cryo_Cool Data_Collection X-ray Diffraction Data Collection Cryo_Cool->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution

Caption: Workflow for X-ray crystallography of ribosome-aminoglycoside complexes.

Toeprinting Assay for Ribosome Stalling

This primer extension inhibition assay is used to map the precise location of ribosomes stalled on an mRNA template by an antibiotic.[19][20]

Methodology:

  • Preparation of the In Vitro Translation Reaction:

    • A cell-free coupled transcription-translation system (e.g., PURExpress) is used.[20]

    • A DNA template encoding the mRNA of interest is added to the reaction mix.

    • The 2-DOS containing aminoglycoside is added at various concentrations. A no-drug control is included.[20]

    • The reaction is incubated at 37°C to allow for translation and ribosome stalling.

  • Primer Annealing and Reverse Transcription:

    • A radiolabeled or fluorescently labeled DNA primer, complementary to the 3' end of the mRNA, is annealed to the reaction mixture.[21]

    • Reverse transcriptase is added, along with dNTPs, to initiate cDNA synthesis.

  • Analysis of cDNA Products:

    • The reverse transcriptase extends the primer until it encounters the stalled ribosome, at which point the enzyme dissociates, creating a truncated cDNA product known as a "toeprint".[22]

    • The cDNA products are purified and separated by denaturing polyacrylamide gel electrophoresis.

    • The size of the toeprint band, determined by running a sequencing ladder alongside, indicates the precise position of the ribosome stall site on the mRNA.[20]

Toeprinting_Assay_Workflow Setup_IVT Set up In Vitro Transcription-Translation Reaction Add_AGO Add 2-DOS Aminoglycoside Setup_IVT->Add_AGO Incubate Incubate for Translation Add_AGO->Incubate Anneal_Primer Anneal Labeled Primer Incubate->Anneal_Primer Reverse_Transcription Perform Reverse Transcription Anneal_Primer->Reverse_Transcription Analyze_cDNA Analyze cDNA Products by Gel Electrophoresis Reverse_Transcription->Analyze_cDNA Map_Stall_Site Map Ribosome Stall Site Analyze_cDNA->Map_Stall_Site

Caption: Workflow for the toeprinting assay to identify ribosome stall sites.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

smFRET is a powerful technique to study the conformational dynamics of the ribosome in real-time and how these are affected by aminoglycoside binding.[15]

Methodology:

  • Labeling of Ribosomal Components:

    • Ribosomal subunits and/or tRNAs are fluorescently labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) fluorophore.[15]

    • The placement of the labels is crucial to probe specific conformational changes, such as the movement of tRNAs between different states (classical vs. hybrid).

  • Immobilization and Imaging:

    • Ribosome complexes are immobilized on a microscope slide.

    • The sample is illuminated with a laser to excite the donor fluorophore.

    • The fluorescence emission from both the donor and acceptor is detected using a sensitive camera.

  • Data Analysis:

    • The FRET efficiency, which is dependent on the distance between the donor and acceptor, is calculated for individual molecules over time.

    • Changes in FRET efficiency reflect conformational changes in the ribosome.

    • The effect of adding a 2-DOS containing aminoglycoside on the frequency and duration of these conformational states is analyzed to understand its impact on ribosomal dynamics.[15]

Conclusion

The this compound scaffold is a privileged structure in the design of antibiotics that target the bacterial ribosome. Its ability to specifically bind to the A-site of the 16S rRNA and induce a conformational change that promotes codon misreading and inhibits translocation is the cornerstone of its potent bactericidal activity. The detailed understanding of this mechanism, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity. Future research in this area will likely focus on overcoming resistance mechanisms and fine-tuning the interaction with the ribosomal target to develop the next generation of life-saving antibiotics.

References

The Central Role of 2-Deoxystreptamine in Aminoglycoside Antibiotic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Deoxystreptamine Scaffold, the Core of Aminoglycoside Potency

Aminoglycosides are a powerful class of broad-spectrum antibiotics that have been a cornerstone in the treatment of serious bacterial infections for decades.[1][2] Their bactericidal activity is primarily targeted against Gram-negative aerobes.[3] The chemical architecture of most clinically significant aminoglycosides is characterized by amino sugars linked glycosidically to a central aminocyclitol ring.[2][4] This central scaffold is most commonly this compound (2-DOS), a key structural moiety that is crucial for the biological activity of these antibiotics.[5][6][7][8] The 2-DOS ring provides the foundational structure for the attachment of various amino sugars at either the 4,5- or 4,6-positions, leading to the classification of aminoglycosides into two major sub-classes.[5][7][8] Prominent members of the 4,6-disubstituted class include kanamycin, gentamicin, and amikacin, while the 4,5-disubstituted class includes neomycin and paromomycin.[5][7] The precise arrangement and chemical nature of the substituents on the 2-DOS ring profoundly influence the antibacterial spectrum, potency, and toxicity of the individual aminoglycoside.[9]

Mechanism of Antibiotic Activity: Targeting the Ribosomal A-Site

The primary mechanism of action of this compound-containing aminoglycosides is the inhibition of bacterial protein synthesis.[1][2][10] These antibiotics bind with high affinity to the decoding A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2][10] This binding event disrupts the fidelity of protein translation in two main ways: by causing misreading of the mRNA codon and by inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site.[3] The aberrant proteins produced due to misreading can be inserted into the bacterial cell membrane, altering its permeability and leading to a further influx of the aminoglycoside, ultimately resulting in cell death.[11] The this compound ring and the attached amino sugar at the 4-position (ring I) are essential for this interaction with the ribosomal A-site and for inducing the misreading of the genetic code.[11][12]

Aminoglycoside_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit A_Site A-Site (on 16S rRNA) 50S_Subunit 50S Subunit Protein_Synthesis Normal Protein Synthesis A_Site->Protein_Synthesis proceeds Inhibition Inhibition of Translocation A_Site->Inhibition leads to Misreading Codon Misreading A_Site->Misreading leads to Aminoglycoside 2-DOS Aminoglycoside Aminoglycoside->A_Site binds with high affinity mRNA mRNA mRNA->A_Site binds tRNA Aminoacyl-tRNA tRNA->A_Site delivers amino acid Cell_Death Bacterial Cell Death Inhibition->Cell_Death Aberrant_Proteins Aberrant Proteins Misreading->Aberrant_Proteins Aberrant_Proteins->Cell_Death membrane damage

Figure 1: Mechanism of action of this compound aminoglycosides.

Structure-Activity Relationship

The antibacterial potency of aminoglycosides is intimately linked to their chemical structure, particularly the nature and position of the amino and hydroxyl groups on the 2-DOS scaffold and the attached sugar moieties.[9][13] Modifications to these functional groups can significantly impact the binding affinity to the ribosomal A-site and the ability to evade bacterial resistance mechanisms.

Antibacterial Potency

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several key this compound aminoglycosides against common bacterial pathogens. Lower MIC values indicate greater antibacterial potency.

Antibiotic2-DOS SubstitutionEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Kanamycin A 4,6-disubstituted6-30[9][14]0.25-1[15]>64[15]
Gentamicin 4,6-disubstituted0.5->32[15]0.5[15]2-16[15]
Neomycin B 4,5-disubstituted4-160.5-2>128
Amikacin 4,6-disubstituted2->256[16]8-164-8[17]

Note: MIC values can vary depending on the specific strain and testing methodology.

Ribosomal Binding Affinity and In Vitro Translation Inhibition

The affinity of aminoglycosides for the bacterial ribosomal A-site, often quantified by the dissociation constant (Kd), and their ability to inhibit protein synthesis in vitro (IC50) are key determinants of their antibacterial activity.

AntibioticRibosomal A-Site Binding (Kd, µM)In Vitro Translation Inhibition (IC50, µM)
Kanamycin A ~1.00.4
Gentamicin 0.001-0.010.1-0.5[7]
Neomycin B 0.02-0.20.032[18]
Tobramycin ~2-
Paromomycin 0.20.23[18]

Mechanisms of Resistance

The clinical efficacy of aminoglycosides is threatened by the emergence of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[4][17] These enzymes, which include N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs), catalyze the covalent modification of specific amino or hydroxyl groups on the aminoglycoside, including on the this compound ring.[4][17] These modifications sterically hinder the binding of the antibiotic to the ribosomal A-site, rendering it ineffective.[4] The development of semisynthetic aminoglycosides like amikacin, which has an N1-acyl substitution on the 2-DOS ring, was a strategy to overcome the action of some of these modifying enzymes.[11]

Toxicity of this compound Aminoglycosides

A major limitation to the clinical use of aminoglycosides is their potential for significant toxicity, primarily ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[2] Both toxicities are thought to be related to the accumulation of the drug in the hair cells of the inner ear and the proximal tubule cells of the kidney, respectively. The precise mechanisms of toxicity are complex and involve the generation of reactive oxygen species and interference with mitochondrial protein synthesis.[2]

The structural features of the this compound ring and its substituents also play a role in toxicity. For instance, the 4,5-disubstituted aminoglycosides like neomycin are generally more toxic than the 4,6-disubstituted ones. Efforts to design less toxic aminoglycosides often focus on modifying the 2-DOS scaffold to reduce uptake into mammalian cells or to decrease interaction with eukaryotic ribosomes.[2]

AntibioticOtotoxicity (Hair Cell Loss IC50, µM)Nephrotoxicity (Renal Cell Viability IC50, mM)
Gentamicin ~30-50~2.0 (in HEI-OC1 cells)[13]
Kanamycin ~100-200>10
Neomycin ~10-20~1.5
Amikacin ~150-250>10

Note: Toxicity data can vary significantly based on the experimental model (in vitro vs. in vivo) and the specific cell lines or animal models used.

Experimental Methodologies

A variety of in vitro and in vivo assays are employed to characterize the activity and toxicity of this compound aminoglycosides.

Aminoglycoside_Evaluation_Workflow Start Novel Aminoglycoside Candidate MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Antibacterial Screening Binding_Assay Ribosome Binding Assay (e.g., Filter Binding) Start->Binding_Assay Target Engagement Translation_Assay In Vitro Translation Inhibition Assay Start->Translation_Assay Mechanism of Action Ototoxicity_Assay Ototoxicity Assay (Organ of Corti Explants) Start->Ototoxicity_Assay Toxicity Screening Nephrotoxicity_Assay Nephrotoxicity Assay (e.g., MTT on Renal Cells) Start->Nephrotoxicity_Assay Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Assay->Data_Analysis Binding_Assay->Data_Analysis Translation_Assay->Data_Analysis Ototoxicity_Assay->Data_Analysis Nephrotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Candidate Lead_Optimization->End

Figure 2: Experimental workflow for the evaluation of novel aminoglycosides.

Ribosome Binding Assay (Filter Binding Method)

This assay measures the direct interaction between a radiolabeled aminoglycoside and isolated bacterial ribosomes.

Materials:

  • 70S bacterial ribosomes

  • Radiolabeled aminoglycoside (e.g., [3H]-gentamicin)

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of the unlabeled aminoglycoside for competition binding.

  • In microcentrifuge tubes, combine the binding buffer, a fixed concentration of radiolabeled aminoglycoside, and varying concentrations of the unlabeled competitor.

  • Add a fixed concentration of 70S ribosomes to each tube to initiate the binding reaction.

  • Incubate the reactions at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Assemble the filter apparatus with a nitrocellulose membrane (to bind ribosomes) stacked on top of a nylon membrane (to capture unbound aminoglycoside).

  • Apply a vacuum and pass each reaction mixture through its corresponding filter.

  • Wash the filters with cold binding buffer to remove non-specifically bound ligand.

  • Dry the membranes and measure the radioactivity on the nitrocellulose filters using a scintillation counter.

  • Plot the amount of bound radiolabeled aminoglycoside as a function of the unlabeled competitor concentration to determine the binding affinity (Kd or IC50).

In Vitro Translation Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibition of protein synthesis in a cell-free system by measuring the activity of a reporter enzyme.

Materials:

  • Cell-free bacterial transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter gene (e.g., firefly luciferase)

  • Amino acid mixture and energy source (ATP, GTP)

  • Aminoglycoside of interest

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Prepare a master mix containing the cell-free extract, reaction buffer, amino acids, energy source, and the luciferase reporter plasmid.[4]

  • Prepare serial dilutions of the aminoglycoside to be tested.

  • In a 96-well plate, add the master mix to each well.

  • Add the different concentrations of the aminoglycoside to the respective wells. Include a no-drug control and a no-template control.

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.[4]

  • Equilibrate the plate to room temperature and add the luciferase assay reagent to each well.[3]

  • Measure the luminescence in each well using a luminometer.

  • Calculate the percentage of inhibition for each aminoglycoside concentration relative to the no-drug control and determine the IC50 value.[3]

Aminoglycoside-Induced Ototoxicity Assay (Organ of Corti Explants)

This ex vivo assay assesses the toxic effect of aminoglycosides on the sensory hair cells of the inner ear.

Materials:

  • Postnatal day 3-5 mouse or rat pups

  • Dissection microscope and tools

  • Culture medium (e.g., DMEM/F12) with serum

  • Aminoglycoside of interest

  • Fixative (e.g., 4% paraformaldehyde)

  • Phalloidin conjugated to a fluorescent dye (for F-actin staining of hair cells)

  • Fluorescence microscope

Protocol:

  • Dissect the cochleae from the temporal bones of the pups under sterile conditions.

  • Carefully remove the organ of Corti from the cochlea and place it in a culture dish with a drop of culture medium.

  • Culture the explants for 24 hours to allow them to stabilize.

  • Prepare different concentrations of the aminoglycoside in the culture medium.

  • Replace the medium in the culture dishes with the aminoglycoside-containing medium and incubate for a specified period (e.g., 48-72 hours).[1]

  • After the treatment period, fix the explants with 4% paraformaldehyde.

  • Permeabilize the tissue and stain with fluorescently labeled phalloidin to visualize the hair cells.

  • Image the explants using a fluorescence microscope and count the number of surviving inner and outer hair cells in different regions of the cochlea.[5][11]

  • Compare the hair cell survival in the treated groups to the untreated control group to determine the ototoxic potential of the aminoglycoside.[5][11]

Aminoglycoside-Induced Nephrotoxicity Assay (MTT Assay)

This in vitro assay measures the cytotoxicity of aminoglycosides on a renal cell line.

Materials:

  • A renal proximal tubule cell line (e.g., LLC-PK1 or HK-2)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Aminoglycoside of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed the renal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of the aminoglycoside in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the aminoglycoside. Include a no-drug control.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • After the incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][18]

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[6][18]

  • Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each aminoglycoside concentration relative to the no-drug control and determine the IC50 value.[18]

Conclusion and Future Perspectives

The this compound ring is the quintessential scaffold of the most clinically important aminoglycoside antibiotics, playing a pivotal role in their mechanism of action, antibacterial spectrum, and unfortunately, their associated toxicities. A thorough understanding of the structure-activity and structure-toxicity relationships centered on the 2-DOS moiety is paramount for the development of new aminoglycoside derivatives. Future research will likely focus on the rational design and synthesis of novel analogs with modifications on the this compound ring and its appended sugars to enhance their activity against resistant pathogens while minimizing their toxic side effects. The use of advanced techniques in structural biology, computational modeling, and high-throughput screening will be instrumental in guiding these efforts to revitalize this important class of antibiotics.

References

The Biosynthesis of 2-Deoxystreptamine: A Core Scaffold for Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a crucial aminocyclitol core found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. The unique structural features of 2-DOS are fundamental to the therapeutic activity of these antibiotics, which primarily function by binding to the bacterial ribosome and inhibiting protein synthesis. A thorough understanding of the biosynthetic pathway of 2-DOS from the primary metabolite D-glucose is paramount for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. This guide provides a comprehensive overview of the enzymatic cascade responsible for the conversion of D-glucose into 2-DOS, detailing the enzymes, intermediates, and available quantitative data. Furthermore, it outlines key experimental protocols for the study of this vital biosynthetic pathway.

The Biosynthetic Pathway from D-Glucose to this compound

The biosynthesis of this compound from D-glucose is a multi-step enzymatic process. The pathway is initiated by the conversion of D-glucose-6-phosphate into the key intermediate 2-deoxy-scyllo-inosose, which then undergoes two successive transamination reactions, interspersed by an oxidation step, to yield the final this compound product.

Step 1: Cyclization of D-Glucose-6-Phosphate

The first committed step in the 2-DOS biosynthetic pathway is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI). This complex intramolecular cyclization is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) . This enzyme belongs to the family of lyases and its activity is dependent on the presence of NAD+ and a divalent metal cofactor, typically Co2+.[1] The reaction mechanism is thought to proceed through a series of steps involving oxidation, elimination, and aldol condensation.

Step 2: First Transamination

Following its formation, 2-deoxy-scyllo-inosose undergoes a transamination reaction to form 2-deoxy-scyllo-inosamine (DOIA). This reaction is catalyzed by L-glutamine:2-deoxy-scyllo-inosose aminotransferase , a pyridoxal phosphate (PLP)-dependent enzyme.[2] This aminotransferase utilizes L-glutamine as the primary amino group donor.[3] In several studied organisms, a single aminotransferase has been shown to be responsible for both transamination steps in the pathway.[2][4]

Step 3: Oxidation of 2-Deoxy-scyllo-inosamine

The intermediate 2-deoxy-scyllo-inosamine is then oxidized to 3-amino-2,3-dideoxy-scyllo-inosose. This dehydrogenation is carried out by 2-deoxy-scyllo-inosamine dehydrogenase , an NAD(P)+-dependent oxidoreductase that requires a zinc cofactor.[5]

Step 4: Second Transamination

The final step in the biosynthesis of this compound is a second transamination reaction, converting 3-amino-2,3-dideoxy-scyllo-inosose to this compound. This reaction is also catalyzed by the same L-glutamine:2-deoxy-scyllo-inosose aminotransferase that was involved in the first transamination step, highlighting the enzyme's dual functionality.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of 2-Deoxy-scyllo-inosose Synthase (DOIS) from Bacillus circulans [1]

SubstrateKm (M)kcat (s-1)
D-Glucose-6-phosphate9.0 x 10-47.3 x 10-2
NAD+1.7 x 10-4-

Table 2: Kinetic Parameters of L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase

SubstrateKmkcatSource Organism
2-deoxy-scyllo-inososeData not availableData not available
L-GlutamineData not availableData not available
3-amino-2,3-dideoxy-scyllo-inososeData not availableData not available

Table 3: Kinetic Parameters of 2-Deoxy-scyllo-inosamine Dehydrogenase

SubstrateKmkcatSource Organism
2-deoxy-scyllo-inosamineData not availableData not available
NAD(P)+Data not availableData not available

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant 2-Deoxy-scyllo-inosose Synthase (BtrC) from Bacillus circulans[6]
  • Gene Expression: The btrC gene is cloned into an appropriate expression vector and transformed into a suitable E. coli host strain. Protein expression is induced according to standard protocols.

  • Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., 5 mM Tris-HCl pH 7.7 containing 0.2 mM CoCl2) and lysed by sonication or high-pressure homogenization.

  • Centrifugation: The cell lysate is centrifuged to remove cell debris.

  • Gel Filtration Chromatography: The supernatant is loaded onto a Hi-Load 26/60 Superdex 200pg column (Pharmacia Biotech) equilibrated with the lysis buffer. Fractions containing BtrC are collected.

  • Hydrophobic Interaction Chromatography: The pooled fractions are concentrated and loaded onto a Hi-Load 16/10 phenyl Sepharose HP column (Pharmacia Biotech) equilibrated with 5 mM Tris-HCl pH 7.7 containing 1 M (NH4)2SO4 and 0.2 mM CoCl2.

  • Elution: The protein is eluted with a linear gradient of decreasing (NH4)2SO4 concentration (1-0 M). BtrC typically elutes at approximately 0 M (NH4)2SO4.

  • Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into 5 mM Tris-HCl pH 7.7 containing 0.2 mM CoCl2, concentrated, and stored at -80°C.

Protocol 2: Assay for 2-Deoxy-scyllo-inosose Synthase Activity[7]
  • Reaction Mixture: Prepare a reaction mixture containing D-glucose-6-phosphate, NAD+, CoCl2, and the purified DOIS enzyme in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding acid or by heat inactivation.

  • Product Analysis: The formation of 2-deoxy-scyllo-inosose can be monitored by converting the product to a suitable derivative (e.g., a nitrobenzyl oxime derivative) and analyzing it by HPLC or GC-MS.

Protocol 3: Purification of L-Glutamine:keto-scyllo-inositol Aminotransferase from Micromonospora purpurea[2]
  • Cell Extraction: Mycelia are harvested and extracted to obtain a cell-free extract.

  • Dialysis: The crude extract is dialyzed against a suitable buffer.

  • Chromatography: The dialyzed extract is subjected to a series of chromatographic steps, which may include ion-exchange and affinity chromatography, to purify the aminotransferase. The specific details of the columns and elution conditions would need to be optimized.

Protocol 4: Assay for Aminotransferase Activity[2][3]
  • Reaction Mixture: Prepare a reaction mixture containing the keto-inosose substrate (e.g., 2-deoxy-scyllo-inosose), L-glutamine, pyridoxal phosphate, and the purified aminotransferase in a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature.

  • Product Detection: The formation of the amino-inosose product can be detected and quantified using various methods, such as chromatographic separation followed by derivatization and detection, or by coupling the reaction to a secondary assay that measures the production of a chromogenic or fluorogenic product.

Protocol 5: Purification of 2-Deoxy-scyllo-inosamine Dehydrogenase[3]
  • Cell-free Extract Preparation: Prepare a cell-free extract from the desired microbial source.

  • Ion-Exchange Chromatography: The extract is subjected to ion-exchange chromatography, for example, on a DEAE-Sepharose CL-6B column. The dehydrogenase activity can be separated from the aminotransferase activity using this method.[3]

Protocol 6: Assay for 2-Deoxy-scyllo-inosamine Dehydrogenase Activity[3]
  • Reaction Mixture: Prepare a reaction mixture containing 2-deoxy-scyllo-inosamine, NAD(P)+, and the purified dehydrogenase in a suitable buffer.

  • Spectrophotometric Monitoring: The activity of the dehydrogenase can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

Visualizations

Biosynthesis_Pathway D_Glucose D-Glucose G6P D-Glucose-6-Phosphate D_Glucose->G6P Hexokinase (Primary Metabolism) DOI 2-deoxy-scyllo-inosose G6P->DOI DOIS (BtrC) NAD+, Co2+ DOIA 2-deoxy-scyllo-inosamine DOI->DOIA L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS/Neo6) PLP, L-Glutamine Amino_DOI 3-amino-2,3-dideoxy- scyllo-inosose DOIA->Amino_DOI 2-deoxy-scyllo-inosamine dehydrogenase NAD(P)+, Zn2+ DOS This compound Amino_DOI->DOS L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS/Neo6) PLP, L-Glutamine

Caption: Biosynthetic pathway of this compound from D-Glucose.

Experimental_Workflow_DOIS cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Expression Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis Centrifugation Centrifugation Lysis->Centrifugation Gel_Filtration Gel Filtration Centrifugation->Gel_Filtration HIC Hydrophobic Interaction Chromatography Gel_Filtration->HIC Purified_Enzyme Purified DOIS HIC->Purified_Enzyme Reaction_Setup Reaction Setup Purified_Enzyme->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination Analysis Product Analysis (HPLC/GC-MS) Termination->Analysis

Caption: Experimental workflow for DOIS purification and activity assay.

References

2-Deoxystreptamine: A Privileged Scaffold for the Development of Novel Antibiotics to Combat Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, have long been a cornerstone in treating severe bacterial infections. The majority of clinically significant aminoglycosides are built upon a central scaffold: 2-deoxystreptamine (2-DOS). This aminocyclitol core is crucial for their mechanism of action, which involves binding to the bacterial ribosome and disrupting protein synthesis. However, the efficacy of these life-saving drugs is increasingly compromised by bacterial resistance, primarily driven by the enzymatic modification of the antibiotic. This technical guide explores the pivotal role of the this compound scaffold in the development of a new generation of aminoglycoside antibiotics designed to overcome these resistance mechanisms. We will delve into the mechanism of action, structure-activity relationships, and synthetic strategies for creating novel 2-DOS derivatives. This guide also provides detailed experimental protocols and quantitative data to support the research and development of these urgently needed therapeutics.

The this compound Scaffold: A Foundation for Antibacterial Activity

The this compound (2-DOS) moiety is a dibasic aminocyclitol that forms the central structural component of most clinically important aminoglycoside antibiotics, including kanamycin, gentamicin, and neomycin.[1][2] This scaffold is typically glycosylated at the 4 and 5 or 4 and 6 positions with various amino sugars, giving rise to the two main classes of 2-DOS-containing aminoglycosides.[2][3] The arrangement of the amino and hydroxyl groups on the 2-DOS ring is critical for the high-affinity binding to the A-site on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosome.[1][3] This interaction is the basis of their potent bactericidal activity.

Mechanism of Action: Disruption of Bacterial Protein Synthesis

Aminoglycoside antibiotics exert their bactericidal effect by inhibiting protein synthesis.[1][4] The process can be broken down into several key stages:

  • Cellular Uptake: The polycationic nature of aminoglycosides facilitates their initial electrostatic interaction with the negatively charged components of the bacterial cell envelope.[1] Subsequent energy-dependent transport mechanisms then internalize the drug into the cytoplasm.[1]

  • Ribosomal Binding: Once inside the cell, aminoglycosides bind with high affinity to the A-site of the 16S rRNA within the 30S ribosomal subunit.[1][4] This binding alters the conformation of the A-site.[1]

  • Inhibition of Protein Synthesis: The conformational change induced by aminoglycoside binding leads to several downstream effects that disrupt protein synthesis:

    • Codon Misreading: It promotes the misreading of the mRNA codon by the incoming aminoacyl-tRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][4]

    • Inhibition of Translocation: Some aminoglycosides can also block the translocation of the peptidyl-tRNA from the A-site to the P-site.[5]

    • Inhibition of Initiation: Direct inhibition of translation initiation has also been observed.[1]

The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.[1]

Aminoglycoside Mechanism of Action cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Aminoglycoside_ext Aminoglycoside Membrane Outer & Inner Membranes Aminoglycoside_ext->Membrane Electrostatic Interaction Aminoglycoside_int Aminoglycoside Membrane->Aminoglycoside_int Energy-dependent Transport Ribosome 30S Ribosomal Subunit (16S rRNA A-site) Aminoglycoside_int->Ribosome High-affinity Binding Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Ribosome->Cell_Death Inhibition of Protein Synthesis Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Codon Misreading & Inhibition of Translocation Aberrant_Proteins->Cell_Death Disruption of Cellular Functions

Figure 1: Signaling pathway of aminoglycoside action.

The Challenge of Bacterial Resistance

The clinical utility of aminoglycosides is severely threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

  • Enzymatic Modification: This is the most prevalent mechanism of resistance.[6] Bacteria acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[6] There are three main classes of AMEs:

    • Aminoglycoside Acetyltransferases (AACs): Acetylate amino groups.

    • Aminoglycoside Phosphotransferases (APHs): Phosphorylate hydroxyl groups.

    • Aminoglycoside Nucleotidyltransferases (ANTs): Adenylylate hydroxyl groups.

  • Ribosomal Alterations: Mutations in the 16S rRNA gene or modifications by ribosomal methyltransferases can reduce the binding affinity of aminoglycosides to the A-site.[1]

  • Reduced Permeability and Efflux: Alterations in the bacterial cell membrane can limit the uptake of aminoglycosides, and active efflux pumps can expel the drug from the cell.[3]

This compound as a Scaffold for Novel Antibiotic Design

The conserved nature of the 2-DOS scaffold across a vast array of aminoglycosides makes it an ideal starting point for the rational design of novel antibiotics that can evade resistance mechanisms. The core strategy involves modifying the 2-DOS ring or the attached amino sugars at positions susceptible to modification by AMEs, while retaining or enhancing the affinity for the ribosomal target.

Structure-Activity Relationships (SAR)

Extensive SAR studies have provided valuable insights into how specific structural modifications impact antibacterial activity and resistance.[7][8][9]

  • Modifications at the 6'- and 2'-positions: These positions are common targets for AMEs. Introducing bulky substituents or altering the stereochemistry at these positions can sterically hinder the binding of modifying enzymes.

  • Modifications at the 1-N-position: Acylation of the 1-amino group of the 2-DOS ring with moieties like the (S)-4-amino-2-hydroxybutyryl (HABA) group, as seen in amikacin, can protect against several AMEs.[3]

  • Deoxygenation: Removal of hydroxyl groups that are targets for APHs and ANTs can restore activity against resistant strains.

  • Conformational Constraint: Introducing conformational rigidity into the 2-DOS scaffold or the appended sugars can pre-organize the molecule for optimal ribosomal binding, potentially increasing potency.

SAR cluster_scaffold This compound Scaffold cluster_modifications Chemical Modifications cluster_outcomes Desired Outcomes DOS 2-DOS Core Mod_6_prime 6'-Position (e.g., Bulky Groups) DOS->Mod_6_prime is modified at Mod_2_prime 2'-Position (e.g., Stereochemical Inversion) DOS->Mod_2_prime is modified at Mod_1_N 1-N-Position (e.g., HABA side chain) DOS->Mod_1_N is modified at Deoxygenation Deoxygenation (Removal of -OH) DOS->Deoxygenation is modified at Evade_AMEs Evade Aminoglycoside- Modifying Enzymes (AMEs) Mod_6_prime->Evade_AMEs Enhanced_Binding Enhance Ribosomal Binding Affinity Mod_6_prime->Enhanced_Binding can also Mod_2_prime->Evade_AMEs Mod_2_prime->Enhanced_Binding can also Mod_1_N->Evade_AMEs Mod_1_N->Enhanced_Binding can also Deoxygenation->Evade_AMEs Deoxygenation->Enhanced_Binding can also Improved_Activity Improved Antibacterial Activity vs. Resistant Strains Evade_AMEs->Improved_Activity Enhanced_Binding->Improved_Activity

Figure 2: Structure-activity relationships for 2-DOS modifications.

Data Presentation: Antibacterial Activity of Novel 2-DOS Derivatives

The development of novel 2-DOS analogs has yielded compounds with potent activity against multidrug-resistant (MDR) bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative novel compounds compared to conventional aminoglycosides.

Table 1: MIC Values (µg/mL) of Cystobactamids and Chelocardins against Gram-Negative Bacteria

OrganismCompoundMIC₅₀MIC₉₀MIC Range
P. aeruginosaCystobactamid CN-861-2480.5 - 32
Cystobactamid CN-DM-861280.5 - 32
Chelocardin CHD>32>3216 - 256
Chelocardin CDCHD>32>3216 - 256
A. baumanniiCystobactamid CN-861-281280.25 - 256
Cystobactamid CN-DM-86141280.25 - 256
Chelocardin CHD>32>324 - 64
Chelocardin CDCHD>32>324 - 64
S. maltophiliaCystobactamid CN-861-241280.5 - 256
Cystobactamid CN-DM-8612320.5 - 256
Chelocardin CHD16320.5 - 32
Chelocardin CDCHD8160.5 - 32

Data extracted from Reference[10].

Experimental Protocols

Synthesis of Novel this compound Derivatives

The synthesis of novel 2-DOS analogs is a cornerstone of developing new aminoglycoside antibiotics. A general workflow is presented below.

Synthesis Workflow Start Starting Material (e.g., Neomycin, Kanamycin, or a chiral pool starting material) Degradation Degradation/Synthesis of Orthogonally Protected 2-DOS Start->Degradation Modification Regioselective Chemical Modification of 2-DOS or Sugar Moieties Degradation->Modification Glycosylation Glycosylation with Modified Sugars Modification->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Purification Purification and Characterization (HPLC, NMR, MS) Deprotection->Purification Final_Compound Novel 2-DOS Derivative Purification->Final_Compound

Figure 3: General workflow for the synthesis of novel 2-DOS derivatives.

Example Protocol: Preparation of a Boc-protected 2-DOS derivative from Neomycin [11]

  • Acidic Hydrolysis of Neomycin: Commercially available neomycin is subjected to acidic hydrolysis using a concentrated solution of HCl to yield neamine. Further treatment with aqueous HBr cleaves the remaining glycosidic bond to liberate the 2-DOS core.

  • Boc Protection: The crude 2-DOS is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH) in a mixed solvent system (e.g., H₂O/dioxane) to protect the amino groups with tert-butoxycarbonyl (Boc) groups.

  • Purification: The resulting Boc-protected 2-DOS derivative is purified by column chromatography.

This orthogonally protected 2-DOS scaffold can then be used for regioselective modifications.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure.[12][13][14][15][16]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to achieve a standardized cell density (typically ~5 x 10⁵ CFU/mL).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., no turbidity).

Assays for Aminoglycoside-Modifying Enzymes (AMEs)

Biochemical assays are essential to determine if novel 2-DOS derivatives are substrates for AMEs.[6][17][18][19]

Example Protocol: Acetyltransferase (AAC) Assay

  • Enzyme Preparation: The specific AAC enzyme is overexpressed and purified from a suitable host (e.g., E. coli).

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, the test compound (potential substrate), acetyl-CoA (the acetyl group donor), and a suitable buffer.

  • Detection of Acetylation: The transfer of the acetyl group to the aminoglycoside can be monitored using various methods, such as:

    • Spectrophotometry: Following the decrease in absorbance of a chromogenic reagent that reacts with the free thiol of CoA, which is released upon acetyl transfer.

    • High-Performance Liquid Chromatography (HPLC): Separating the modified and unmodified antibiotic.

    • Mass Spectrometry (MS): Detecting the mass shift corresponding to the addition of an acetyl group.

  • Data Analysis: The rate of the enzymatic reaction is determined to assess whether the novel compound is a substrate for the AAC enzyme.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable and privileged structure in the quest for novel antibiotics to combat the growing threat of bacterial resistance. By leveraging a deep understanding of the mechanism of action, resistance mechanisms, and structure-activity relationships, researchers can rationally design and synthesize new generations of aminoglycosides. The synthetic and analytical protocols outlined in this guide provide a framework for the systematic development and evaluation of these promising therapeutic candidates. Future efforts should focus on the continued exploration of novel modifications to the 2-DOS scaffold, the development of inhibitors of aminoglycoside-modifying enzymes, and the use of combinatorial biosynthesis to generate diverse libraries of new aminoglycoside analogs.[20][21] Through these multidisciplinary approaches, the full potential of the this compound scaffold can be harnessed to deliver effective and durable antibacterial therapies.

References

Unveiling the RNA Binding Landscape of 2-Deoxystreptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a central scaffold in many aminoglycoside antibiotics, a class of potent antibacterial agents that primarily target ribosomal RNA (rRNA) to inhibit protein synthesis. The inherent ability of the 2-DOS core to interact with RNA has sparked significant interest in its potential as a foundational element for the design of novel RNA-targeted therapeutics. This technical guide provides an in-depth exploration of the RNA binding properties of this compound, offering a comprehensive overview of its binding affinities, the experimental methodologies used to characterize these interactions, and the cellular pathways influenced by its RNA-binding activities.

Core Principles of this compound-RNA Recognition

The interaction between this compound and RNA is governed by a combination of electrostatic interactions, hydrogen bonding, and shape complementarity. The positively charged amino groups on the 2-DOS ring are crucial for the initial, non-specific attraction to the negatively charged phosphate backbone of RNA. Specificity is achieved through the precise presentation of hydrogen bond donors and acceptors by the 2-DOS scaffold, which allows it to recognize and bind to particular structural motifs within the RNA, most notably the major groove of A-form helices. NMR studies have shown that the this compound core can specifically recognize (5')G-U(3'), (5')G-G(3'), and (5')U-G(3') steps within the RNA major groove[1][2]. The presence of bulge residues in the RNA can further open up the major groove, creating a more accommodating binding pocket for 2-DOS[1][2].

Quantitative Analysis of this compound-RNA Interactions

While the this compound scaffold is a key component of high-affinity RNA-binding aminoglycosides, 2-DOS itself exhibits weak intrinsic binding to RNA. However, when conjugated with other moieties, such as nucleobases, its binding affinity and specificity can be significantly enhanced.

CompoundRNA TargetDissociation Constant (Kd)Experimental Method
This compound (2-DOS)5'–3' two-base steps (GU, UG, GG)>1 mMSolution Studies
2-DOS Conjugate 5dpre-miR-3720.627 µMNot Specified
2-DOS Conjugate 9pre-miR-37212.6 µM (IC50)Not Specified

Table 1: Summary of reported dissociation constants (Kd) and IC50 values for this compound and its conjugates with specific RNA targets. Data sourced from[3].

Experimental Protocols for Studying this compound-RNA Interactions

A variety of biophysical techniques are employed to characterize the binding of small molecules like this compound to RNA. Each method provides unique insights into the binding affinity, stoichiometry, kinetics, and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Prepare a solution of the RNA target in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 1 M NaCl) at a concentration of approximately 1-10 µM. Prepare a solution of the this compound compound in the same buffer at a concentration 10-20 times that of the RNA. Degas both solutions to prevent bubble formation.

  • Instrument Setup: Load the RNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the this compound solution into the RNA solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a plot of heat change per injection versus time, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Methodology:

  • Sensor Chip Preparation: Covalently immobilize a biotinylated version of the target RNA onto a streptavidin-coated sensor chip. A reference flow cell is typically prepared with a non-binding control RNA to subtract non-specific binding signals.

  • Analyte Preparation: Prepare a series of dilutions of the this compound compound in a suitable running buffer (e.g., physiological-like buffer with Mg2+).

  • Binding Measurement: Inject the different concentrations of the this compound compound over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored as a change in the SPR signal (measured in response units, RU).

  • Data Analysis: The equilibrium binding response is plotted against the analyte concentration and fitted to a binding isotherm to determine the dissociation constant (Kd). The association (kon) and dissociation (koff) rate constants can also be determined by analyzing the sensorgrams.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Methodology:

  • Probe Preparation: Synthesize a fluorescently labeled version of the RNA target. The fluorophore should be attached at a position that does not interfere with the binding of the this compound compound.

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled RNA to a series of wells containing increasing concentrations of the this compound compound.

  • Measurement: Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane. The fluorescence polarization is calculated from these intensities.

  • Data Analysis: As the this compound compound binds to the labeled RNA, the rotational motion of the RNA slows down, leading to an increase in fluorescence polarization. The change in polarization is plotted against the ligand concentration and fitted to a binding equation to determine the dissociation constant (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA-ligand complexes in solution.

Methodology:

  • Sample Preparation: Prepare a highly purified and concentrated sample of the RNA target, often isotopically labeled (e.g., with 13C and 15N). The this compound compound is typically unlabeled.

  • Titration and Spectral Acquisition: Acquire a series of NMR spectra (e.g., 1H-15N HSQC) of the RNA in the absence and presence of increasing concentrations of the this compound compound.

  • Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the RNA resonances upon addition of the ligand. The magnitude of the chemical shift perturbations can be used to map the binding site on the RNA.

  • Structure Determination: For high-affinity complexes, nuclear Overhauser effect (NOE) data can be used to determine the three-dimensional structure of the RNA-ligand complex.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Initial Screen Initial Screen Hit Identification Hit Identification Initial Screen->Hit Identification Fluorescence-based assays Binding Confirmation Binding Confirmation Hit Identification->Binding Confirmation Orthogonal assays Affinity & Thermodynamics Affinity & Thermodynamics Binding Confirmation->Affinity & Thermodynamics ITC, SPR Structural Analysis Structural Analysis Affinity & Thermodynamics->Structural Analysis NMR, X-ray SAR Studies SAR Studies Structural Analysis->SAR Studies Structure-guided design In vivo Efficacy In vivo Efficacy SAR Studies->In vivo Efficacy Cellular & animal models

A generalized experimental workflow for the discovery and development of RNA-binding small molecules.
Signaling Pathways Affected by Aminoglycoside Ototoxicity

Aminoglycoside antibiotics, which contain the this compound scaffold, are known to cause ototoxicity, leading to hearing loss. This toxicity is mediated by the induction of apoptosis in sensory hair cells of the inner ear, involving the activation of specific signaling pathways.

JNK_Pathway Aminoglycosides Aminoglycosides ROS Production ROS Production Aminoglycosides->ROS Production JNK Activation JNK Activation ROS Production->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Apoptosis Apoptosis c-Jun Phosphorylation->Apoptosis

The c-Jun N-terminal kinase (JNK) signaling pathway activated by aminoglycosides.

The JNK pathway is a stress-activated protein kinase cascade that is strongly implicated in aminoglycoside-induced hair cell death[4][5]. Aminoglycoside exposure leads to the production of reactive oxygen species (ROS), which in turn activates the JNK pathway. This results in the phosphorylation of c-Jun, a transcription factor that promotes the expression of pro-apoptotic genes, ultimately leading to cell death[4][5][6].

NFkB_Pathway Aminoglycosides Aminoglycosides IKK Activation IKK Activation Aminoglycosides->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Translocation NF-kB Translocation IkB Degradation->NF-kB Translocation Pro-survival Gene Expression Pro-survival Gene Expression NF-kB Translocation->Pro-survival Gene Expression

The protective NF-κB signaling pathway in response to aminoglycoside treatment.

In contrast to the pro-apoptotic JNK pathway, the nuclear factor-kappa B (NF-κB) pathway has been shown to have a protective role against aminoglycoside-induced ototoxicity[4][7]. Aminoglycoside treatment can lead to the activation of the IKK complex, which phosphorylates and promotes the degradation of the inhibitory IκB protein. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-survival genes, thereby counteracting the apoptotic signals[4][7][8][9].

Conclusion

The this compound scaffold represents a privileged structure for the recognition of RNA. While its intrinsic binding affinity is modest, its amenability to chemical modification provides a versatile platform for the development of high-affinity and specific RNA-targeted ligands. A thorough understanding of its binding properties, facilitated by a suite of biophysical techniques, is essential for the rational design of novel therapeutics. Furthermore, elucidating the cellular pathways affected by 2-DOS-containing molecules is critical for predicting their biological effects and potential toxicities. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of RNA-targeted drug discovery.

References

The Pivotal Scaffold: A Technical Guide to the Non-Antibiotic Applications of 2-Deoxystreptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxystreptamine (2-DOS), a central aminocyclitol core of many aminoglycoside antibiotics, is emerging as a versatile scaffold for the development of novel therapeutic agents and chemical biology tools beyond its traditional antibacterial role. This technical guide provides an in-depth exploration of the non-antibiotic applications of 2-DOS, focusing on its use in targeting RNA, inhibiting protein kinases, and inducing cellular processes such as apoptosis and autophagy. This document consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction: this compound as a Privileged Scaffold

This compound (2-DOS) is a meso-1,3-diaminocyclitol that forms the core structure of a vast number of clinically significant aminoglycoside antibiotics.[1] Its rigid, chair-like conformation and strategically positioned amino and hydroxyl groups provide a unique three-dimensional arrangement for molecular recognition, particularly of RNA structures.[2][3] While its role in antibiotic activity through binding to the bacterial ribosomal RNA is well-established, the inherent RNA-binding propensity and the synthetic tractability of the 2-DOS core have spurred its exploration in non-antibiotic contexts.

This guide delves into the burgeoning field of non-antibiotic 2-DOS applications, highlighting its potential as a modular building block for:

  • RNA-Targeting Molecules: Leveraging its innate affinity for RNA, 2-DOS serves as a scaffold for the design of ligands that can modulate the function of pathogenic RNAs, including oncogenic microRNAs.[4][5]

  • Protein Kinase Inhibitors: The aminocyclitol structure of 2-DOS presents a unique starting point for the synthesis of novel kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.

  • Chemical Probes: Functionalized 2-DOS derivatives have the potential to be developed into chemical probes for identifying and studying novel biological targets.

  • Inducers of Apoptosis and Autophagy: Preliminary evidence suggests that certain 2-DOS derivatives may trigger programmed cell death and autophagy, offering potential avenues for cancer therapy.

This document aims to provide a detailed technical overview of these applications, complete with experimental data, protocols, and pathway diagrams to facilitate further research and development in this exciting area.

This compound in RNA Targeting

The ability of the 2-DOS scaffold to engage in specific hydrogen bonding and electrostatic interactions with RNA makes it an attractive starting point for the design of RNA-targeting small molecules. A particularly promising application is the inhibition of oncogenic microRNA (miRNA) biogenesis.[4][5]

Inhibition of Oncogenic miRNA Biogenesis

Certain 2-DOS conjugates have been shown to bind to the precursors of oncogenic miRNAs (pre-miRNAs), thereby inhibiting their processing by the Dicer enzyme into mature, functional miRNAs.[4] This leads to the de-repression of tumor suppressor genes and can induce apoptosis in cancer cells.

One notable example is the targeting of pre-miR-372, an oncogenic miRNA overexpressed in several cancers. 2-DOS conjugated to various natural and artificial nucleobases have been synthesized and evaluated for their ability to bind to pre-miR-372 and inhibit its maturation.[4]

The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of various 2-DOS-nucleobase conjugates against pre-miR-372.

Compound IDConjugated Nucleobase/GroupKd (µM) for pre-miR-372[4]IC50 (µM) for Dicer Processing of pre-miR-372[4]
5a Adenine> 10> 100
5b Uracil> 10> 100
5c Cytosine> 10> 100
5d 3-Benzamidophenyl-imidazole1.8315.9
5e Phenyl-(3-butylurea)-imidazole2.1472.4
5f 3-(2-Naphthamido)phenyl-imidazole3.51> 100
5g 3-Aminophenyl-imidazole2.3685.2
5h 2-Oxo-2-((4-phenylthiazol-2-yl)amino)-N-ethylpropanamide4.11> 100
9 (enantiopure 5d) 3-Benzamidophenyl-imidazole0.62712.6
Experimental Protocols

This protocol describes a general method for the synthesis of 2-DOS-nucleobase conjugates via a 1,3-dipolar cycloaddition (click chemistry) approach.[4]

Workflow for Synthesis of 2-DOS-Nucleobase Conjugates

G cluster_synthesis Synthesis of 2-DOS-Azide Intermediate cluster_click Click Chemistry cluster_deprotection Deprotection Neomycin Neomycin Neamine Neamine Neomycin->Neamine HCl hydrolysis Final 2-DOS-Nucleobase Conjugate Final 2-DOS-Nucleobase Conjugate 2-DOS 2-DOS Neamine->2-DOS HBr hydrolysis Boc-protected 2-DOS Boc-protected 2-DOS 2-DOS->Boc-protected 2-DOS Boc2O, NaOH Monotosylated 2-DOS Monotosylated 2-DOS Boc-protected 2-DOS->Monotosylated 2-DOS TsCl, pyridine Azido-2-DOS Azido-2-DOS Monotosylated 2-DOS->Azido-2-DOS NaN3, DMF Triazole-linked Conjugate Triazole-linked Conjugate Azido-2-DOS->Triazole-linked Conjugate CuI, DIPEA Alkyne-modified Nucleobase Alkyne-modified Nucleobase Alkyne-modified Nucleobase->Triazole-linked Conjugate Triazole-linked Conjugate->Final 2-DOS-Nucleobase Conjugate TFA, H2O

Caption: Synthetic workflow for 2-DOS-nucleobase conjugates.

Materials:

  • Neomycin sulfate

  • Concentrated HCl and HBr

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Alkyne-modified nucleobases

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Chelex® 100 resin

Procedure:

  • Preparation of 2-DOS from Neomycin:

    • Hydrolyze neomycin with concentrated HCl to obtain neamine.[4]

    • Further hydrolyze neamine with HBr to yield this compound.[4]

  • Protection and Functionalization of 2-DOS:

    • Protect the amino groups of 2-DOS with Boc groups using Boc₂O and NaOH.[4]

    • Selectively functionalize one hydroxyl group, for example, by monotosylation with TsCl in pyridine.

    • Convert the tosylated intermediate to an azide using NaN₃ in DMF.

  • 1,3-Dipolar Cycloaddition:

    • Dissolve the azido-2-DOS derivative and the alkyne-modified nucleobase in CH₃CN.

    • Add CuI and DIPEA to the mixture.[4]

    • Stir the reaction at room temperature until completion (monitored by TLC).

  • Deprotection:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in a mixture of CH₂Cl₂ and water.

    • Add TFA to remove the Boc protecting groups.[4]

    • Stir overnight at room temperature.

    • Remove the solvent and TFA under reduced pressure.

  • Purification:

    • Purify the final compound by precipitation and/or column chromatography.

    • Treat with Chelex resin to remove any residual copper.[4]

This protocol is used to determine the dissociation constant (Kd) of the 2-DOS derivatives for the target RNA.[4]

Workflow for Fluorescence-Based RNA Binding Assay

G FAM-labeled RNA FAM-labeled RNA Incubation Incubation FAM-labeled RNA->Incubation 2-DOS Derivative 2-DOS Derivative 2-DOS Derivative->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Measure fluorescence quenching Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Plot fluorescence vs. [Ligand] Kd Determination Kd Determination Data Analysis->Kd Determination Fit to binding isotherm

Caption: Workflow for RNA binding affinity determination.

Materials:

  • 5'-FAM (fluorescein)-labeled target RNA

  • 2-DOS derivative stock solution

  • Binding buffer (e.g., Tris-HCl, NaCl, MgCl₂)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the FAM-labeled RNA in the binding buffer at a fixed concentration.

  • Prepare a serial dilution of the 2-DOS derivative in the same buffer.

  • In a 96-well plate, mix the RNA solution with the different concentrations of the 2-DOS derivative.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FAM.

  • Plot the change in fluorescence as a function of the logarithm of the ligand concentration.

  • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Signaling Pathway: Inhibition of miRNA Biogenesis

2-DOS derivatives can interfere with the canonical miRNA biogenesis pathway by binding to pre-miRNA and inhibiting its processing by Dicer.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pri-miRNA pri-miRNA DNA->pri-miRNA Transcription (RNA Pol II) pre-miRNA pre-miRNA pri-miRNA->pre-miRNA Processing (Drosha-DGCR8) Exportin-5 Exportin-5 pre-miRNA->Exportin-5 Binding Exportin-5->Cytoplasm Export pre-miRNA_cyto pre-miRNA Dicer Dicer pre-miRNA_cyto->Dicer Processing miRNA duplex miRNA duplex Dicer->miRNA duplex 2-DOS_Derivative 2-DOS_Derivative 2-DOS_Derivative->pre-miRNA_cyto Binding RISC RISC miRNA duplex->RISC Loading mRNA degradation or\nTranslational repression mRNA degradation or Translational repression RISC->mRNA degradation or\nTranslational repression Targeting

Caption: Inhibition of miRNA biogenesis by 2-DOS derivatives.

This compound as a Scaffold for Protein Kinase Inhibitors

General Approach to Developing 2-DOS-Based Kinase Inhibitors

A typical workflow for developing kinase inhibitors from a novel scaffold like 2-DOS would involve:

  • Library Synthesis: Create a library of 2-DOS derivatives with diverse functional groups appended to its core.

  • Kinase Screening: Screen the library against a panel of kinases to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the initial hits to optimize potency and selectivity.

  • In Vitro and In Vivo Evaluation: Test the optimized compounds in cell-based assays and animal models.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of 2-DOS derivatives against a specific protein kinase using a luminescence-based ATP detection assay.

Workflow for Kinase Inhibition Assay

G Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation 2-DOS Derivative 2-DOS Derivative 2-DOS Derivative->Incubation Kinase-Glo Reagent Kinase-Glo Reagent Incubation->Kinase-Glo Reagent Stop reaction & generate light Luminescence Measurement Luminescence Measurement Kinase-Glo Reagent->Luminescence Measurement IC50 Calculation IC50 Calculation Luminescence Measurement->IC50 Calculation

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • 2-DOS derivative stock solution

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the 2-DOS derivative in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the 2-DOS derivative at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

This compound in the Development of Chemical Probes

The development of 2-DOS-based chemical probes is a nascent area of research. In principle, the 2-DOS scaffold can be functionalized with a reporter tag (e.g., biotin, a fluorophore) and a reactive group to create affinity-based or activity-based probes for target identification and validation.

Conceptual Design of a 2-DOS-Based Affinity Probe

An affinity probe based on 2-DOS could be designed by attaching a biotin tag via a linker to a position on the 2-DOS ring that is not critical for target binding. This probe could then be used in pull-down assays with cell lysates to identify its binding partners.

Conceptual Structure of a 2-DOS Affinity Probe

G 2-DOS_Scaffold This compound Scaffold Linker Linker Arm 2-DOS_Scaffold->Linker Pharmacophore Pharmacophore for Target Binding 2-DOS_Scaffold->Pharmacophore Biotin Biotin Tag Linker->Biotin

Caption: Conceptual design of a 2-DOS-based affinity probe.

Experimental Protocol: Affinity Pull-Down Assay

This protocol provides a general workflow for using a biotinylated 2-DOS probe to identify protein binding partners from a cell lysate.

Workflow for Affinity Pull-Down Assay

G Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Biotinylated 2-DOS Probe Biotinylated 2-DOS Probe Biotinylated 2-DOS Probe->Incubation Capture Capture Incubation->Capture Streptavidin Beads Streptavidin Beads Streptavidin Beads->Capture Washing Washing Capture->Washing Remove non-specific binders Elution Elution Washing->Elution Elute bound proteins Protein Identification Protein Identification Elution->Protein Identification SDS-PAGE, Mass Spectrometry

Caption: Workflow for identifying protein targets of a 2-DOS probe.

Materials:

  • Biotinylated 2-DOS probe

  • Cell lysate

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis buffer

  • Wash buffer

  • Elution buffer (e.g., containing high salt, low pH, or biotin)

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Incubate the biotinylated 2-DOS probe with the cell lysate to allow for binding to its target proteins.

  • Add streptavidin-coated beads to the mixture to capture the probe-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands of interest and identify them by mass spectrometry.

Induction of Apoptosis and Autophagy by this compound Derivatives

While the direct effects of 2-DOS derivatives on apoptosis and autophagy are not extensively studied, their ability to inhibit oncogenic miRNAs, which often regulate proteins in these pathways, suggests an indirect role. For instance, inhibiting an oncomiR that suppresses a pro-apoptotic protein would lead to an increase in apoptosis.

Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow for TUNEL Assay

G Cell Treatment Cell Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Treatment->Fixation & Permeabilization TdT Labeling TdT Labeling Fixation & Permeabilization->TdT Labeling Label DNA breaks with Br-dUTP Visualization Visualization TdT Labeling->Visualization Stain with fluorescent anti-BrdU Ab Microscopy or Flow Cytometry Microscopy or Flow Cytometry Visualization->Microscopy or Flow Cytometry 2-DOS Derivative 2-DOS Derivative 2-DOS Derivative->Cell Treatment Cells Cells Cells->Cell Treatment

Caption: Workflow for the detection of apoptosis using a TUNEL assay.

Materials:

  • Cells treated with a 2-DOS derivative

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with the 2-DOS derivative for the desired time.

  • Harvest and fix the cells with a suitable fixative.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TUNEL reaction mixture, which contains the TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the labeled DNA.

Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Formation Caspase-8 Caspase-8 DISC->Caspase-8 Activation Caspase-3, 6, 7 Caspase-3, 6, 7 Caspase-8->Caspase-3, 6, 7 Activation Bid Bid Caspase-8->Bid Cleavage Cellular Stress Cellular Stress Bcl-2 family modulation Bcl-2 family modulation Cellular Stress->Bcl-2 family modulation Mitochondrion Mitochondrion Bcl-2 family modulation->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3, 6, 7 Activation Apoptosis Apoptosis Caspase-3, 6, 7->Apoptosis Cleavage of cellular substrates Bid->Bcl-2 family modulation tBid activation

Caption: Overview of the major apoptosis signaling pathways.

Autophagy

Autophagy is a cellular self-digestion process that plays a dual role in both cell survival and cell death.

An increase in the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.

Workflow for LC3-II Western Blot

G Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Extraction->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Probe with anti-LC3 Ab Detection Detection Immunoblotting->Detection Chemiluminescence Quantify LC3-I and LC3-II bands Quantify LC3-I and LC3-II bands Detection->Quantify LC3-I and LC3-II bands 2-DOS Derivative 2-DOS Derivative 2-DOS Derivative->Cell Treatment Cells Cells Cells->Cell Treatment

Caption: Workflow for detecting autophagy via LC3-II Western blotting.

Materials:

  • Cells treated with a 2-DOS derivative

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the 2-DOS derivative. It is advisable to include a control treated with an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary anti-LC3 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

The PI3K/Akt/mTOR pathway is a central regulator of autophagy. Inhibition of this pathway is a common mechanism for autophagy induction.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex Inhibits Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex Activates Autophagosome Formation Autophagosome Formation Beclin-1 Complex->Autophagosome Formation Initiates Autophagy Autophagy Autophagosome Formation->Autophagy 2-DOS Derivative 2-DOS Derivative 2-DOS Derivative->mTORC1 Potential Inhibition?

Caption: The PI3K/Akt/mTOR pathway in autophagy regulation.

Conclusion and Future Directions

This compound has proven to be a remarkably versatile scaffold, extending its utility far beyond its role in aminoglycoside antibiotics. Its application in the development of RNA-targeting molecules, particularly for the inhibition of oncogenic miRNAs, is the most advanced area of non-antibiotic research, with promising quantitative data and well-defined synthetic and assay protocols.

The potential of 2-DOS as a scaffold for protein kinase inhibitors and as a core for chemical probes remains largely untapped and represents a fertile ground for future investigation. Further research is needed to synthesize and screen 2-DOS libraries against a broad range of kinases to identify potent and selective inhibitors. Similarly, the design and application of 2-DOS-based chemical probes could unlock new biological insights and therapeutic targets.

The indirect induction of apoptosis and autophagy through the modulation of miRNA expression by 2-DOS derivatives is a compelling therapeutic strategy. Future studies should focus on elucidating the specific signaling pathways affected by these compounds to enable a more rational design of next-generation anticancer agents.

References

The Stereochemical Landscape of 2-Deoxystreptamine: A Core Scaffold in Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a meso-1,3-diaminocyclitol that forms the central scaffold of a vast and clinically significant class of antibiotics: the aminoglycosides.[1] Its rigid, chair-like conformation, adorned with strategically positioned amino and hydroxyl groups, serves as a crucial anchor for the glycosidic linkages to various aminosugars. The precise stereochemistry of the 2-DOS core is paramount to the biological activity of these antibiotics, governing their binding affinity to the bacterial ribosomal RNA (rRNA) A-site and, consequently, their mechanism of action in inhibiting protein synthesis.[1] This technical guide provides a comprehensive overview of the stereochemistry of this compound, encompassing its biosynthesis, chemical synthesis, conformational analysis, and the experimental methodologies employed in its characterization.

Biosynthesis of this compound

The biosynthesis of this compound initiates from the primary metabolite D-glucose-6-phosphate. The pathway involves a series of enzymatic transformations that meticulously craft the stereochemistry of the aminocyclitol core.[2] Feeding experiments with isotopically labeled glucose have elucidated the stereospecific nature of these reactions, demonstrating the precise incorporation of hydrogen atoms from the glucose backbone into the 2-DOS structure.[3]

The key enzymatic steps in the biosynthesis of this compound are:

  • Carbocycle Formation: The enzyme 2-deoxy-scyllo-inosose synthase (DOIS) catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intricate reaction involves an internal oxidation-reduction and an aldol-type cyclization.

  • First Amination: L-glutamine serves as the amino donor for the first transamination reaction, converting 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine. This reaction is catalyzed by an aminotransferase.[2]

  • Oxidation: The hydroxyl group at C-1 of 2-deoxy-scyllo-inosamine is oxidized to a ketone by 2-deoxy-scyllo-inosamine dehydrogenase, a reaction that is stimulated by NAD+.[2]

  • Second Amination: A second transamination, again utilizing L-glutamine as the amino donor, introduces the second amino group at C-1, yielding the final this compound molecule.[2]

This compound Biosynthesis Biosynthetic Pathway of this compound D_glucose_6_phosphate D-Glucose-6-phosphate _2_deoxy_scyllo_inosose 2-deoxy-scyllo-inosose D_glucose_6_phosphate->_2_deoxy_scyllo_inosose DOIS _2_deoxy_scyllo_inosamine 2-deoxy-scyllo-inosamine _2_deoxy_scyllo_inosose->_2_deoxy_scyllo_inosamine Aminotransferase (L-Glutamine) keto_2_DOIA 3-amino-2,3-dideoxy-scyllo-inosose _2_deoxy_scyllo_inosamine->keto_2_DOIA Dehydrogenase (NAD+) _2_deoxystreptamine This compound keto_2_DOIA->_2_deoxystreptamine Aminotransferase (L-Glutamine)

Caption: Biosynthetic pathway of this compound from D-glucose-6-phosphate.

Chemical Synthesis of this compound

The chemical synthesis of this compound and its stereoisomers is a challenging endeavor due to the presence of multiple contiguous stereocenters. Two primary approaches are employed: degradation of natural aminoglycosides and de novo total synthesis.

Synthesis via Degradation of Neomycin

A common and practical method for obtaining this compound is through the acidic hydrolysis of readily available aminoglycoside antibiotics, such as neomycin.[4] This approach, while not a de novo synthesis, provides a straightforward route to the core scaffold.

Experimental Protocol: Acidic Hydrolysis of Neomycin Sulfate

  • Initial Hydrolysis to Neamine: Neomycin sulfate is subjected to acidic hydrolysis, often with a concentrated solution of hydrochloric acid, to selectively cleave the glycosidic bond between the ribose and the 2,6-diaminoglucose moieties, yielding neamine.[4]

  • Further Hydrolysis to this compound: The resulting neamine is then treated with a stronger acid, such as 48% aqueous hydrobromic acid, and heated under reflux for an extended period (e.g., 2 days) to cleave the remaining glycosidic linkage to the this compound core.[4]

  • Purification: The crude this compound is then purified, often after protection of the amino groups, by chromatographic techniques.

De Novo Total Synthesis

De novo total syntheses of this compound offer the flexibility to introduce various protecting groups and to synthesize unnatural stereoisomers for structure-activity relationship studies. These routes are typically multi-step and often start from chiral pool precursors or employ asymmetric synthesis strategies. A representative, though complex, approach has been the synthesis from p-benzoquinone and cyclopentadiene, involving key steps such as a Pd(0)-catalyzed rearrangement, a retro-Diels-Alder reaction, and a regioselective epoxide opening. Due to the intricate nature of these syntheses, a detailed, universally applicable protocol is beyond the scope of this guide. Researchers are encouraged to consult the primary literature for specific synthetic routes.

Conformational Analysis

The biological activity of this compound-containing aminoglycosides is intrinsically linked to the conformation of the central aminocyclitol ring. The cyclohexane ring of 2-DOS adopts a stable chair conformation. The relative orientations of the amino and hydroxyl substituents are critical for its interaction with the target RNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the conformation of this compound in solution. The vicinal proton-proton coupling constants (³JHH) are particularly informative. According to the Karplus relationship, the magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them. By analyzing the coupling patterns of the ring protons, the preferred chair conformation and the axial or equatorial orientation of the substituents can be determined.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
pKa1 (N-1/N-3)7.00 ± 0.05[5]
pKa2 (N-1/N-3)9.26 ± 0.05[5]

Note: Due to the symmetry of the molecule, the two amino groups have equivalent pKa values.

Experimental Protocol: NMR Analysis for pKa Determination

  • Sample Preparation: A solution of this compound is prepared in D₂O at a concentration range of 0.3 to 0.6 M.[5]

  • pH Titration: The pH (or pD) of the solution is adjusted incrementally using 0.5 M DCl and 0.5 M NaOD.[5]

  • Data Acquisition: ¹H, ¹³C, and ¹H-¹⁵N HMBC NMR spectra are acquired at each pH point at a constant temperature (e.g., 25 °C).[5]

  • Data Analysis: The chemical shifts of the protons and carbons adjacent to the amino groups (H-1/3 and C-1/3) are plotted against the pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the amino groups.[5]

X-ray Crystallography

Experimental Workflows

The stereochemical analysis of this compound and its derivatives typically follows a logical workflow, from synthesis to detailed structural characterization.

Stereochemical_Analysis_Workflow General Workflow for Stereochemical Analysis of 2-DOS cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Stereochemical Elucidation synthesis_degradation Degradation of Natural Products (e.g., Neomycin) purification Purification (Chromatography, Recrystallization) synthesis_degradation->purification synthesis_denovo De Novo Total Synthesis synthesis_denovo->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (for crystalline solids) purification->xray conformation Conformational Analysis (from J-couplings) nmr->conformation configuration Absolute/Relative Configuration nmr->configuration xray->conformation xray->configuration

Caption: A generalized workflow for the synthesis and stereochemical analysis of this compound.

Conclusion

The stereochemistry of this compound is a cornerstone of aminoglycoside antibiotic function. Its rigid, pre-organized chair conformation, established through a precise biosynthetic pathway, provides the essential framework for the spatial arrangement of aminosugar substituents, enabling high-affinity binding to the bacterial ribosome. A thorough understanding of the stereochemical nuances of the 2-DOS core, facilitated by a combination of synthetic chemistry, spectroscopy, and crystallography, is critical for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity. The experimental protocols and workflows detailed in this guide provide a foundation for researchers in the field to further explore and exploit the unique stereochemical landscape of this vital antibiotic scaffold.

References

The Core of Aminoglycoside Potency: A Technical Guide to 2-Deoxystreptamine and its Targeting of the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-deoxystreptamine (2-DOS) as the foundational scaffold of aminoglycoside antibiotics and its profound importance in the specific targeting of the bacterial ribosome. Aminoglycosides represent a potent class of bactericidal agents, and understanding their mechanism of action at a molecular level is paramount for the development of novel antibacterial therapies and for combating the growing threat of antibiotic resistance. This document provides a detailed overview of the structure-activity relationships, quantitative binding data, key experimental methodologies, and the downstream cellular consequences of ribosomal targeting by 2-DOS-containing aminoglycosides.

The this compound Scaffold: A Key to Ribosomal Recognition

This compound is a cyclitol, an aminocyclohexane derivative, that forms the central core of most clinically significant aminoglycoside antibiotics.[1] Its rigid, chair-like conformation presents a specific spatial arrangement of amino and hydroxyl groups that are crucial for high-affinity binding to the bacterial ribosome. These functional groups engage in a network of hydrogen bonds and electrostatic interactions with the ribosomal RNA (rRNA), primarily within the A-site of the 16S rRNA component of the 30S ribosomal subunit.[2]

The 2-DOS core is typically substituted at positions 4 and 5 or 4 and 6 with various amino sugars, giving rise to the different classes of aminoglycosides, such as the neomycin, kanamycin, and gentamicin families. These sugar moieties extend from the central scaffold and make additional contacts with the rRNA, further enhancing binding affinity and specificity. The precise nature and stereochemistry of these substitutions are critical determinants of the antibacterial spectrum and the susceptibility of the antibiotic to bacterial resistance mechanisms.

Mechanism of Action: Hijacking the Ribosomal Decoding Center

The primary target of 2-DOS-containing aminoglycosides is the decoding A-site of the 16S rRNA, a highly conserved region responsible for ensuring the fidelity of protein synthesis.[3] Upon entering the bacterial cell, aminoglycosides bind to this site and induce a conformational change in the rRNA. This distortion of the A-site disrupts the normal decoding process in several ways:

  • Codon Misreading: The altered conformation of the A-site leads to the acceptance of near-cognate aminoacyl-tRNAs, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[4] This leads to the synthesis of non-functional or toxic proteins.

  • Inhibition of Translocation: Aminoglycosides can also interfere with the movement of the ribosome along the messenger RNA (mRNA) template, a process known as translocation.[4] This leads to a premature halt in protein synthesis.

  • Disruption of Ribosomal Recycling: Some aminoglycosides have been shown to bind to helix 69 of the 23S rRNA in the 50S subunit, which can interfere with the recycling of ribosomal subunits after a round of translation is complete.[5][6]

The culmination of these effects is a catastrophic disruption of cellular protein synthesis, leading to a cascade of events that ultimately result in bacterial cell death.

Quantitative Analysis of Aminoglycoside-Ribosome Interactions

The efficacy of aminoglycosides is directly related to their binding affinity for the bacterial ribosome and their ability to inhibit bacterial growth. This is quantified by the dissociation constant (Kd) and the Minimum Inhibitory Concentration (MIC), respectively.

Binding Affinities of 2-DOS Aminoglycosides to the Ribosome

The dissociation constant (Kd) is a measure of the affinity between a ligand (aminoglycoside) and its target (ribosome). A lower Kd value indicates a higher binding affinity. The following table summarizes reported Kd values for several aminoglycosides.

AminoglycosideRibosomal TargetDissociation Constant (Kd) (µM)Reference
Neomycin BHelix 69 of 23S rRNA0.3 ± 0.1[5]
TobramycinHelix 69 of 23S rRNA0.2 ± 0.2[5]
ParomomycinHelix 69 of 23S rRNA5.4 ± 1.1[5]
Paromomycinh44 (A-site) of 16S rRNA0.2[7]
Gentamicinh44 (A-site) of 16S rRNA1.7[7]
Apramycinh44 (A-site) of 16S rRNA6.3[7]
Minimum Inhibitory Concentrations (MICs) of Aminoglycosides

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter in determining the clinical efficacy of an antibiotic. The following table provides a summary of representative MIC values for common aminoglycosides against key bacterial pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

AminoglycosideEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference(s)
Amikacin0.5 - 81 - 161 - 16[8][9]
Gentamicin0.25 - 40.12 - 40.5 - 8[8][9][10]
Tobramycin0.25 - 40.12 - 40.25 - 4[8][9]
Neomycin1 - 160.5 - 8>128[4]
Kanamycin1 - 81 - 16>128[4]
Paromomycin2 - 161 - 8>128[7]

Experimental Protocols for Studying Aminoglycoside-Ribosome Interactions

A variety of in vitro and in vivo techniques are employed to investigate the molecular details of how aminoglycosides interact with and inhibit the bacterial ribosome.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method to determine the susceptibility of a bacterium to an antibiotic.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Aminoglycoside stock solution of known concentration

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Aminoglycoside:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the aminoglycoside stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (bacterial growth without antibiotic) and contains 100 µL of CAMHB.

    • Well 12 serves as a negative control (sterility control) and contains 100 µL of CAMHB.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the aminoglycoside at which there is no visible growth (the first clear well).

Nitrocellulose Filter Binding Assay

This assay is used to measure the binding affinity between an RNA molecule (e.g., a fragment of 16S rRNA containing the A-site) and a ligand (aminoglycoside).

Materials:

  • Nitrocellulose membrane (0.45 µm pore size)

  • Nylon membrane (positively charged)

  • 96-well dot-blot apparatus or filter manifold

  • Vacuum source

  • ³²P-labeled RNA corresponding to the ribosomal binding site

  • Purified aminoglycoside of interest

  • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂)

  • Wash buffer (same as binding buffer)

  • Scintillation counter or phosphorimager

Procedure:

  • RNA Labeling:

    • The RNA fragment is typically labeled with ³²P at the 5' or 3' end using standard enzymatic methods.

  • Binding Reaction:

    • A fixed concentration of the ³²P-labeled RNA is incubated with varying concentrations of the aminoglycoside in binding buffer.

    • The reactions are allowed to equilibrate for a set time (e.g., 30-60 minutes) at a specific temperature.

  • Filtration:

    • The binding reactions are applied to a stacked membrane assembly in a dot-blot apparatus under gentle vacuum. The top membrane is nitrocellulose, which binds proteins and, by extension, RNA-protein or RNA-ligand complexes. The bottom membrane is a positively charged nylon membrane that captures any unbound, negatively charged RNA that passes through the nitrocellulose.

  • Washing:

    • The membranes are washed with cold wash buffer to remove any non-specifically bound molecules.

  • Quantification:

    • The amount of radioactivity on both the nitrocellulose and nylon membranes is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • The fraction of bound RNA is calculated for each aminoglycoside concentration.

    • This data is then used to generate a binding curve, from which the dissociation constant (Kd) can be determined.[11][12]

In Vitro Translation Inhibition Assay using a Luciferase Reporter

This assay measures the ability of an aminoglycoside to inhibit protein synthesis in a cell-free system.

Materials:

  • In vitro transcription/translation coupled system (e.g., from E. coli S30 extract)

  • Plasmid DNA or mRNA encoding a reporter protein (e.g., firefly luciferase)

  • Aminoglycoside of interest

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup:

    • Set up the in vitro transcription/translation reactions according to the manufacturer's instructions. Each reaction will contain the cell extract, amino acids, energy source, and the DNA or mRNA template.

    • Add varying concentrations of the aminoglycoside to the reactions. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Luciferase Assay:

    • Add the luciferase assay reagent to each reaction. This reagent contains the substrate luciferin, which is converted to a light-emitting product by the newly synthesized luciferase.

  • Measurement:

    • Measure the luminescence of each sample using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of functional luciferase produced.

    • Calculate the percentage of translation inhibition for each aminoglycoside concentration relative to the no-antibiotic control.

    • This data can be used to determine the IC₅₀ (the concentration of antibiotic that inhibits 50% of protein synthesis).[13][14][15]

Visualizing the Impact of this compound on Bacterial Ribosomes

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the interaction between 2-DOS-containing aminoglycosides and the bacterial ribosome.

Binding of a 2-DOS Aminoglycoside to the 16S rRNA A-Site

G cluster_ribosome 30S Ribosomal Subunit cluster_aminoglycoside Aminoglycoside 16S_rRNA 16S rRNA (A-Site) A1492 A1492 A1493 A1493 G1491 G1491 A1408 A1408 2_DOS This compound (Ring II) 2_DOS->A1492 H-bonds 2_DOS->A1408 H-bonds Ring_I Ring I 2_DOS->Ring_I Ring_III Ring III/IV 2_DOS->Ring_III Ring_I->A1493 H-bonds Ring_I->G1491 Stacking

Caption: Binding of a 2-DOS aminoglycoside to the A-site of the 16S rRNA.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum End End Serial_Dilution Perform 2-fold Serial Dilution of Aminoglycoside in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Downstream Effects of Ribosome Targeting by 2-DOS Aminoglycosides

G Aminoglycoside Aminoglycoside Ribosome Bacterial Ribosome (30S A-Site) Aminoglycoside->Ribosome Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis & Codon Misreading Ribosome->Protein_Synthesis_Inhibition Mistranslated_Proteins Accumulation of Mistranslated & Non-functional Proteins Protein_Synthesis_Inhibition->Mistranslated_Proteins Oxidative_Stress Generation of Reactive Oxygen Species (ROS) Protein_Synthesis_Inhibition->Oxidative_Stress Membrane_Damage Membrane Damage & Increased Permeability Mistranslated_Proteins->Membrane_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death Oxidative_Stress->Cell_Death

References

Methodological & Application

Total Synthesis Protocols for 2-Deoxystreptamine: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a C-2 unsubstituted aminocyclitol that forms the central scaffold of a large number of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. The arrangement of its amino and hydroxyl groups provides a crucial binding motif for ribosomal RNA, the target of these antibiotics. Consequently, the development of efficient and versatile synthetic routes to this compound and its derivatives is of paramount importance for the discovery of novel aminoglycoside analogues with improved therapeutic properties and the ability to overcome bacterial resistance.

This document provides detailed application notes and experimental protocols for three distinct and well-established total synthesis strategies for this compound. These methods offer different advantages, from the practical and scalable degradation of a readily available natural product to a sophisticated enantioselective de novo synthesis. The protocols are presented with quantitative data summarized in tables for straightforward comparison, and the synthetic pathways are illustrated with diagrams to facilitate understanding.

I. Synthesis of Orthogonally Protected this compound from Neomycin

This approach represents the most practical and scalable route to an enantiopure and orthogonally protected this compound derivative, starting from the inexpensive and commercially available aminoglycoside antibiotic, neomycin. The key transformations involve a chemoselective glycosidic bond hydrolysis followed by regioselective protection and deprotection steps. This seven-step synthesis provides a versatile scaffold for the generation of libraries of RNA-targeting ligands with an overall yield of 28%.

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of orthogonally O-protected this compound from neomycin is outlined below, based on the work published in the Journal of Organic Chemistry (2007, 72(9), 3577-80).

Step 1: Per-N-Boc-protection of Neomycin

  • To a solution of neomycin sulfate (1.00 g, 1.08 mmol) in a mixture of water (10 mL) and 1,4-dioxane (10 mL) is added triethylamine (1.50 mL, 10.8 mmol).

  • Di-tert-butyl dicarbonate (2.36 g, 10.8 mmol) is added, and the mixture is stirred at room temperature for 16 hours.

  • The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.

  • Purification by flash column chromatography (silica gel, gradient elution with methanol in dichloromethane) yields hexa-N-Boc-neomycin as a white solid.

Step 2-7: Subsequent transformations

The following steps involve chemoselective hydrolysis, regioselective acetylation, and other protective group manipulations to yield the final orthogonally protected this compound. For detailed procedures for each of these steps, please refer to the supporting information of the original publication.

Quantitative Data Summary
StepTransformationReagents and ConditionsYield (%)
1Per-N-Boc-protectionBoc₂O, Et₃N, H₂O/Dioxane, rt, 16 h95
2Chemoselective HydrolysisAmberlyst-15, MeOH, reflux, 48 h75
3Regioselective Acetal Protection2,2-Dimethoxypropane, CSA, Acetone, rt, 2 h92
4AcetylationAc₂O, Pyridine, 0 °C to rt, 4 h98
5Acetal Deprotection80% aq. AcOH, 60 °C, 1 h89
6Regioselective DeacetylationK₂CO₃, MeOH, rt, 30 min85
7SilylationTBDPSCl, Imidazole, DMF, rt, 16 h91
Overall ~28

Synthetic Pathway

G Neomycin Neomycin Hexa_N_Boc_Neomycin Hexa-N-Boc-Neomycin Neomycin->Hexa_N_Boc_Neomycin Boc₂O, Et₃N Pseudodisaccharide Pseudodisaccharide Intermediate Hexa_N_Boc_Neomycin->Pseudodisaccharide Amberlyst-15 Acetal_Protected Acetal Protected Intermediate Pseudodisaccharide->Acetal_Protected DMP, CSA Acetylated Acetylated Intermediate Acetal_Protected->Acetylated Ac₂O, Pyridine Diol Diol Intermediate Acetylated->Diol aq. AcOH Monoacetate Monoacetate Intermediate Diol->Monoacetate K₂CO₃, MeOH Final_Product Orthogonally Protected This compound Monoacetate->Final_Product TBDPSCl, Imidazole G Glucopyranoside Methyl α-D-glucopyranoside Glycal Tri-O-acetyl-D-glucal Glucopyranoside->Glycal HBr/AcOH, Zn Cyclohexene Cyclohexene Derivative Glycal->Cyclohexene Allyl alcohol, BF₃·OEt₂ Aldehyde Aldehyde Intermediate Cyclohexene->Aldehyde O₃; Me₂S Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct LDA Epoxide Epoxide Intermediate Aldol_Adduct->Epoxide MsCl, m-CPBA Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol NaN₃ Amino_Alcohol Amino Alcohol Azido_Alcohol->Amino_Alcohol H₂, Pd/C Protected_Amine Protected Amine Amino_Alcohol->Protected_Amine Boc₂O Diazide Diazide Intermediate Protected_Amine->Diazide DPPA, DIAD Final_Product Orthogonally Protected This compound Diazide->Final_Product Reduction/Protection G Benzene Benzene Cyclohexadiene Chiral Cyclohexadiene Amine Benzene->Cyclohexadiene Cu-catalyzed Carboamination Diol Diol Intermediate Cyclohexadiene->Diol OsO₄, NMO Acetonide Acetonide Protected Diol Diol->Acetonide DMP, CSA Epoxide Epoxide Intermediate Acetonide->Epoxide m-CPBA Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol NaN₃ DOS_Core Protected 2-DOS Core Azido_Alcohol->DOS_Core Reduction & Protection

Chemoenzymatic Synthesis of 2-Deoxystreptamine Analogs: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a central aminocyclitol scaffold found in a wide range of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. These compounds exert their antibacterial activity by binding to ribosomal RNA and interfering with protein synthesis. However, the emergence of antibiotic resistance has necessitated the development of novel aminoglycoside analogs with improved efficacy and the ability to overcome resistance mechanisms. Chemoenzymatic synthesis has emerged as a powerful strategy for the generation of diverse 2-DOS analogs, combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach allows for the precise modification of the 2-DOS core, leading to the creation of novel compounds with potential applications in drug development, including as antibacterial agents and RNA-targeting molecules for other diseases.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound analogs, targeting researchers, scientists, and drug development professionals. It covers the key enzymatic and chemical steps involved, from the biosynthesis of the 2-DOS precursor to the chemical derivatization of the final analogs.

Chemoenzymatic Synthesis Workflow

The chemoenzymatic synthesis of 2-DOS analogs typically involves a multi-step process that begins with the enzymatic synthesis of the core aminocyclitol scaffold, followed by chemical modifications to introduce desired functional groups. A generalized workflow is depicted below.

Chemoenzymatic_Synthesis_Workflow Glucose-6-Phosphate Glucose-6-Phosphate 2-Deoxy-scyllo-inosose (DOI) 2-Deoxy-scyllo-inosose (DOI) Glucose-6-Phosphate->2-Deoxy-scyllo-inosose (DOI) DOIS 2-Deoxy-scyllo-inosamine (DOIA) 2-Deoxy-scyllo-inosamine (DOIA) 2-Deoxy-scyllo-inosose (DOI)->2-Deoxy-scyllo-inosamine (DOIA) Aminotransferase (e.g., BtrS) This compound (2-DOS) This compound (2-DOS) 2-Deoxy-scyllo-inosamine (DOIA)->this compound (2-DOS) Dehydrogenase & Aminotransferase Protected 2-DOS Protected 2-DOS This compound (2-DOS)->Protected 2-DOS Chemical Protection Functionalized 2-DOS Analog Functionalized 2-DOS Analog Protected 2-DOS->Functionalized 2-DOS Analog Chemical Derivatization & Deprotection Enzymatic_Synthesis_of_2DOS cluster_0 Enzymatic Cascade G6P Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose G6P->DOI DOIS, NAD+, Co2+ DOIA 2-Deoxy-scyllo-inosamine DOI->DOIA Aminotransferase (e.g., BtrS), L-Glutamine, PLP 2DOS This compound DOIA->2DOS Dehydrogenase (NAD+), Aminotransferase, L-Glutamine, PLP Logical_Relationships Enzymatic Synthesis Enzymatic Synthesis Chemical Protection Chemical Protection Enzymatic Synthesis->Chemical Protection Provides Stereochemically Defined Scaffold Chemical Functionalization Chemical Functionalization Chemical Protection->Chemical Functionalization Enables Regioselectivity Deprotection Deprotection Chemical Functionalization->Deprotection Introduces Novel Functionality Purification & Characterization Purification & Characterization Deprotection->Purification & Characterization Yields Final Analog Biological Evaluation Biological Evaluation Purification & Characterization->Biological Evaluation Confirms Structure and Purity

Application Notes and Protocols for the Chromatographic Purification of 2-Deoxystreptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-deoxystreptamine (2-DOS) derivatives, a critical class of molecules in the development of novel antibiotics and RNA-targeting therapeutics. The inherent polarity and structural diversity of these compounds present unique challenges in their purification, necessitating specialized chromatographic techniques. These notes offer a guide to established methods, enabling researchers to select and optimize purification strategies.

Introduction to Chromatographic Purification of this compound Derivatives

This compound is the central aminocyclitol core of most clinically significant aminoglycoside antibiotics.[1][2][3][4] The purification of synthetic or semi-synthetic 2-DOS derivatives is a crucial step to ensure the purity, safety, and efficacy of these potential drug candidates. Due to their high polarity, low volatility, and lack of a strong chromophore, traditional reversed-phase chromatography is often challenging.[5][6] This has led to the development and application of alternative chromatographic techniques.

The primary challenges in the purification of 2-DOS derivatives include:

  • High Polarity: Leading to poor retention on conventional C18 columns.[5]

  • Structural Similarity: Close structural analogues and stereoisomers can be difficult to separate.

  • Lack of UV Absorbance: Requiring alternative detection methods such as mass spectrometry (MS) or derivatization.[5][6]

  • Propensity to Adhere to Negatively Charged Surfaces: This can lead to peak tailing and poor recovery.[5]

This application note will focus on three primary chromatographic techniques successfully employed for the purification of 2-DOS derivatives: Silica Gel Column Chromatography , Hydrophilic Interaction Chromatography (HILIC) , and Ion-Exchange Chromatography .

Silica Gel Column Chromatography

Silica gel column chromatography is a widely used and accessible technique for the purification of moderately polar organic compounds. For 2-DOS derivatives, it is often employed for the purification of protected intermediates during multi-step syntheses.[7][8]

Experimental Protocol: Purification of a Protected 2-DOS Derivative

This protocol is a general guideline based on procedures described in the literature for the purification of synthetic intermediates of 2-DOS derivatives.[7][8]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Final Product start Crude Reaction Mixture concentrate Concentrate in vacuo start->concentrate dissolve Dissolve in Minimum Mobile Phase concentrate->dissolve load Load Sample dissolve->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate product Purified Product evaporate->product

Caption: Workflow for Silica Gel Column Chromatography of 2-DOS Derivatives.

Materials:

  • Silica gel (e.g., 230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH))

  • Crude protected 2-DOS derivative

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and stain (e.g., ninhydrin)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel-adsorbed sample.

  • Loading: Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 100% DCM). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., MeOH). A common gradient is from 0% to 10% MeOH in DCM.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the separation by TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots using a suitable stain (e.g., ninhydrin for amine groups).

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Quantitative Data Summary:

Compound TypeMobile PhaseYield (%)PurityReference
Boc-protected 2-DOS derivativesMeOH/CH₂Cl₂ (1:9)39-87%>95% (by NMR)[7]
1,2,3-triazole derivative of 2-DOSNot specified46-87%>95% (by HPLC)[8]

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds and is well-suited for the analysis and purification of 2-DOS derivatives, particularly for final purification or analysis in complex matrices.[9][10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.

Experimental Protocol: HILIC-MS Analysis of 2-DOS Derivatives

This protocol is adapted from methodologies for the analysis of aminoglycosides using HILIC coupled with mass spectrometry.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_lcms HILIC-MS Analysis cluster_data Data Processing start Aqueous Sample dilute Dilute with Acetonitrile start->dilute filter Filter (0.22 µm) dilute->filter inject Inject onto HILIC Column filter->inject gradient Apply Aqueous Gradient inject->gradient ms_detect Detect by Mass Spectrometry gradient->ms_detect chromatogram Generate Chromatogram ms_detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify and/or Identify integrate->quantify

Caption: Workflow for HILIC-MS Analysis of 2-DOS Derivatives.

Materials:

  • HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 150 mm, 2.5 µm)

  • UPLC/HPLC system coupled to a mass spectrometer (e.g., QDa Mass Detector)

  • Mobile Phase A: Water with 20 mM ammonium formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Sample of 2-DOS derivative dissolved in a high organic mixture (e.g., 95:5 acetonitrile:water)

Procedure:

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% B) for at least 30 minutes.

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a gradient to increase the aqueous component of the mobile phase. A typical gradient might be from 5% to 50% Mobile Phase A over 10 minutes.

  • MS Detection: Monitor the eluate using the mass spectrometer in positive ion mode. Use Selected Ion Recording (SIR) for targeted compounds.

  • Data Analysis: Process the resulting chromatograms to determine retention times, peak areas, and purity.

Quantitative Data Summary:

Column TypeMobile Phase AdditiveFlow Rate (mL/min)DetectionApplicationReference
Atlantis Premier BEH Z-HILIC20 mM Ammonium Formate, pH 3.00.7Mass Spectrometry (QDa)Quantification of various aminoglycosides
ACQUITY Premier BEH Amide10 mM Ammonium Formate, 0.125% Formic AcidNot specifiedMass SpectrometryUntargeted metabolomics[12]

Ion-Exchange Chromatography

Ion-exchange chromatography is a suitable method for the purification of ionizable compounds like 2-DOS derivatives, which are typically polycationic at neutral or acidic pH. Cation-exchange chromatography, in particular, has been shown to be effective for the purification of aminoglycosides from fermentation broths and synthetic mixtures.[13]

Experimental Protocol: Cation-Exchange Purification of Aminoglycosides

This protocol is based on a continuous chromatography process for aminoglycoside purification.[13]

Workflow Diagram:

G cluster_prep Feed Preparation cluster_chrom Continuous Cation-Exchange Chromatography cluster_final Product Isolation start Crude Aminoglycoside Mother Liquor filter Ceramic Membrane Filtration start->filter load Load Filtrate onto Cation-Exchange Resin filter->load wash Wash with Buffer load->wash elute Elute with High Salt or pH Gradient wash->elute collect Collect Product Fraction elute->collect distill Reduced Pressure Distillation collect->distill crystallize Crystallization distill->crystallize product Purified Aminoglycoside Product crystallize->product

Caption: Workflow for Continuous Cation-Exchange Chromatography.

Materials:

  • Strong or weak acid cation-exchange resin

  • Loading buffer (low ionic strength)

  • Elution buffer (high ionic strength or different pH)

  • Crude mixture of 2-DOS derivatives

  • Chromatography column or continuous chromatography system

Procedure:

  • Resin Equilibration: Pack the column with the cation-exchange resin and equilibrate with the loading buffer until the pH and conductivity are stable.

  • Sample Loading: Load the sample, dissolved in the loading buffer, onto the column. The positively charged 2-DOS derivatives will bind to the negatively charged resin.

  • Washing: Wash the column with the loading buffer to remove unbound impurities.

  • Elution: Elute the bound 2-DOS derivatives by increasing the ionic strength of the buffer (e.g., with a salt gradient of NaCl or NH₄Cl) or by changing the pH to neutralize the charge on the molecules or the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target compound.

  • Desalting: The fractions containing the purified product may require a desalting step (e.g., by size-exclusion chromatography or reversed-phase chromatography) to remove the high concentration of salt from the elution buffer.

Quantitative Data Summary:

Resin TypeProcessAdvantageReference
Acidulous Cation ResinContinuous ChromatographyGreener, lower cost, simplified operation[13]

Conclusion

The purification of this compound derivatives requires careful consideration of the physicochemical properties of the target molecules. This application note has provided an overview and detailed protocols for three commonly used chromatographic techniques: silica gel chromatography for protected intermediates, HILIC for polar final products and analytical purposes, and ion-exchange chromatography for large-scale purification from complex mixtures. The choice of the optimal method will depend on the scale of the purification, the nature of the impurities, and the specific properties of the 2-DOS derivative. The provided workflows and data tables serve as a starting point for researchers to develop and optimize their purification strategies in the pursuit of novel 2-DOS-based therapeutics.

References

Application Notes and Protocols for the Structural Elucidation of 2-Deoxystreptamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a key aminocyclitol core found in a wide range of aminoglycoside antibiotics, including neomycin, gentamicin, and kanamycin.[1][2][3] Its structure and stereochemistry are crucial for the biological activity and binding affinity of these antibiotics to their RNA targets.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound and its derivatives.[1][2][6] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound.

Physicochemical Properties of this compound

  • Molecular Formula: C₆H₁₄N₂O₃

  • Molecular Weight: 162.19 g/mol [7]

  • Structure: A symmetrically substituted aminocyclitol with two amino groups and three hydroxyl groups.

Quantitative NMR Data Summary

The chemical shifts of this compound are highly dependent on the pH of the solution due to the protonation of the two amino groups.[1][2] The data presented below are representative values, and slight variations may be observed based on the specific experimental conditions.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1, 33.20 - 3.8050.0 - 52.0
21.40 - 2.20 (axial/equatorial)35.0 - 37.0
4, 63.40 - 4.0072.0 - 75.0
53.60 - 4.2084.0 - 86.0

Note: The chemical shifts are reported as ranges due to their strong dependence on pH and the specific counter-ions present. Due to the molecule's symmetry, C1 and C3, as well as C4 and C6, are chemically equivalent.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (≥97%).

  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice for this compound. Use high-purity D₂O (99.9% D or higher).[1][2]

  • Concentration: Prepare a solution with a concentration ranging from 10-50 mg/mL. For ¹³C NMR and 2D experiments, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8][9] A study by Cole et al. used concentrations ranging from 0.369 M to 0.631 M.[1][2]

  • pH Adjustment: The pH (or pD) of the sample significantly influences the chemical shifts. Adjust the pD of the solution using dilute DCl or NaOD solutions to a desired and recorded value. For consistent results, a buffered solution can be used.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) or TSP (trimethylsilylpropanoic acid) can be added.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the final solution into a clean, dry 5 mm NMR tube using a syringe filter or a Pasteur pipette with a cotton or glass wool plug.[8]

NMR Data Acquisition

The following experiments are essential for the complete structural elucidation of this compound. All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of performing 2D experiments.

  • Purpose: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

  • Typical Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zg).

    • Solvent Suppression: Use presaturation or other solvent suppression techniques to attenuate the residual HOD signal.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Purpose: To determine the number of different carbon environments. Proton-decoupled ¹³C NMR is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Typical Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 100-120 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Purpose: To identify proton-proton scalar (J) couplings, revealing which protons are connected through 2-3 bonds. This is crucial for tracing the spin systems within the cyclitol ring.

  • Typical Parameters:

    • Pulse Program: A standard phase-sensitive COSY experiment (e.g., cosygpmf).

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[10][11][12] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

  • Typical Parameters:

    • Pulse Program: A standard phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 100-120 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 8-32.

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[10][11][12] This is particularly useful for connecting different spin systems and for confirming the overall carbon skeleton.

  • Typical Parameters:

    • Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgpndqf).

    • Spectral Width (F2 - ¹H): 10-12 ppm.

    • Spectral Width (F1 - ¹³C): 100-120 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Confirmation Sample High-Purity 2-DOS Solvent D2O Sample->Solvent Prep Dissolve & Adjust pH Solvent->Prep NMR_Tube Filter into NMR Tube Prep->NMR_Tube H1 1H NMR NMR_Tube->H1 C13 13C NMR & DEPT NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Assign_H Assign Proton Signals (Chemical Shift, Multiplicity) H1->Assign_H Assign_C Assign Carbon Signals (C-H Correlations) C13->Assign_C Trace_Spin Trace H-H Connectivity (Spin Systems) COSY->Trace_Spin HSQC->Assign_C Confirm_Skeleton Confirm Carbon Skeleton & Connectivity HMBC->Confirm_Skeleton Assign_H->Trace_Spin Trace_Spin->Assign_C Assign_C->Confirm_Skeleton Final_Structure Final Structure Elucidation Confirm_Skeleton->Final_Structure

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Deoxystreptamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a key structural component of many aminoglycoside antibiotics, a class of potent bactericidal agents.[1] The unique chemical structure of 2-DOS also makes it a valuable scaffold for the development of novel therapeutic agents, including RNA-targeting molecules and other conjugates.[2] Accurate and sensitive bioanalytical methods are crucial for the research and development of these conjugates. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the preferred technique for the characterization and quantification of 2-DOS conjugates due to its high sensitivity, selectivity, and versatility.[3]

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound conjugates, covering sample preparation, LC-MS/MS methodology, and data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the physicochemical properties of the 2-DOS conjugate. The goal is to extract the analyte of interest while removing interfering substances.

a) Protein Precipitation (for Plasma/Serum Samples)

This is a rapid and simple method for removing proteins from biological fluids.[4]

Protocol:

  • To 100 µL of plasma or serum sample, add 300 µL of a precipitation solvent (e.g., acetonitrile, methanol, or a solution of 1% formic acid in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the 2-DOS conjugate.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.[4][5]

b) Solid-Phase Extraction (SPE) (for Complex Matrices like Tissue Homogenates or Milk)

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte. Cation-exchange SPE is commonly used for aminoglycosides due to their basic nature.[6][7][8]

Protocol:

  • Sample Pre-treatment: Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer with trichloroacetic acid).[7] For milk samples, protein precipitation with an acidic solution may be necessary before SPE.[8]

  • SPE Cartridge Conditioning: Condition a weak cation-exchange SPE cartridge (e.g., carboxymethyl) with 1-2 column volumes of methanol followed by 1-2 column volumes of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak wash solvent (e.g., water or a low concentration of acid) to remove unretained impurities.

  • Elution: Elute the 2-DOS conjugate from the cartridge using a suitable elution solvent (e.g., a mixture of acid, water, and methanol).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

G cluster_sample_prep Sample Preparation Workflow start Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation spe Solid-Phase Extraction (Cation Exchange) start->spe centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation & Reconstitution spe->evaporation supernatant Collect Supernatant centrifugation->supernatant supernatant->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General sample preparation workflow for 2-DOS conjugates.

Liquid Chromatography

Due to the polar nature of 2-DOS conjugates, hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation technique.[7][9] Reversed-phase chromatography with an ion-pairing agent can also be employed.[7]

a) HILIC Method

  • Column: A HILIC column (e.g., Atlantis Premier BEH Z-HILIC, ZIC-HILIC).[7][9]

  • Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium formate with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with a volatile additive (e.g., 0.1% formic acid).

  • Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually decreases to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

b) Reversed-Phase with Ion-Pairing Agent Method

  • Column: A C18 column (e.g., Waters Cortex® C18+).[2]

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA)).[2][8]

  • Mobile Phase B: Acetonitrile with the same ion-pairing agent.

  • Gradient: A typical reversed-phase gradient starting with a low percentage of organic solvent.

  • Flow Rate: 0.5 - 1.5 mL/min.[2]

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for 2-DOS conjugates.[2] Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection and quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode:

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[7]

    • Full Scan/Product Ion Scan: For qualitative analysis and structural elucidation, full scan spectra or product ion spectra of selected precursors are acquired.

  • Key Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for each compound to achieve the most abundant and specific fragment ions.

Data Presentation

Quantitative data for the analysis of several common this compound-containing aminoglycosides are summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and matrix.

AnalyteMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
StreptomycinHuman Plasma1.0 - 1002.0-[4][5]
SpectinomycinHuman Plasma1.0 - 1001.0-[4][5]
AmikacinHuman Plasma1.0 - 1000.5-[4][5]
KanamycinHuman Plasma1.0 - 1001.0-[4][5]
GentamycinHuman Plasma1.0 - 1001.0-[4][5]
Kanamycin AStandard Solution0.5 - 2500.51.5[9]
TobramycinStandard Solution0.5 - 2500.51.5[9]
AmikacinStandard Solution0.5 - 2500.51.5[9]
GentamicinKidney/Muscle--25 ng/g[7]
SpectinomycinKidney/Muscle--50 ng/g[7]

Fragmentation Analysis of this compound Conjugates

Understanding the fragmentation patterns of 2-DOS conjugates in the mass spectrometer is essential for their structural confirmation. In positive ion ESI-MS/MS, fragmentation is typically initiated by protonation, often at the amine groups.

The primary fragmentation pathway involves the cleavage of the glycosidic bonds linking the sugar moieties to the this compound core. This results in the neutral loss of the sugar units and the formation of a characteristic ion corresponding to the protonated 2-DOS core (m/z 163). Further fragmentation of the 2-DOS core can occur through the loss of water (H₂O) and ammonia (NH₃).

For 4,6-disubstituted 2-DOS aminoglycosides like kanamycin, the initial fragmentation often involves the cleavage of the glycosidic bond at the 6-position, followed by the cleavage at the 4-position.

G M [M+H]+ frag1 [M+H - Sugar 1]+ M->frag1 - Sugar 1 frag2 [M+H - Sugar 1 - Sugar 2]+ (Protonated 2-DOS core, m/z 163) frag1->frag2 - Sugar 2 frag3 [2-DOS core - H2O]+ frag2->frag3 - H2O frag4 [2-DOS core - NH3]+ frag2->frag4 - NH3

Caption: Generalized fragmentation pathway of a 2-DOS conjugate.

Overall Analytical Workflow

The complete analytical workflow for this compound conjugates, from sample reception to final data reporting, is a multi-step process requiring careful execution at each stage to ensure data quality and reliability.

G sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Protein Precipitation or SPE) sample_receipt->sample_prep lc_separation LC Separation (HILIC or RP-IP) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing data_review Data Review & QC data_processing->data_review reporting Final Report Generation data_review->reporting

Caption: Comprehensive analytical workflow for 2-DOS conjugates.

Conclusion

The methodologies presented provide a robust framework for the sensitive and selective analysis of this compound conjugates using LC-MS/MS. Proper sample preparation is critical for achieving reliable results, with protein precipitation and solid-phase extraction being effective for various biological matrices. HILIC is often the chromatographic method of choice for these polar compounds. Understanding the characteristic fragmentation pathways, particularly the formation of the protonated 2-DOS core ion, is key for structural confirmation. These application notes and protocols serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.

References

Application Notes and Protocols for Developing In Vitro Assays for 2-Deoxystreptamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a core structural component of most aminoglycoside antibiotics, a class of potent bactericidal agents that primarily target the bacterial ribosome.[1] The biological activity of 2-DOS and its derivatives stems from their ability to bind with high affinity to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][2] This interaction disrupts protein synthesis, leading to mistranslation of mRNA and ultimately, bacterial cell death.[1] The development of novel 2-DOS-based therapeutics with improved efficacy and reduced toxicity necessitates robust and reliable in vitro assays to characterize their activity.

These application notes provide detailed protocols for key in vitro assays to assess the activity of this compound and its derivatives. The described methods include target binding assays and functional assays that measure the inhibition of bacterial protein synthesis and cell growth.

Target Binding Assays: Quantifying Interaction with the Ribosomal A-Site

The fundamental mechanism of 2-DOS activity is its binding to the bacterial 16S rRNA A-site. Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies and lead optimization.

Fluorescence Polarization (FP) Assay

This assay measures the binding of a small, fluorescently labeled molecule to a larger molecule. When a fluorescently labeled 2-DOS derivative binds to the larger rRNA A-site, the tumbling rate of the fluorescent molecule slows, resulting in an increase in the polarization of emitted light.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 4 mM MgCl₂, 1% BSA.

    • Fluorescently Labeled 2-DOS Derivative (Tracer): Synthesize or procure a 2-DOS derivative labeled with a suitable fluorophore (e.g., fluorescein, rhodamine).[3][4][5] Prepare a stock solution in DMSO and determine the optimal working concentration (typically in the low nanomolar range) by titration.

    • Bacterial 16S rRNA A-site Oligonucleotide: Prepare a synthetic RNA oligonucleotide mimicking the bacterial A-site.[6] A common sequence is a 27-nucleotide construct of the E. coli 16S rRNA A-site.[7] Dissolve in nuclease-free water and anneal by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

    • Test Compounds: Prepare serial dilutions of unlabeled 2-DOS derivatives in the assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of the fluorescently labeled 2-DOS tracer and the rRNA A-site oligonucleotide to each well of a black, low-binding 384-well plate.

    • Add varying concentrations of the unlabeled test compounds to the wells.

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the test compound concentration.

    • Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

Fluorescent Indicator Displacement (FID) Assay

The FID assay is a competition-based method where a fluorescent indicator that binds to the RNA target is displaced by a test compound, leading to a change in fluorescence.[7][8] This is particularly useful when a fluorescently labeled version of the test compound is not available.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: As described for the FP assay.

    • Fluorescent Indicator: A fluorescent molecule that is known to bind to the rRNA A-site and exhibits a change in fluorescence upon binding. A suitable indicator is a fluorescein-labeled neomycin (F-neo).[7]

    • Bacterial 16S rRNA A-site Oligonucleotide: As described for the FP assay.

    • Test Compounds: Prepare serial dilutions of 2-DOS derivatives in the assay buffer.

  • Assay Procedure:

    • In a multi-well plate, combine the rRNA A-site oligonucleotide and the fluorescent indicator.

    • Add the test compounds at various concentrations.

    • Incubate to allow for displacement of the indicator by the test compound.

    • Measure the fluorescence intensity. Displacement of the indicator will result in a decrease in fluorescence quenching, leading to an increase in the signal.[7]

  • Data Analysis:

    • Plot the percent displacement of the fluorescent indicator against the concentration of the test compound.

    • Determine the EC₅₀ value, which represents the concentration of the test compound required to displace 50% of the indicator. This can be used to rank the binding affinities of the compounds.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.[9] In this assay, the RNA target is immobilized on a sensor chip, and the binding of the 2-DOS derivative is detected as a change in the refractive index at the surface.

Experimental Protocol:

  • Immobilization of RNA:

    • Use a streptavidin-coated sensor chip.

    • Inject a biotinylated rRNA A-site oligonucleotide over the surface until a desired level of immobilization is achieved (e.g., ~200 response units).[10]

  • Binding Analysis:

    • Prepare a series of dilutions of the 2-DOS derivative in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the analyte solutions over the immobilized RNA surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[9]

Data Presentation: Target Binding Affinities

CompoundAssay MethodTargetKᵢ / Kₑ (µM)Reference
2-DOS Derivative AFPE. coli 16S rRNA A-site1.62[11]
2-DOS Derivative BFPE. coli 16S rRNA A-site17.1[11]
2-DOS Derivative CFPE. coli 16S rRNA A-site0.627[11]
NeomycinSPRE. coli 16S rRNA A-site~1[12]
ParomomycinSPRE. coli 16S rRNA A-site~1[12]

Functional Assays: Measuring Inhibition of Bacterial Processes

Functional assays are essential to confirm that target binding translates into a biological effect.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of 2-DOS derivatives to inhibit protein synthesis in a bacterial cell-free system.[13][14] A common approach is to use a system that translates a reporter gene, such as luciferase.

Experimental Protocol:

  • Reagent Preparation:

    • Bacterial Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).[15]

    • Reaction Mix: Prepare a master mix containing amino acids, ATP, GTP, and an energy regenerating system.

    • Reporter mRNA: In vitro transcribe a luciferase mRNA with a bacterial ribosome binding site.

    • Test Compounds: Prepare serial dilutions of 2-DOS derivatives.

  • Assay Procedure:

    • Combine the S30 extract, reaction mix, and reporter mRNA in a microplate.

    • Add the test compounds at various concentrations.

    • Incubate the reaction at 37°C for 1-2 hours to allow for translation.

    • Add luciferase substrate and measure the luminescence using a luminometer.[16][17]

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: In Vitro Translation Inhibition

CompoundIC₅₀ (µM)Reference
2-DOS Derivative D15.9[11]
2-DOS Derivative E12.6[11]
Hygromycin0.008 µg/ml[18]
Puromycin0.8 µg/ml[18]
Cycloheximide0.7 µg/ml[18]
Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20][21]

Experimental Protocol:

  • Reagent Preparation:

    • Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Test Compounds: Prepare a series of two-fold dilutions of the 2-DOS derivatives in the broth medium in a 96-well microplate.

  • Assay Procedure:

    • Inoculate each well of the microplate with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Data Presentation: Minimum Inhibitory Concentrations

CompoundBacterial StrainMIC (µg/mL)Reference
GentamicinE. coli<1[22]
AmikacinE. coli<4[22]
TobramycinE. coli<1[22]

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_translation Bacterial Protein Synthesis 30S_Subunit 30S Ribosomal Subunit 16S_rRNA 16S rRNA A-site Mistranslated_Protein Truncated/Misfolded Protein 16S_rRNA->Mistranslated_Protein Inhibition of Translocation & Codon Misreading mRNA mRNA tRNA Aminoacyl-tRNA Protein Polypeptide Chain (Functional Protein) 2DOS This compound Derivative 2DOS->16S_rRNA High-Affinity Binding

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Target Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & SAR Synthesis Synthesize/Obtain 2-DOS Derivatives FP Fluorescence Polarization (FP) Synthesis->FP FID Fluorescent Indicator Displacement (FID) Synthesis->FID SPR Surface Plasmon Resonance (SPR) Synthesis->SPR Data Determine Kd, Ki, IC50, MIC FP->Data FID->Data SPR->Data Translation In Vitro Translation Inhibition SAR Structure-Activity Relationship (SAR) Translation->SAR MIC Bacterial Growth Inhibition (MIC) MIC->SAR Data->Translation Data->MIC

References

Application Notes and Protocols for Conjugating Molecules to the 2-Deoxystreptamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the chemical conjugation of various molecules to the 2-deoxystreptamine (2-DOS) scaffold. The 2-DOS core is a fundamental structural component of many clinically important aminoglycoside antibiotics and serves as a versatile platform for the development of novel therapeutic agents, RNA-targeting molecules, and biological probes.[1][2][3][4]

Introduction

The this compound (2-DOS) scaffold is a 1,3-diaminocyclitol that is the central core of numerous aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[3][4] Its unique stereochemistry and the presence of multiple amino and hydroxyl groups allow for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry and drug development.[3][5] Conjugating different molecules to the 2-DOS core can modulate its biological activity, improve its pharmacokinetic properties, and enable the targeting of specific biological molecules like RNA.[6][7]

This guide outlines several key strategies for conjugating molecules to the 2-DOS scaffold, complete with detailed experimental protocols and quantitative data to aid in the selection and implementation of the most suitable method for your research needs.

Chemical Conjugation Strategies

Several chemical strategies have been developed for the derivatization of the 2-DOS scaffold. These can be broadly categorized into:

  • Derivatization of Existing Aminoglycosides: This approach utilizes commercially available aminoglycosides as starting materials. Through controlled chemical reactions, specific functional groups on the aminoglycoside can be modified to introduce new molecules. This is often the most practical and cost-effective method.[3][8]

  • Truncation-Derivatization of Aminoglycosides: This method involves the partial degradation of an existing aminoglycoside to yield a 2-DOS-containing fragment, which is then further functionalized.[8][9]

  • "Click Chemistry" via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This highly efficient and specific reaction is used to conjugate molecules containing an alkyne or azide group to a correspondingly functionalized 2-DOS scaffold.[6][7][10]

  • Reductive Amination: This robust method involves the oxidation of a hydroxyl group on the 2-DOS scaffold to an aldehyde, which then reacts with a primary amine to form an imine that is subsequently reduced to a stable amine linkage.[9][11]

Quantitative Data Summary

The following tables summarize quantitative data from key conjugation reactions to the 2-DOS scaffold, providing a comparative overview of reaction yields under different conditions.

Table 1: Synthesis of Boc-Protected 2-DOS Intermediate from Neomycin

StepReagents and ConditionsYield (%)Reference
Acidic Hydrolysis of NeomycinConcentrated HCl, heat~100[6]
Further Acidic TreatmentAqueous HBr, heat-[6]
Boc Protection of Amino Groups(Boc)₂O, NaOH, H₂O/Dioxane (1:1)50 (over 2 steps)[6]

Table 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

2-DOS DerivativeConjugated Molecule (Alkyne)Reaction ConditionsYield (%)Reference
Azido-functionalized 2-DOSAlkyne-modified nucleobaseCuI, DIPEA, CH₃CN, room temp. or reflux97[6]
Azido-functionalized 2-DOSAlkyne-modified nucleobaseCuI, DIPEA, CH₃CN, room temp. or reflux98[6]

Table 3: Reductive Amination for Conjugation

2-DOS DerivativeConjugated Molecule (Amine)Reaction ConditionsYield (%)Reference
Oxidized 5-O-ribosyl-2-deoxystreptamineSubstituted aminopyridinesNaBH₃CN, MeOH-[8]
1,3,6'-tris(benzyloxycarbamate) RibostamycinBenzaldehyde, then FormaldehydeNaBH₃CN24[11][12]
1,3,6'-tris(benzyloxycarbamate) RibostamycinAcetaldehydeNaBH₃CN44[11][12]

Experimental Protocols

Protocol 1: Preparation of a Boc-Protected this compound Intermediate from Neomycin

This protocol describes the initial steps to obtain a workable, protected 2-DOS scaffold from commercially available neomycin.

Materials:

  • Neomycin sulfate

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrobromic Acid (HBr, 48% aqueous)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Hydroxide (NaOH)

  • Dioxane

  • Deionized Water

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • Acidic Hydrolysis to Neamine:

    • Dissolve neomycin sulfate in concentrated HCl.

    • Heat the solution under reflux for a specified time to hydrolyze the glycosidic bonds, yielding neamine.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH).

    • Extract the aqueous layer with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude neamine.

  • Further Acidic Treatment:

    • Subject the crude neamine to further acidic treatment with aqueous HBr under reflux.[6] This step cleaves the remaining sugar moiety to yield the 2-DOS core.

    • Monitor the reaction by TLC.

  • Boc Protection of Amino Groups:

    • Dissolve the crude 2-DOS in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide to adjust the pH to basic.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously at room temperature.

    • Continue stirring for 12-24 hours.

    • Monitor the reaction by TLC until all starting material is consumed.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting Boc-protected 2-DOS derivative by column chromatography.[6]

Protocol 2: Conjugation via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule to an azide-functionalized 2-DOS derivative.

Materials:

  • Azide-functionalized 2-DOS derivative

  • Alkyne-containing molecule

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the azide-functionalized 2-DOS derivative in anhydrous acetonitrile under an inert atmosphere.[6]

  • Add the alkyne-containing molecule (typically 1.1 equivalents).

  • Add Copper(I) Iodide (CuI) (typically 2 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature or under reflux. The reaction time will vary depending on the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or precipitation to obtain the desired 1,2,3-triazole-linked conjugate.[6]

Protocol 3: Conjugation via Reductive Amination

This protocol outlines the conjugation of a primary amine to the 2-DOS scaffold via reductive amination.

Materials:

  • Hydroxyl-containing 2-DOS derivative

  • Oxidizing agent (e.g., Dess-Martin periodinane, PCC)

  • Primary amine-containing molecule

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB))

  • Methanol (MeOH) or other suitable solvent

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Oxidation of the Hydroxyl Group:

    • Selectively oxidize a primary hydroxyl group on the 2-DOS derivative to an aldehyde using an appropriate oxidizing agent. The choice of oxidant will depend on the protecting groups present on the scaffold.

    • Carefully monitor the reaction to avoid over-oxidation.

    • Work up the reaction to isolate the crude aldehyde.

  • Reductive Amination:

    • Dissolve the crude aldehyde in a suitable solvent such as methanol.

    • Add the primary amine-containing molecule.

    • Add the reducing agent (e.g., NaBH₃CN) portion-wise.

    • Stir the reaction at room temperature until the reaction is complete as monitored by TLC.

    • Quench the reaction carefully (e.g., with water or a mild acid).

    • Remove the solvent under reduced pressure.

    • Purify the resulting conjugate by column chromatography.[8][11]

Visualizations

Conjugation_Strategies cluster_start Starting Material cluster_methods Conjugation Methods cluster_intermediates Intermediates cluster_final Final Product Aminoglycoside Aminoglycoside Protected_2DOS Protected 2-DOS Aminoglycoside->Protected_2DOS Hydrolysis & Protection Derivatization Derivatization Conjugated_Molecule Conjugated Molecule Derivatization->Conjugated_Molecule Truncation Truncation Truncation->Conjugated_Molecule CuAAC CuAAC CuAAC->Conjugated_Molecule Reductive_Amination Reductive Amination Reductive_Amination->Conjugated_Molecule Protected_2DOS->Derivatization Protected_2DOS->Truncation Functionalized_2DOS Functionalized 2-DOS (Azide/Alkyne/Aldehyde) Protected_2DOS->Functionalized_2DOS Functionalization Functionalized_2DOS->CuAAC Functionalized_2DOS->Reductive_Amination

Caption: Overview of conjugation strategies for the this compound scaffold.

CuAAC_Workflow Start Azide-functionalized 2-DOS Derivative Step1 Dissolve in CH3CN under inert atmosphere Start->Step1 Step2 Add Alkyne-Molecule, CuI, and DIPEA Step1->Step2 Step3 Stir at RT or Reflux Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Solvent Removal Step4->Step5 Step6 Purification Step5->Step6 End 1,2,3-Triazole-linked Conjugate Step6->End

Caption: Experimental workflow for CuAAC conjugation to the 2-DOS scaffold.

Reductive_Amination_Workflow Start Hydroxyl-containing 2-DOS Derivative Step1 Selective Oxidation of Hydroxyl Group Start->Step1 Step2 Isolate Crude Aldehyde Step1->Step2 Step3 Dissolve in Solvent (e.g., MeOH) Step2->Step3 Step4 Add Primary Amine Step3->Step4 Step5 Add Reducing Agent (e.g., NaBH3CN) Step4->Step5 Step6 Purification Step5->Step6 End Amine-linked Conjugate Step6->End

Caption: Experimental workflow for reductive amination on the 2-DOS scaffold.

References

handling and long-term storage conditions for 2-Deoxystreptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxystreptamine (2-DOS) is a central aminocyclitol scaffold found in a wide range of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. Its unique structure, featuring a 1,3-diaminocyclitol core, is crucial for the biological activity of these antibiotics, which primarily involves binding to bacterial ribosomal RNA and inhibiting protein synthesis.[1] Beyond its role in antibiotics, this compound is a valuable building block in medicinal chemistry for the development of novel RNA-targeting molecules for various therapeutic applications.[2]

These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₁₄N₂O₃[3]
Molecular Weight 162.19 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 225-228 °C[5]
Solubility Soluble in water.[4]
Storage Temperature 2-8°C (solid form)[6][7]

Safety and Handling Precautions

This compound requires careful handling to minimize exposure and potential health risks. The primary hazards are skin, eye, and respiratory irritation.[6][8]

3.1. Personal Protective Equipment (PPE)

When handling this compound powder, the following PPE is mandatory:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is essential to prevent inhalation of the powder.[6]

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect the eyes from dust particles.[8]

  • Hand Protection: Wear compatible chemical-resistant gloves.[8]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities of the powder.

  • An eyewash station and safety shower should be readily accessible.[8]

3.3. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8]

  • In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]

Long-Term Storage Conditions

Proper storage of this compound is crucial to maintain its stability and integrity over time.

4.1. Solid Form

  • Temperature: Store the solid powder at 2-8°C.[6][7]

  • Container: Keep the container tightly closed to prevent moisture absorption.[8]

  • Light: Protect from light.

  • Incompatibilities: Store away from strong oxidizing agents.[4][9]

Under these conditions, this compound as a dry powder is expected to be stable for an extended period. As a member of the aminoglycoside family, which are known to be stable compounds, long-term stability is anticipated.[10]

4.2. Stock Solutions

The shelf-life of this compound in solution is more limited than in its solid form.

  • Temperature: For long-term storage, it is recommended to store aqueous stock solutions in aliquots at -20°C.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Experimental Protocols

5.1. Protocol for Preparation of an Aqueous Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water for use in biological assays.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile pipette tips

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using sterile techniques to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of the powder.

  • Dissolving: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage. For short-term use (up to a few days), the solution can be stored at 2-8°C.

5.2. Protocol for Use in Antimicrobial Susceptibility Testing (AST)

This protocol outlines the general steps for using a this compound stock solution in a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the appropriate broth (e.g., Mueller-Hinton Broth)

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile broth medium

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • Add a defined volume of sterile broth to all wells of the microtiter plate (e.g., 100 µL), except for the first column.

    • Add a larger volume of the this compound stock solution, diluted to a starting concentration, to the first column (e.g., 200 µL).

    • Perform a two-fold serial dilution by transferring a set volume (e.g., 100 µL) from the first column to the second, mixing well, and continuing this process across the plate. Discard the excess volume from the last column of dilutions.

  • Inoculate with Bacteria:

    • Prepare a standardized bacterial inoculum as per standard AST protocols (e.g., CLSI guidelines).

    • Add an equal volume of the bacterial inoculum to all wells containing the serially diluted this compound.

  • Controls:

    • Include a positive control well containing only the bacterial inoculum in broth (no this compound) to ensure bacterial growth.

    • Include a negative control well containing only sterile broth to check for contamination.

  • Incubation:

    • Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

6.1. General Structure of this compound-Containing Aminoglycosides

The following diagram illustrates the core this compound structure and how it is substituted in the two main classes of aminoglycoside antibiotics.

G General Structure of this compound Aminoglycosides cluster_0 Core Structure cluster_1 4,5-Disubstituted (e.g., Neomycin) cluster_2 4,6-Disubstituted (e.g., Kanamycin) DOS This compound Sugar1_1 Aminosugar DOS->Sugar1_1 at C4 Sugar1_2 Aminosugar DOS->Sugar1_2 at C5 Sugar2_1 Aminosugar DOS->Sugar2_1 at C4 Sugar2_2 Aminosugar DOS->Sugar2_2 at C6

Caption: this compound as the central scaffold in aminoglycosides.

6.2. Experimental Workflow for Preparing an Aqueous Stock Solution

This diagram outlines the key steps for preparing a sterile aqueous stock solution of this compound.

G Workflow for Preparing this compound Stock Solution start Start weigh Weigh 2-DOS Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Filter Sterilize (0.22 µm) adjust_vol->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store end End store->end G Logic of MIC Determination start Prepare Serial Dilutions of 2-DOS inoculate Inoculate with Bacteria start->inoculate incubate Incubate at 37°C inoculate->incubate observe Observe for Growth (Turbidity) incubate->observe decision Growth Present? observe->decision mic MIC is the Lowest Concentration with No Growth decision->mic No not_mic Concentration is Below MIC decision->not_mic Yes end End mic->end not_mic->observe

References

Application Notes and Protocols for the Glycosylation of 2-Deoxystreptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical glycosylation of 2-deoxystreptamine (2-DOS), a crucial scaffold in many clinically important aminoglycoside antibiotics. The following sections outline strategies for regioselective protection, chemical glycosylation, deprotection, and purification of 2-DOS derivatives, supplemented with quantitative data and workflow visualizations.

Overview of this compound Glycosylation

This compound is a C2-symmetric aminocyclitol that serves as the aglycone core for a wide range of aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. The biological activity of these antibiotics is largely determined by the nature and position of the sugar moieties attached to the 2-DOS core.[1] Chemical glycosylation of 2-DOS is a key strategy for the synthesis of novel aminoglycoside analogs with improved therapeutic properties, such as enhanced antibacterial activity and reduced toxicity.[2]

The primary challenge in the chemical glycosylation of 2-DOS lies in achieving regioselectivity due to the presence of multiple hydroxyl and amino groups with similar reactivity. Therefore, a carefully designed protecting group strategy is essential to selectively mask certain functional groups while leaving the desired glycosylation site accessible.

Protecting Group Strategies for Regioselective Glycosylation

The regioselective glycosylation of this compound (2-DOS) is a critical step in the synthesis of novel aminoglycoside antibiotics. Due to the presence of two amino groups and three hydroxyl groups, a precise protecting group strategy is necessary to achieve site-specific glycosylation. The most common protecting groups for the amino functions are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while benzyl (Bn) ethers are typically used for the hydroxyl groups.

A general workflow for the regioselective glycosylation of 2-DOS involves several key steps:

  • Per-N-protection: Both amino groups of 2-DOS are protected, commonly with Boc groups, to prevent their participation in subsequent reactions.

  • Regioselective O-protection/deprotection: The hydroxyl groups are differentially protected to expose a single hydroxyl group for glycosylation. This often involves the formation of cyclic acetals or the use of sterically hindered protecting groups.

  • Glycosylation: The glycosidic bond is formed between the free hydroxyl group of the protected 2-DOS acceptor and an activated glycosyl donor.

  • Deprotection: All protecting groups are removed to yield the final glycosylated 2-DOS product.

G acceptor acceptor glycosylation glycosylation acceptor->glycosylation Coupling

Experimental Protocols

Protocol 1: Synthesis of 1,3-Di-N-Boc-2-deoxystreptamine

This protocol describes the protection of the amino groups of this compound using tert-butoxycarbonyl (Boc) anhydride.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide to the solution to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1,3-Di-N-Boc-2-deoxystreptamine as a white solid.

Quantitative Data:

Starting MaterialProductReagentsSolventYieldReference
This compound1,3-Di-N-Boc-2-deoxystreptamine(Boc)₂O, NaOHDioxane/H₂O~50% (over 2 steps from neomycin)[3]
Protocol 2: Glycosylation of a Protected 2-DOS Acceptor with a Thioglycoside Donor

This protocol outlines a general procedure for the glycosylation of a protected this compound acceptor with a thioglycoside donor, a common method for forming glycosidic bonds.[4]

Materials:

  • Protected 2-DOS acceptor (with one free hydroxyl group)

  • Thioglycoside donor (e.g., phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of the protected 2-DOS acceptor and the thioglycoside donor (1.2 equivalents) in anhydrous dichloromethane, add activated 4 Å molecular sieves.

  • Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • Add N-iodosuccinimide (1.5 equivalents) to the mixture.

  • After stirring for 10 minutes, add a catalytic amount of trifluoromethanesulfonic acid (0.1 equivalents).

  • Allow the reaction to proceed at -40 °C, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate.

  • Filter the mixture through Celite and wash the filtrate with saturated aqueous sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected glycosylated 2-DOS.

G start Protected 2-DOS Acceptor + Thioglycoside Donor mix Mix in Anhydrous DCM with Molecular Sieves start->mix cool Cool to -40 °C mix->cool add_nis Add NIS cool->add_nis add_tfoh Add cat. TfOH add_nis->add_tfoh reaction Glycosylation Reaction add_tfoh->reaction quench Quench with NaHCO₃ reaction->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Protected Glycosylated 2-DOS purify->product

Protocol 3: Deprotection of Boc and Benzyl Groups

This protocol describes the removal of Boc and benzyl protecting groups, which is a common final step in aminoglycoside synthesis.

Materials:

  • Protected glycosylated 2-DOS

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

Boc Deprotection:

  • Dissolve the Boc-protected compound in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a base.

Benzyl Deprotection (Hydrogenolysis):

  • Dissolve the benzyl-protected compound in methanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data for a Deprotection Step:

Starting MaterialProductReagentsSolventYieldReference
Fully protected 2-DOS conjugateDeprotected 2-DOS conjugateTFA, H₂OCH₂Cl₂60-97%[3]

Purification and Characterization

Purification

The purification of glycosylated this compound derivatives, which are often polar and basic, is typically achieved using ion-exchange chromatography .[5][6] Cation-exchange resins are particularly effective for binding the positively charged amino groups of the aminoglycoside derivatives.

General Protocol for Ion-Exchange Chromatography:

  • Resin Selection: Choose a suitable cation-exchange resin (e.g., Dowex 50W-X8).

  • Equilibration: Equilibrate the column with a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to ensure the amino groups are protonated.

  • Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound product using a gradient of increasing salt concentration (e.g., NaCl or NH₄OH) or by increasing the pH.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions and desalt them, if necessary, by dialysis or size-exclusion chromatography.

Characterization

The structure and purity of the synthesized glycosylated this compound derivatives are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[7] The anomeric proton signal in the ¹H NMR spectrum is particularly diagnostic for the stereochemistry of the newly formed glycosidic bond. 2D NMR techniques such as COSY, HSQC, and HMBC are used for complete assignment of all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the final products.[8] Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Example Characterization Data for a 2-DOS Derivative:

CompoundTechniqueKey ObservationsReference
1,3-Di-N-Boc-2-deoxystreptamine¹H NMR (CDCl₃)Signals corresponding to Boc protecting groups (~1.4 ppm) and the cyclitol ring protons.[3]
HRMS (ESI)[M+Na]⁺ peak corresponding to the calculated molecular weight.[3]
4-O-glycosylated 2-DOS¹H NMR (D₂O)Anomeric proton signal (δ ~4.5-5.5 ppm) with a specific coupling constant (J) indicating α or β linkage.[7]
¹³C NMR (D₂O)Anomeric carbon signal (δ ~95-105 ppm).[7]
HRMS (ESI)[M+H]⁺ peak confirming the mass of the glycosylated product.[8]

Signaling Pathways and Logical Relationships

The synthesis of a specific glycosylated this compound derivative follows a logical progression of protection, glycosylation, and deprotection steps. The choice of protecting groups and glycosylation method is interdependent and crucial for the successful synthesis of the target molecule.

G regioselectivity regioselectivity method_choice method_choice regioselectivity->method_choice Influences target_molecule target_molecule regioselectivity->target_molecule method_choice->regioselectivity stereoselectivity stereoselectivity stereoselectivity->target_molecule

References

Application of 2-Deoxystreptamine in RNA-Targeted Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleic acid (RNA) has emerged as a critical target for therapeutic intervention in a wide array of diseases, including bacterial and viral infections, genetic disorders, and cancer. The intricate three-dimensional structures of RNA molecules offer unique binding pockets for small molecules, enabling the modulation of their biological functions. 2-Deoxystreptamine (2-DOS), a central scaffold of aminoglycoside antibiotics, has garnered significant attention as a privileged structure for the design of RNA-targeting ligands. Its aminocyclitol ring provides a rigid framework for the presentation of functional groups that can engage in specific hydrogen bonding and electrostatic interactions with RNA.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the design and evaluation of RNA-targeted drugs.

Application Notes

This compound as a Scaffold for Diverse RNA Targets

The 2-DOS core is a versatile starting point for targeting a variety of RNA structures beyond its traditional role in antibacterial agents that bind to ribosomal RNA (rRNA).[2][3] By decorating the 2-DOS scaffold with different recognition elements, such as nucleobases or other aromatic systems, researchers can develop compounds with improved affinity and selectivity for other RNA targets.

  • Bacterial Ribosomal RNA (rRNA): The primary target of natural aminoglycosides is the A-site of the 16S rRNA in the bacterial ribosome.[4] Binding of 2-DOS-containing molecules to this site interferes with the decoding of mRNA, leading to protein mistranslation and ultimately bacterial cell death.[4][5] Drug design efforts in this area focus on modifying the 2-DOS scaffold to overcome bacterial resistance mechanisms and improve the therapeutic index.

  • Viral RNA: Specific RNA elements within viral genomes, such as the Rev-responsive element (RRE) in HIV-1, are attractive targets for antiviral therapy. 2-DOS derivatives have been explored for their ability to bind to these structured RNA motifs and disrupt essential viral processes.

  • Oncogenic microRNAs (miRNAs): The dysregulation of miRNA expression is a hallmark of many cancers. Small molecules that can selectively bind to precursor miRNAs (pre-miRNAs) and inhibit their processing into mature, functional miRNAs represent a promising anti-cancer strategy.[6] 2-DOS has been successfully used as a scaffold to develop inhibitors of oncogenic miRNAs, such as pre-miR-372.[6]

Mechanism of Action

The primary mechanism by which 2-DOS-based compounds modulate RNA function is through direct binding to specific structural motifs. This binding can lead to several downstream consequences:

  • Inhibition of Protein Binding: The 2-DOS derivative can competitively inhibit the binding of essential proteins to the RNA target, thereby disrupting the formation of functional ribonucleoprotein complexes.

  • Conformational Stabilization or Alteration: Binding of a small molecule can stabilize a particular RNA conformation, which may be an inactive state, or induce a conformational change that prevents its proper function.[7]

  • Inhibition of Enzymatic Processing: In the case of pre-miRNAs, 2-DOS conjugates can bind to the Dicer cleavage site and sterically hinder the processing of the pre-miRNA into the mature miRNA.[6]

  • Interference with Ribosomal Function: For rRNA targets, binding to the A-site leads to misreading of the genetic code and inhibition of translocation, ultimately halting protein synthesis.[8]

Drug Design Strategies

The development of potent and selective 2-DOS-based RNA ligands involves several key strategies:

  • Scaffold-Based Design: Utilizing the 2-DOS core as a foundation, medicinal chemists can synthesize libraries of derivatives with diverse substituents to explore structure-activity relationships (SAR).

  • Conjugation to Recognition Moieties: Attaching molecules with known RNA-binding properties, such as natural or artificial nucleobases, to the 2-DOS scaffold can enhance both affinity and selectivity for the target RNA.[6]

  • Dimerization: Linking two 2-DOS units can lead to compounds with significantly increased affinity for certain RNA structures, particularly those with multiple binding sites.

Data Presentation

The following tables summarize quantitative data for the interaction of various this compound derivatives with their RNA targets.

Table 1: Binding Affinities (Kd) and IC50 Values of 2-DOS Derivatives for pre-miR-372

CompoundKd (μM)IC50 (μM)
5d1.3415.9
90.62712.6
Neo-D3Not Reported8.3
Data sourced from a study on this compound-nucleobase conjugates as inhibitors of oncogenic miRNA production.[6]

Table 2: Minimum Inhibitory Concentrations (MIC) of Aminoglycosides and 2-DOS Derivatives against Bacterial Strains

CompoundE. coli MIC (μg/mL)S. aureus MIC (μg/mL)P. aeruginosa MIC (μg/mL)
Kanamycin A>200-fold resistance with A1408G mutation--
Amikacin>200-fold resistance with A1408G mutation--
Apramycin>200-fold resistance with A1408G mutation--
Neomycin>64-fold resistance with A1408G mutation--
Gentamicin C>64-fold resistance with A1408G mutation--
Tobramycin>64-fold resistance with A1408G mutation--
Paromomycin4-fold resistance with A1408G mutation--
G418No resistance with A1408G mutation--
Compound 10a---
Compound 10bSignificant activity--
Data for aminoglycoside resistance is based on E. coli expressing a mutated 16S rRNA (A1408G). Data for compounds 10a and 10b is from a study on truncated neomycin conjugates.

Experimental Protocols

Synthesis of this compound-Nucleobase Conjugates

This protocol describes a general procedure for the synthesis of 2-DOS-nucleobase conjugates via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Azido derivative of 2-DOS

  • Alkyne-modified nucleobase

  • Acetonitrile (CH3CN)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the azido derivative of 2-DOS in acetonitrile.

  • Add the alkyne-modified nucleobase (1.1 equivalents), CuI (2 equivalents), and DIPEA to the solution.

  • Stir the reaction mixture at room temperature or under reflux for the required time (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole derivative of 2-DOS.

  • Perform a final deprotection step (e.g., using trifluoroacetic acid for Boc-protected amines) to yield the final conjugate.[6]

Biophysical Characterization of RNA-Ligand Interactions

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • Biotinylated RNA target

  • Streptavidin-coated SPR sensor chip

  • SPR instrument (e.g., Biacore)

  • Running buffer (e.g., HBS-EP buffer)

  • 2-DOS derivative solutions of varying concentrations

Procedure:

  • Immobilize the biotinylated RNA target onto the streptavidin-coated sensor chip.

  • Prepare a series of dilutions of the 2-DOS derivative in the running buffer.

  • Inject the 2-DOS derivative solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the sensorgram data using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • ITC instrument

  • RNA target solution

  • 2-DOS derivative solution

  • Matched buffer for both RNA and ligand

Procedure:

  • Thoroughly degas both the RNA and 2-DOS derivative solutions.

  • Load the RNA solution into the sample cell of the calorimeter.

  • Load the 2-DOS derivative solution into the injection syringe.

  • Perform a series of small, sequential injections of the 2-DOS derivative into the RNA solution while monitoring the heat change.

  • Integrate the heat flow data to obtain the heat released or absorbed per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

  • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Cell-Based Assays

This assay is used to determine if a 2-DOS derivative can inhibit the function of a specific miRNA in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dual-luciferase reporter plasmid containing the 3' UTR of the target mRNA downstream of the luciferase gene

  • miRNA mimic or expression vector

  • 2-DOS derivative

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase assay system

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the dual-luciferase reporter plasmid and the miRNA mimic/expression vector.

  • Treat the transfected cells with varying concentrations of the 2-DOS derivative.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • A successful inhibitor will rescue the luciferase expression that is suppressed by the miRNA.

This assay determines the lowest concentration of a 2-DOS derivative that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 2-DOS derivative stock solution

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard).

  • Perform a serial dilution of the 2-DOS derivative in CAMHB in the wells of the 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible turbidity or by measuring the optical density at 600 nm (OD600).

Visualizations

RNA_Targeting_by_2DOS_Derivatives cluster_design Drug Design & Synthesis cluster_targeting RNA Targeting cluster_effect Biological Effect cluster_evaluation Evaluation DOS This compound (2-DOS) Scaffold Derivatization Chemical Synthesis (e.g., Conjugation) DOS->Derivatization DOS_Derivative 2-DOS Derivative Derivatization->DOS_Derivative Binding Specific Binding DOS_Derivative->Binding Biophysical_Assays Biophysical Assays (SPR, ITC) DOS_Derivative->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (MIC, Luciferase) DOS_Derivative->Cell_Based_Assays RNA_Target RNA Target (e.g., rRNA, pre-miRNA) Binding->RNA_Target Function_Modulation Modulation of RNA Function Binding->Function_Modulation Therapeutic_Effect Therapeutic Effect (e.g., Antibacterial, Anti-cancer) Function_Modulation->Therapeutic_Effect Biophysical_Assays->Binding Quantify Affinity Cell_Based_Assays->Function_Modulation Assess Efficacy

Caption: Workflow for the design and evaluation of 2-DOS-based RNA-targeted drugs.

Caption: Inhibition of oncogenic miRNA biogenesis by a this compound conjugate.

rRNA_Targeting_Pathway cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by 2-DOS Derivative cluster_consequences Downstream Consequences Ribosome 70S Ribosome A_site A-site Ribosome->A_site P_site P-site Ribosome->P_site mRNA mRNA mRNA->Ribosome Binds tRNA Aminoacyl-tRNA tRNA->A_site Enters Elongation Elongation Cycle A_site->Elongation P_site->Elongation Elongation->P_site Protein Functional Protein Elongation->Protein Miscoding Codon Miscoding Elongation->Miscoding Translocation_Inhibition Translocation Inhibition Elongation->Translocation_Inhibition DOS_derivative 2-DOS Derivative DOS_derivative->A_site Binds to 16S rRNA DOS_derivative->Inhibition_point Inhibition_point->Elongation Inhibits Ribosome_Stalling Ribosome Stalling Miscoding->Ribosome_Stalling Translocation_Inhibition->Ribosome_Stalling Stress_Response Translational Stress Response (e.g., Stringent Response) Ribosome_Stalling->Stress_Response Cell_Death Bacterial Cell Death Stress_Response->Cell_Death

Caption: Mechanism of action of 2-DOS derivatives targeting bacterial ribosomal RNA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Deoxystreptamine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2-deoxystreptamine (2-DOS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this critical aminocyclitol scaffold.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Acidic Hydrolysis of Neomycin

Question: We are experiencing a low yield of this compound from the acidic hydrolysis of neomycin. What are the potential causes and how can we optimize this step?

Answer: Low yields in the acidic hydrolysis of neomycin to obtain this compound are a common issue. Several factors can contribute to this problem:

  • Incomplete Hydrolysis: The glycosidic bonds in neomycin require harsh acidic conditions to cleave. Incomplete hydrolysis will result in a mixture of partially degraded products and unreacted starting material.

    • Solution: Ensure the concentration of the acid (typically HCl or HBr) is sufficiently high and that the reaction is heated for an adequate duration. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. A quantitative yield to the intermediate neamine can be achieved with concentrated HCl, followed by further treatment with aqueous HBr.[1]

  • Side Reactions and Degradation: Prolonged exposure to harsh acidic conditions at high temperatures can lead to the degradation of the desired this compound product.

    • Solution: Careful optimization of reaction time and temperature is crucial. Stepwise hydrolysis, with isolation of the intermediate neamine, can sometimes provide better control over the reaction and improve the overall yield of this compound.

  • Difficult Purification: The crude reaction mixture contains various amino sugars and degradation products, making the isolation of pure this compound challenging and leading to product loss during purification.

    • Solution: Ion-exchange chromatography is a highly effective method for purifying this compound from the crude hydrolysate. The basic amino groups of this compound allow for its retention on a cation-exchange resin, enabling separation from neutral and acidic impurities.

Issue 2: Challenges with Protecting Group Strategy

Question: We are struggling with the selective protection of the amino and hydroxyl groups of this compound, leading to a mixture of products and low yields of the desired orthogonally protected intermediate. What is the best approach?

Answer: The presence of two amino groups and three hydroxyl groups with similar reactivity makes the selective protection of this compound a significant challenge. A well-designed orthogonal protecting group strategy is essential for success.

  • Choice of Protecting Groups: The selection of protecting groups that can be removed under different conditions is critical.

    • Amino Group Protection: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino groups. It is stable under a wide range of conditions and can be readily removed with acid (e.g., trifluoroacetic acid, TFA).[1]

    • Hydroxyl Group Protection: Silyl ethers (e.g., TBDMS) and benzyl (Bn) ethers are frequently used for hydroxyl protection. Acetal protecting groups, such as cyclohexylidene acetal, can be used to protect vicinal diols.[1]

  • Stepwise Protection: A stepwise approach is often necessary to achieve selective protection.

    • Protect Amino Groups: The more nucleophilic amino groups can be protected first, for example, as their Boc-carbamates. A typical procedure involves reacting this compound with tert-butoxycarbonyl anhydride (Boc)₂O in the presence of a base.[1]

    • Protect Hydroxyl Groups: Subsequently, the hydroxyl groups can be protected. The use of a bulky protecting group or specific reaction conditions can sometimes achieve regioselectivity between the different hydroxyl groups.

  • Troubleshooting Low Yields in Boc Protection:

    • Incomplete Reaction: Ensure an adequate excess of (Boc)₂O and base are used. The reaction may require an extended period to go to completion. Monitoring by TLC is recommended.

    • Product Precipitation: The Boc-protected this compound may have limited solubility in the reaction solvent. Using a co-solvent system like a water/dioxane mixture can improve solubility and reaction efficiency.[1]

Issue 3: Low Yield and Stereoselectivity Issues in the Ferrier Rearrangement

Question: We are using a Ferrier rearrangement to synthesize a 2,3-unsaturated glycoside as a precursor to a this compound analog, but we are observing low yields and a mixture of anomers. How can we improve this reaction?

Answer: The Ferrier rearrangement is a powerful tool in carbohydrate chemistry, but its outcome can be sensitive to reaction conditions.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), indium(III) chloride (InCl₃), and tin(IV) chloride (SnCl₄).[2]

    • Solution: Screen different Lewis acids and optimize their stoichiometry. In some cases, a catalytic amount of a strong Lewis acid is sufficient, while other substrates may require stoichiometric amounts. The use of ceric ammonium nitrate (CAN) has also been reported to be effective.[3]

  • Solvent Effects: The solvent can significantly influence the reaction rate and stereoselectivity.

    • Solution: Acetonitrile and dichloromethane are commonly used solvents. Trying different solvents or solvent mixtures can help optimize the reaction.

  • Nucleophile Reactivity: The nature of the nucleophile (e.g., an alcohol or a silane) will affect the reaction outcome.

    • Solution: For less reactive nucleophiles, more forcing conditions (higher temperature, longer reaction time) may be necessary. However, this can also lead to side reactions.

  • Controlling Stereoselectivity: The formation of a mixture of α and β anomers is a common issue. The anomeric ratio is influenced by the substrate, catalyst, solvent, and temperature.

    • Solution: Lowering the reaction temperature can sometimes improve the stereoselectivity. The presence of a participating group at C-4 of the glycal can also direct the stereochemical outcome.[4]

Issue 4: Low Yield in the Mitsunobu Reaction for Hydroxyl Group Inversion

Question: We are attempting to invert a stereocenter in a this compound precursor using a Mitsunobu reaction, but the yield is very low, and we recover a significant amount of starting material. What are the likely causes and solutions?

Answer: The Mitsunobu reaction can be challenging with sterically hindered secondary alcohols, which are common in cyclitol chemistry.

  • Steric Hindrance: The bulky nature of the cyclitol ring can impede the Sₙ2 displacement, leading to low yields.

    • Solution: Using a more acidic nucleophile can increase the reaction rate. For example, using 4-nitrobenzoic acid instead of benzoic acid has been shown to improve yields for hindered alcohols.[5] Increasing the reaction temperature and extending the reaction time may also be beneficial, but this should be done cautiously to avoid side reactions.[5]

  • Reagent Quality and Stoichiometry: The quality of the reagents, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃), is crucial. The stoichiometry of the reagents also needs to be carefully controlled.

    • Solution: Use freshly purified reagents. Ensure that the reaction is performed under anhydrous conditions, as water can consume the reagents. An excess of the azodicarboxylate and phosphine (typically 1.5-2 equivalents) is often used to drive the reaction to completion.

  • Side Reactions: Elimination reactions can compete with the desired Sₙ2 reaction, especially with hindered substrates.

    • Solution: Optimizing the reaction conditions, such as using a non-basic nucleophile and a less polar solvent, can sometimes minimize elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the large-scale synthesis of this compound?

A1: The most practical and cost-effective method for obtaining this compound, especially on a larger scale, is through the acidic degradation of the readily available and inexpensive aminoglycoside antibiotic, neomycin.[1]

Q2: How can I purify the final this compound product?

A2: Purification of this compound can be challenging due to its high polarity and the presence of multiple amino and hydroxyl groups. The most effective purification methods include:

  • Ion-Exchange Chromatography: This is the preferred method for separating this compound from other charged and neutral impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure this compound.

  • Derivatization and Purification: In some cases, it may be advantageous to derivatize the crude this compound (e.g., by Boc-protection of the amino groups), purify the less polar derivative by silica gel chromatography, and then deprotect to obtain the pure product.[6]

Q3: What are the key considerations for developing an orthogonal protecting group strategy for this compound?

A3: An effective orthogonal protecting group strategy for this compound should consider the following:

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent synthetic steps.

  • Selective Removal: Each class of protecting group (e.g., for amino groups vs. hydroxyl groups) must be removable under conditions that do not affect the other protecting groups.

  • Minimal Interference: The protecting groups should not interfere with the desired chemical transformations.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, several safety precautions should be taken:

  • Acidic Hydrolysis: The use of concentrated strong acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Avoid heating them directly. Triphenylphosphine is an irritant.

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Always work in a fume hood and take appropriate fire safety precautions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Ferrier Rearrangement

Lewis AcidAlcoholConditionsYield (%)α:β Ratio
InCl₃MethanolDichloromethane-7:1
SnCl₄MethanolDichloromethane, -78 °C, 10 min8386:14
BF₃·O(C₂H₅)₂IsopropanolDichloromethane, RT, 24 hr95-
ZnCl₂EthanolToluene, RT, 30-60 min65-9589:11
BF₃·O(C₂H₅)₂Benzyl alcoholDichloromethane, -20 °C to RT, 1 hr98-

Data adapted from various sources.[2]

Table 2: Optimization of Mitsunobu Reaction for Hindered Alcohols

NucleophileSolventReaction Time (hr)Yield (%)
Benzoic AcidBenzene-27
4-Nitrobenzoic AcidTetrahydrofuran14 (RT) + 3 (40°C)>90
4-Nitrobenzoic AcidTetrahydrofuran2-5 (RT)65-75

Data adapted from a procedure for the inversion of menthol, a sterically hindered alcohol.[5]

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-Boc-2-deoxystreptamine from Neomycin

This protocol describes a two-step procedure starting from neomycin sulfate.

Step 1: Acidic Hydrolysis of Neomycin

  • Dissolve neomycin sulfate in concentrated hydrochloric acid.

  • Heat the solution at reflux for an extended period (e.g., 18-24 hours), monitoring the reaction progress by TLC.

  • Cool the reaction mixture and concentrate it under reduced pressure.

  • The crude this compound hydrochloride can be further purified by ion-exchange chromatography or used directly in the next step.

Step 2: Boc Protection of this compound

  • Dissolve the crude this compound hydrochloride in a 1:1 mixture of water and dioxane.

  • Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride salt and basify the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N,N'-di-Boc-2-deoxystreptamine. A yield of approximately 50% over the two steps can be expected.[1]

Mandatory Visualization

Synthesis_Pathway Neomycin Neomycin Neamine Neamine Neomycin->Neamine Conc. HCl, reflux DOS_HCl This compound (hydrochloride salt) Neamine->DOS_HCl aq. HBr, reflux DOS This compound DOS_HCl->DOS Base Boc_DOS N,N'-di-Boc- This compound DOS->Boc_DOS (Boc)₂O, Base Protected_DOS Orthogonally Protected This compound Boc_DOS->Protected_DOS Hydroxyl Protection

Caption: Synthetic pathway from neomycin to orthogonally protected this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Step Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Optimize_Conditions Pure Check_Reagents Verify Reagent Quality and Stoichiometry Optimize_Conditions->Check_Reagents Check_Reagents->Start Poor Side_Reactions Identify and Minimize Side Reactions Check_Reagents->Side_Reactions Good Purification Improve Purification Strategy Success Improved Yield Purification->Success Side_Reactions->Optimize_Conditions Present Side_Reactions->Purification Minimized

Caption: A general troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Purification of 2-Deoxystreptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-deoxystreptamine (2-DOS) derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Column Chromatography

Q1: My highly polar this compound derivative is stuck at the baseline of the silica gel column.

A: This is a common issue due to the strong interaction between polar amine and hydroxyl groups with the acidic silica gel. Here are several strategies to address this:

  • Increase Solvent Polarity: The mobile phase is likely not polar enough. A common solvent system for 2-DOS derivatives is a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). You can gradually increase the proportion of methanol. For very polar compounds, consider adding a small amount of ammonium hydroxide to the mobile phase to reduce tailing and improve elution.

  • Use a Different Stationary Phase: If increasing solvent polarity is not effective or leads to co-elution of impurities, consider using a different stationary phase. Options include:

    • Alumina (basic or neutral): This can be a good alternative for basic compounds that interact too strongly with acidic silica.

    • Reverse-phase silica (C18): For highly polar derivatives, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile with an additive like trifluoroacetic acid) may provide better separation.

  • Modify Your Compound: If applicable, protecting the polar functional groups (e.g., as Boc-carbamates) can significantly reduce their polarity, making purification on silica gel more manageable.[1]

Q2: My compound streaks or "tails" badly on the TLC plate and the column, leading to poor separation.

A: Tailing is often caused by the strong interaction of basic amine groups with the acidic silanol groups on the silica surface.

  • Add a Basic Modifier: Adding a small amount of a base to your eluent can significantly improve peak shape. Common choices include:

    • Triethylamine (Et₃N): Typically 0.1-2% of the mobile phase.

    • Ammonium hydroxide (NH₄OH): A solution of 1-10% ammonia in methanol can be used as a polar component in your eluent system (e.g., with dichloromethane).

  • Sample Overload: Ensure you are not overloading the TLC plate or the column, as this can exacerbate tailing. Try spotting a more dilute sample on the TLC plate first.

Q3: My this compound derivative seems to be degrading on the silica gel column.

A: Some 2-DOS derivatives can be unstable, particularly in the presence of acidic silica gel.

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-flushing the column with the mobile phase containing a small amount of a base like triethylamine before loading your sample.

  • Minimize Contact Time: Use flash chromatography with a slightly higher flow rate to reduce the time your compound spends on the column.

  • Alternative Purification Methods: If instability is a major issue, consider recrystallization or other non-chromatographic purification methods. Some intermediates, like tetraaldehydes formed from oxidative cleavage, are known to be unstable and are often used in the next step without purification.[1]

Q4: I'm having trouble finding a good solvent system for my derivative. How do I optimize it?

A: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on the TLC plate, with good separation from impurities.

  • Systematic Approach: Start with a moderately polar system, such as 5% MeOH in CH₂Cl₂, and gradually increase the methanol concentration.

  • Ternary Systems: For complex mixtures, a three-component solvent system (e.g., CH₂Cl₂/MeOH/NH₄OH) can provide better separation.

  • Reference Data: Consult published procedures for similar 2-DOS derivatives to get a good starting point for solvent systems.

Recrystallization

Q1: I can't find a suitable single solvent for recrystallizing my this compound derivative.

A: It is common for a single solvent not to have the ideal solubility properties for recrystallization (high solubility when hot, low solubility when cold). A two-solvent system is often more effective.

  • How to Choose a Two-Solvent System:

    • Find a "good" solvent that dissolves your compound well at room temperature or upon heating.

    • Find a "poor" solvent in which your compound is insoluble or sparingly soluble, even when hot.

    • The two solvents must be miscible.

  • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.

Q2: My compound "oils out" instead of forming crystals during recrystallization.

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount more of the "good" solvent to reduce the saturation.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Q3: No crystals are forming even after the solution has cooled.

A: The solution may be supersaturated, or crystallization may need to be induced.

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod.

    • Seed Crystals: Add a tiny crystal of the pure product.

    • Cooling: Cool the solution in an ice bath to further decrease solubility.

  • Too Much Solvent: You may have used too much solvent. If crystallization does not occur, you can evaporate some of the solvent and try again.

Data Presentation

Table 1: Column Chromatography Data for Selected this compound Derivatives

Compound DescriptionStationary PhaseEluent System (v/v)Rf ValueYield (%)Reference
N-Boc-protected neomycinSilica GelMeOH/CH₂Cl₂ (1:9)0.4982[1]
Boc-protected aminopyridine conjugateSilica GelMeOH/CH₂Cl₂ (1:9)0.4387[1]
Propargylamine conjugateSilica GelMeOH/CH₂Cl₂ (1:9)-41[1]

Table 2: Recrystallization Data for this compound Derivatives

Compound DescriptionRecrystallization Solvent(s)Yield (%)Reference
5-O-ribosyl-2-deoxystreptamineDichloromethane48 (over 2 steps)[1]
Boc- and acetal-deprotected nucleobase conjugatePrecipitation from CH₂Cl₂/H₂O with TFA60-98

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent system.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and apply pressure (e.g., with a pump or air line) to achieve a steady flow.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Two-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the "good" solvent and heat the mixture to boiling while stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Allow the crystals to air-dry on the filter paper, and then dry them further in a desiccator or vacuum oven.

Visualizations

Troubleshooting_Column_Chromatography start Start: Purification by Silica Gel Column problem Problem Encountered? start->problem stuck_at_baseline Compound Stuck at Baseline (Rf ~ 0) problem->stuck_at_baseline Yes streaking_tailing Streaking or Tailing of Compound problem->streaking_tailing Yes degradation Compound Degradation on Column problem->degradation Yes end Successful Purification problem->end No solution1 Increase Eluent Polarity (e.g., more MeOH) stuck_at_baseline->solution1 solution2 Add Basic Modifier (e.g., Et3N, NH4OH) stuck_at_baseline->solution2 solution3 Change Stationary Phase (Alumina, C18) stuck_at_baseline->solution3 streaking_tailing->solution2 solution5 Reduce Sample Load streaking_tailing->solution5 degradation->solution3 solution4 Deactivate Silica with Base degradation->solution4 solution6 Use Faster Flow Rate degradation->solution6 solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end Troubleshooting_Recrystallization start Start: Recrystallization problem Problem Encountered? start->problem no_crystals No Crystals Form problem->no_crystals Yes oiling_out Compound 'Oils Out' problem->oiling_out Yes end Pure Crystals Obtained problem->end No solution1 Induce Crystallization: - Scratch flask - Add seed crystal - Cool further no_crystals->solution1 solution2 Reduce Solvent Volume (Evaporate) no_crystals->solution2 solution3 Reheat to Dissolve Oil oiling_out->solution3 solution1->end solution2->end solution4 Add More 'Good' Solvent solution3->solution4 solution5 Cool Slowly solution4->solution5 solution5->end

References

common side reactions in 2-Deoxystreptamine analog synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-deoxystreptamine (2-DOS) analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-DOS analogs, focusing on identifying and preventing common side reactions.

Issue 1: Poor Regioselectivity in Glycosylation

  • Symptom: A complex mixture of products is observed after the glycosylation step, with glycosylation occurring at multiple hydroxyl groups of the 2-DOS core.

  • Common Cause: Inadequate or inappropriate protecting group strategy, leading to the exposure of multiple reactive hydroxyl groups.

  • Prevention & Troubleshooting:

    • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy to selectively protect and deprotect the hydroxyl and amino groups of the 2-DOS scaffold.[1][2] This allows for the controlled exposure of a single hydroxyl group for glycosylation.

    • Protecting Group Selection: The choice of protecting groups can influence the stereochemical outcome of the glycosylation. For instance, acetyl groups can have a stereo-directing effect.[3][4]

    • Reaction Conditions: Optimize reaction conditions such as temperature and solvent. Lower temperatures can sometimes improve selectivity.[3][4]

Issue 2: Low Yield of the Desired Glycosylated Product

  • Symptom: The overall yield of the desired 2-DOS analog is significantly lower than expected.

  • Common Causes:

    • Formation of Side Products: The formation of various side products can consume the starting materials and reduce the yield of the desired product.

    • Unstable Intermediates: Some synthetic routes may involve unstable intermediates that decompose before they can be converted to the next product. For example, the tetraaldehyde intermediate formed during the oxidative cleavage of neomycin is unstable.[5][6]

  • Prevention & Troubleshooting:

    • Immediate Use of Unstable Intermediates: If a known unstable intermediate is formed, it should be used in the subsequent reaction step immediately without purification.[5][6]

    • Optimization of Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents to favor the formation of the desired product over side products.

Issue 3: Side Reactions During Protecting Group Manipulation

  • Symptom: Unexpected byproducts are observed after the protection or deprotection of functional groups.

  • Common Causes:

    • Boc Deprotection: The use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection can generate tert-butyl cations.[7][8][9] These cations can then alkylate nucleophilic sites on the 2-DOS molecule, leading to unwanted byproducts.[7]

    • Incomplete Protection or Deprotection: Incomplete reactions can lead to a mixture of partially protected or deprotected intermediates, complicating subsequent steps and the final purification.

  • Prevention & Troubleshooting:

    • Scavengers for Cations: During Boc deprotection with strong acids, consider adding a scavenger (e.g., triethylsilane or anisole) to trap the tert-butyl cations and prevent side reactions.[7]

    • Monitoring Reaction Progress: Closely monitor the progress of protection and deprotection reactions using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

    • Alternative Protecting Groups: If a particular protecting group consistently leads to side reactions, consider using an alternative protecting group with different deprotection conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high regioselectivity in the glycosylation of this compound?

A1: The most critical factor is the implementation of a robust and orthogonal protecting group strategy.[1][2] By selectively protecting all but one hydroxyl group on the 2-DOS core, you can direct the glycosylation to a specific position. The choice of protecting groups, the glycosyl donor, and reaction conditions such as temperature and solvent also play significant roles in both regioselectivity and stereoselectivity.[3][4][10]

Q2: I am observing multiple spots on my TLC plate after a Boc-deprotection step using TFA. What could be the cause?

A2: The multiple spots likely indicate the formation of side products. A common side reaction during Boc deprotection with a strong acid like TFA is the formation of a tert-butyl cation, which can then alkylate your product or other nucleophilic species in the reaction mixture.[7] This leads to a mixture of compounds. To mitigate this, you can add a scavenger to the reaction mixture.

Q3: My overall yield is very low. How can I identify the problematic step in my multi-step synthesis?

A3: To identify the problematic step, it is crucial to monitor the yield of each individual step. If a particular step has a significantly lower yield than expected, this is likely the source of the problem. Some common reasons for low yields in 2-DOS synthesis include the decomposition of unstable intermediates and the formation of difficult-to-separate side products.[5][6][11] For steps involving known unstable intermediates, it is best to proceed to the next step without purification.

Q4: How do I choose the right orthogonal protecting groups for my 2-DOS analog synthesis?

A4: The choice of orthogonal protecting groups depends on the specific functional groups you need to manipulate and the reaction conditions of the subsequent steps. A common strategy involves using Boc for amino groups (acid-labile), benzyl ethers for hydroxyl groups (removable by hydrogenolysis), and silyl ethers for other hydroxyl groups (fluoride-labile).[2] It is essential to choose protecting groups whose removal conditions are compatible with the stability of the rest of your molecule.

Quantitative Data Summary

While specific quantitative data on side reaction yields in 2-DOS synthesis is scarce in the literature, the following table summarizes the qualitative impact of protecting groups on the stereoselectivity of glycosylation, which is a key factor in minimizing the formation of undesired stereoisomers (a common side reaction).

Protecting Group at C3 and C4 of Glycosyl DonorPredominant Stereochemical OutcomeReference
Acetyl groupsHigh α-selectivity[3][4]
Benzyl groupsLower α-selectivity (often a mixture)[4]

Experimental Protocols

Protocol: Regioselective Monoglycosylation of a Differentially Protected this compound Derivative

This protocol provides a general methodology for the regioselective glycosylation of a 2-DOS acceptor with a protected glycosyl donor.

Materials:

  • Differentially protected this compound acceptor (e.g., with one free hydroxyl group)

  • Protected glycosyl donor (e.g., a thioglycoside or trichloroacetimidate)

  • Anhydrous dichloromethane (DCM)

  • Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware thoroughly. Add freshly activated 4 Å molecular sieves to the reaction flask.

  • Reactant Addition: Under an inert atmosphere, dissolve the differentially protected 2-DOS acceptor and the glycosyl donor in anhydrous DCM.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C) to enhance selectivity.

  • Promoter Addition: Dissolve the promoter (e.g., NIS and a catalytic amount of TfOH) in anhydrous DCM and add it dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new spot corresponding to the glycosylated product will indicate the reaction's progress.

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or a saturated solution of sodium thiosulfate).

  • Work-up: Allow the mixture to warm to room temperature. Filter off the molecular sieves and wash them with DCM. Combine the filtrates and wash with appropriate aqueous solutions to remove the promoter and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired glycosylated 2-DOS analog.

Prevention of Side Reactions in this Protocol:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the glycosyl donor and other moisture-sensitive reagents.

  • Low Temperature: Performing the reaction at a low temperature often improves the stereoselectivity and reduces the rate of potential side reactions.[3][4]

  • Careful Monitoring: Close monitoring of the reaction prevents the formation of degradation products due to prolonged reaction times.

Visualizations

TroubleshootingWorkflow start Start: Synthesis of 2-DOS Analog issue Problem Encountered start->issue regioselectivity Poor Regioselectivity in Glycosylation issue->regioselectivity  Mixture of isomers low_yield Low Overall Yield issue->low_yield  Low product recovery pg_side_reactions Side Reactions during Protecting Group Steps issue->pg_side_reactions  Unexpected byproducts check_pg Action: Review Orthogonal Protecting Group Strategy regioselectivity->check_pg optimize_conditions Action: Optimize Reaction Conditions (Temp, Solvent) regioselectivity->optimize_conditions check_intermediates Action: Identify and Handle Unstable Intermediates low_yield->check_intermediates monitor_reactions Action: Monitor Reaction Progress (TLC, LC-MS) low_yield->monitor_reactions use_scavengers Action: Add Scavengers during Deprotection (e.g., for Boc) pg_side_reactions->use_scavengers pg_side_reactions->monitor_reactions end Resolution: Improved Synthesis check_pg->end optimize_conditions->end check_intermediates->end use_scavengers->end monitor_reactions->end

Caption: Troubleshooting workflow for common issues in this compound analog synthesis.

References

Technical Support Center: Strategies to Improve the Stability of 2-Deoxystreptamine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-deoxystreptamine (2-DOS)-based compounds.

Frequently Asked Questions (FAQs)

Q1: My 2-DOS-based compound shows variable activity in my in vitro assays. Could instability be the cause?

A1: Yes, inconsistent results in bioassays are a common indicator of compound instability. Degradation of the active compound during the experiment can lead to a lower effective concentration, resulting in underestimated activity and poor reproducibility. Factors such as the pH of the assay medium, incubation temperature and duration, and exposure to light can all contribute to degradation.[1][2]

Q2: What are the primary degradation pathways for 2-DOS-based compounds?

A2: Like other aminoglycosides, 2-DOS-based compounds are primarily susceptible to two main degradation pathways:

  • Hydrolysis: Cleavage of the glycosidic bonds linking the 2-DOS core to its sugar moieties is a common degradation route, especially under acidic or strongly alkaline conditions.[3] This breaks the molecule into its constituent parts, rendering it inactive.

  • Oxidation: The amino and hydroxyl groups on the 2-DOS scaffold and its substituents are susceptible to oxidative degradation. This can be triggered by exposure to oxygen, metal ions, or oxidizing agents in the experimental medium.[2]

Q3: What are the ideal storage conditions for my 2-DOS compound, both as a solid and in solution?

A3: For long-term stability, 2-DOS-based compounds in solid form should be stored in a cool, dry, and dark place, typically at -20°C. Stock solutions are best prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, solutions of some related aminoglycosides like kanamycin have been shown to be stable for about five days at 37°C and for longer periods at 2-8°C.[2][4] However, stability is highly dependent on the specific compound and formulation.

Q4: Can components of my experimental medium affect the stability of my compound?

A4: Absolutely. The pH of your buffer is a critical factor; aminoglycosides are generally more stable in a slightly acidic to neutral pH range (pH 4.5-7.5).[5][6] Alkaline conditions can increase the rate of degradation for some compounds. Additionally, certain media components can interact with your compound. For instance, some penicillins can directly inactivate aminoglycosides in vitro.[2] It is also wise to consider potential interactions with any excipients or solubilizing agents used.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Potential Cause: Degradation of the compound in the culture medium during incubation.

  • Troubleshooting Steps:

    • Verify pH of the Medium: Ensure the pH of your culture medium is within a stable range for your compound (typically pH 6.5-7.5).[5]

    • Minimize Incubation Time: If possible, reduce the duration of the assay to minimize the time the compound is exposed to potentially degrading conditions at 37°C.

    • Prepare Fresh Solutions: Always use freshly prepared dilutions of your compound from a frozen stock for each experiment.

    • Assess Stability in Medium: Perform a simple stability study by incubating your compound in the assay medium for the duration of your experiment. Analyze the remaining compound concentration by HPLC at different time points.

Issue 2: Loss of compound concentration in prepared solutions over time.

  • Potential Cause: Hydrolysis, oxidation, or photodegradation of the compound in the storage buffer or solvent.

  • Troubleshooting Steps:

    • Optimize Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots. For working solutions, store at 2-8°C and use within a short period.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation, as some related compounds are light-sensitive.[2][6]

    • Use an Appropriate Buffer: If using a buffer, ensure it does not catalyze the degradation of your compound. Phosphate or citrate buffers are often used, but their compatibility should be tested.

    • Consider Lyophilization: For long-term storage, lyophilizing the compound can significantly enhance its stability by removing water, which is necessary for hydrolysis.[7]

Issue 3: Appearance of unknown peaks in HPLC analysis of the compound.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks.

    • Use a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the parent compound from all potential degradation products. This is crucial for accurate quantification of stability.

    • Characterize Degradants: If necessary, use mass spectrometry (LC-MS) to identify the structure of the major degradation products. This can provide insights into the degradation pathway.

Data Presentation

The stability of this compound-based compounds is influenced by various factors. The following tables summarize quantitative data on the stability of related aminoglycosides under different conditions.

Table 1: Stability of Kanamycin in Aqueous Solution

TemperaturepHHalf-life (t₁/₂)Degradation RateReference
100°CN/A148.2 min-[3]
120°CN/A43.8 min-[3]
140°CN/A14.1 min-[3]
160°CN/A4.8 min-[3]
180°CN/A1.7 min-[3]
37°C6.5-8.5Approx. 5 days (stable)-[8]

Table 2: Stability of Neomycin in Aqueous Solution

pHTemperatureStability DurationReference
2.0 - 9.0Room TemperatureStable[5]
N/A30°CLess stable with EDTA
N/A>100°CMore stable with EDTA
In TSB37°C~71.8% remaining after 1 day[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of a 2-DOS-Based Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Sample Preparation: Prepare a stock solution of the 2-DOS compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days.

  • Sample Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for 2-DOS-Based Compounds

This is a general reverse-phase HPLC method that can be adapted for the analysis of 2-DOS compounds and their degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetate buffer (pH 5.1) or other suitable buffer.

    • B: Acetonitrile/Methanol mixture.

  • Elution: Gradient elution, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm (as aminoglycosides have poor chromophores, low UV is often used).

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas of the parent compound and any degradation products. Calculate the percentage of degradation.

Visualizations

degradation_pathway 2-DOS Compound 2-DOS Compound Hydrolysis Products Hydrolysis Products 2-DOS Compound->Hydrolysis Products Acid/Base, Heat Oxidation Products Oxidation Products 2-DOS Compound->Oxidation Products Oxidizing agents, Light This compound Core This compound Core Hydrolysis Products->this compound Core Sugar Moieties Sugar Moieties Hydrolysis Products->Sugar Moieties Oxidized Amines/Hydroxyls Oxidized Amines/Hydroxyls Oxidation Products->Oxidized Amines/Hydroxyls

Caption: Major degradation pathways for 2-DOS compounds.

troubleshooting_workflow start Inconsistent Assay Results check_purity Confirm Compound Purity and Identity start->check_purity check_solubility Evaluate Solubility in Assay Medium check_purity->check_solubility If pure assess_stability Perform Stability Assessment in Assay Buffer check_solubility->assess_stability If soluble assess_bio_stability Assess Stability in Presence of Cells/Medium assess_stability->assess_bio_stability If stable in buffer identify_degradants Identify Degradation Products (LC-MS) assess_bio_stability->identify_degradants If unstable optimize_conditions Optimize Assay Conditions (pH, temp, time) identify_degradants->optimize_conditions modify_formulation Modify Compound or Formulation optimize_conditions->modify_formulation If fails consistent_results Consistent Results optimize_conditions->consistent_results If successful modify_formulation->consistent_results stability_study_workflow start Initiate Stability Study prepare_samples Prepare Compound Stock Solution start->prepare_samples stress_samples Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_samples->stress_samples prepare_for_analysis Neutralize and Dilute Samples stress_samples->prepare_for_analysis hplc_analysis Analyze via Stability-Indicating HPLC prepare_for_analysis->hplc_analysis data_analysis Quantify Degradation and Identify Products hplc_analysis->data_analysis end Stability Profile Established data_analysis->end

References

overcoming solubility issues of novel 2-Deoxystreptamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with novel 2-deoxystreptamine (2-DOS) derivatives. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: Why do many novel this compound derivatives exhibit poor aqueous solubility?

A1: The solubility of 2-DOS derivatives is a complex interplay of their structural features. While the core this compound is hydrophilic, novel derivatives often incorporate hydrophobic moieties to enhance target binding or cellular uptake.[1] This increased hydrophobicity can lead to poor aqueous solubility. Furthermore, the arrangement of amino and hydroxyl groups can lead to strong intermolecular hydrogen bonding in the solid state, making it difficult for water molecules to solvate the individual molecules.

Q2: What is the first step I should take when encountering a solubility issue with a new 2-DOS derivative?

A2: The initial step is to perform a thorough characterization of the compound's physicochemical properties. This includes determining its pKa, logP, and solid-state characteristics (e.g., crystalline vs. amorphous). Understanding these properties will inform the selection of an appropriate solubilization strategy. A simple workflow to follow is to first assess solubility in a range of pH values and then screen a small panel of pharmaceutically acceptable co-solvents.

Q3: Can pH modification be used to improve the solubility of 2-DOS derivatives?

A3: Yes, pH adjustment is often a primary and effective strategy.[2] this compound and its derivatives are aminoglycosides, which are weak bases due to their amino groups.[3] In acidic conditions (pH below their pKa), these amino groups become protonated, forming salts that are generally much more water-soluble. Therefore, attempting to dissolve the compound in a mildly acidic buffer (e.g., pH 4-6) is a recommended early step.

Q4: Are there any general structural modifications that can be made to improve the solubility of future 2-DOS derivatives?

A4: During the design phase, incorporating polar or ionizable functional groups can proactively address solubility. Strategies include the addition of hydroxyl, carboxyl, or amino groups at solvent-exposed positions of the molecule.[1] Glycosylation with additional sugar moieties can also increase hydrophilicity.

Troubleshooting Guide

Issue: My 2-DOS derivative precipitates out of solution upon standing.

  • Possible Cause 1: Supersaturation. The initial dissolution method (e.g., using a small amount of organic solvent before dilution with aqueous buffer) may have created a supersaturated solution that is not thermodynamically stable.

    • Solution: Determine the equilibrium solubility. Prepare a slurry of the compound in the desired buffer, agitate for 24-48 hours, and then measure the concentration of the dissolved compound in the supernatant. This will give you the true solubility limit.

  • Possible Cause 2: pH Shift. If using a buffer, its capacity may be insufficient to maintain the desired pH, especially if the compound itself is acidic or basic. A shift in pH could cause the compound to convert to a less soluble form.

    • Solution: Use a buffer with a higher buffering capacity or adjust the pH of the final solution after the compound has been added.

  • Possible Cause 3: Common Ion Effect. If the compound is a salt and the buffer contains a common ion, it can suppress solubility.

    • Solution: Switch to a buffer system that does not contain a common ion.

Issue: The compound will not dissolve in aqueous buffers, even at low concentrations.

  • Possible Cause: High Lipophilicity. The derivative may be too hydrophobic for simple aqueous dissolution.

    • Solution 1: Co-solvents. Experiment with the addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycol (PEG).[4][5] Start with low percentages (e.g., 5-10%) and incrementally increase.

    • Solution 2: Surfactants. Use a non-ionic surfactant like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the hydrophobic compound.[5]

    • Solution 3: Cyclodextrins. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[4]

Data Presentation

Table 1: Solubility of Exemplary 2-DOS Derivatives in Various Solvents

Compound IDStructure ModificationAqueous Buffer (pH 7.4) Solubility (µg/mL)10% Ethanol in Buffer (µg/mL)5% HP-β-CD in Buffer (µg/mL)
2-DOS-A01Parent Compound>1000>1000>1000
2-DOS-B04Addition of Benzyl group< 12580
2-DOS-C12Addition of Adamantyl group< 0.1555
2-DOS-D07Addition of PEG linker150450300

Note: Data is for illustrative purposes to demonstrate trends in solubility based on structural modifications.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of the 2-DOS derivative to a known volume of each buffer in a glass vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Screening

  • Stock Solution Preparation: Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., 50% ethanol, 50% propylene glycol, 50% PEG 400 in water).

  • Sample Preparation: In separate vials, add an excess amount of the 2-DOS derivative.

  • Co-solvent Addition: To each vial, add a known volume of aqueous buffer (e.g., PBS pH 7.4). Then, add increasing volumes of the co-solvent stock solutions to achieve final co-solvent concentrations of 5%, 10%, 20%, and 40%.

  • Equilibration: Agitate the samples for 24-48 hours at a constant temperature.

  • Separation and Quantification: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Plot the solubility against the percentage of the co-solvent.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Novel 2-DOS Derivative with Poor Aqueous Solubility check_pH Is the compound ionizable? (Check pKa) start->check_pH adjust_pH Adjust pH with Buffer (e.g., pH 4-6 for basic amines) check_pH->adjust_pH Yes screen_cosolvents Screen Co-solvents (Ethanol, PG, PEG 400) check_pH->screen_cosolvents No check_sol_pH Solubility Improved? adjust_pH->check_sol_pH check_sol_pH->screen_cosolvents No success Proceed with Formulation check_sol_pH->success Yes check_sol_cosolvent Solubility Improved? screen_cosolvents->check_sol_cosolvent use_excipients Use Complexation Agents (Cyclodextrins, Surfactants) check_sol_cosolvent->use_excipients No check_sol_cosolvent->success Yes check_sol_excipient Solubility Improved? use_excipients->check_sol_excipient check_sol_excipient->success Yes reformulate Consider Re-synthesis or Advanced Formulation (e.g., Nanosuspension) check_sol_excipient->reformulate No

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Soluble) CD->Complex DOS Hydrophobic 2-DOS Derivative DOS->Complex Encapsulation

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Optimizing Regioselective Glycosylation of the 2-Deoxystreptamine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective glycosylation of the 2-deoxystreptamine (2-DOS) core, a crucial scaffold in many aminoglycoside antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting group strategies for the regioselective glycosylation of this compound?

A1: A multi-step protection strategy is typically required to achieve regioselectivity. The amino groups are generally protected first, commonly with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups. Subsequently, the hydroxyl groups are selectively protected. For targeting the 4- and 6-hydroxyl groups, a common strategy involves the formation of a 4,6-O-benzylidene acetal, which can then be regioselectively opened. An alternative approach for selective 5-O-glycosylation involves the degradation of neomycin to yield a 5-O-ribosyl-2-deoxystreptamine derivative.[1]

Q2: How can I achieve selective glycosylation at the 4-O versus the 6-O position?

A2: Achieving high regioselectivity between the 4-O and 6-O positions is a significant challenge. One effective method is the use of a 4,6-O-benzylidene acetal protecting group on a di-N-protected this compound core. Regioselective reductive opening of the benzylidene acetal can then expose either the 4-OH or 6-OH group for subsequent glycosylation. The choice of reducing agent and reaction conditions determines which hydroxyl group is revealed.

Q3: What are the most suitable glycosyl donors for the glycosylation of this compound?

A3: A variety of glycosyl donors can be employed, with the choice often depending on the desired stereoselectivity and the reactivity of the acceptor. Common donors include:

  • Thioglycosides: These are popular due to their stability and can be activated under a range of conditions, often using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[2]

  • Glycosyl Trichloroacetimidates: These are highly reactive donors, typically activated by Lewis acids like trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).

  • Glycosyl Halides: Glycosyl bromides and fluorides are also effective, though they can be less stable than thioglycosides.

  • Orthoesters: These can be used to form β-glycosidic linkages, although they can sometimes lead to orthoester byproducts.[3][4]

Q4: How can I confirm the regioselectivity of my glycosylation reaction?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the regioselectivity of glycosylation. Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis is required to unambiguously assign the structure. Specific chemical shifts and coupling constants of the anomeric proton and carbon, as well as the protons and carbons of the this compound core, will change depending on the site of glycosylation. For instance, upon glycosylation, the proton attached to the carbon bearing the newly formed glycosidic linkage will typically show a downfield shift in the ¹H NMR spectrum.[5][6]

Q5: What are common side reactions, and how can they be minimized?

A5: Common side reactions include:

  • Orthoester formation: This is particularly prevalent when using glycosyl donors with a participating group at C-2 (e.g., an acetyl group) and can be minimized by using non-participating protecting groups on the donor or by carefully selecting the activator and reaction conditions.[2]

  • Protecting group migration: Acyl and silyl protecting groups can sometimes migrate to adjacent free hydroxyl groups under acidic or basic conditions.[7] Careful selection of orthogonal protecting groups and reaction conditions is crucial.

  • Anomerization: Formation of a mixture of α and β anomers can occur. The stereochemical outcome is influenced by the glycosyl donor, the acceptor, the solvent, and the activator. The use of a participating group at C-2 of the donor generally favors the formation of 1,2-trans glycosides.

Troubleshooting Guides

Problem 1: Low or No Yield of Glycosylated Product
Possible Cause Suggested Solution
Inactive Glycosyl Donor or Acceptor - Confirm the identity and purity of your starting materials using NMR and mass spectrometry. - Ensure the glycosyl donor was properly activated. For thioglycosides, ensure the NIS is fresh. - For acceptors with low nucleophilicity, consider using a more reactive glycosyl donor (e.g., a trichloroacetimidate).
Inappropriate Reaction Conditions - Optimize the reaction temperature. Many glycosylations require low temperatures (e.g., -78 °C to 0 °C) to control side reactions. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as many activators are moisture-sensitive. - Vary the solvent. Dichloromethane, acetonitrile, and toluene are common solvents for glycosylation.
Incorrect Stoichiometry - An excess of the glycosyl donor (typically 1.2 to 2.0 equivalents) is often used to drive the reaction to completion.
Sub-optimal Activator Concentration - The concentration of the Lewis acid activator is critical. Too little may result in incomplete reaction, while too much can lead to degradation of the starting materials or products. Perform a titration to find the optimal concentration.
Problem 2: Poor Regioselectivity (Mixture of 4-O and 6-O Glycosylated Products)
Possible Cause Suggested Solution
Incomplete or Non-selective Protection/Deprotection - Verify the structure of your selectively protected this compound acceptor by NMR to ensure only the desired hydroxyl group is free. - If using a benzylidene acetal, ensure the regioselective opening was successful and complete.
Steric and Electronic Effects - The inherent reactivity of the 4-OH and 6-OH groups can be similar. Consider altering the protecting groups on the this compound core to electronically differentiate the hydroxyl groups. For example, electron-withdrawing groups near one hydroxyl can decrease its nucleophilicity.
Reaction Conditions Favoring Non-selectivity - Lowering the reaction temperature can sometimes improve regioselectivity. - The choice of solvent can influence the conformation of the acceptor and thus the accessibility of the hydroxyl groups. Experiment with different solvents.
Problem 3: Difficulty in Removing Protecting Groups
Possible Cause Suggested Solution
Standard Deprotection Conditions are too Harsh - For benzylidene acetals, if standard acidic hydrolysis is too harsh, consider alternative methods such as catalytic transfer hydrogenation using triethylsilane and Pd/C.[3][8] - For Boc groups, if trifluoroacetic acid (TFA) causes degradation, consider milder acidic conditions or alternative amino protecting groups like Cbz, which can be removed by hydrogenolysis.
Incomplete Deprotection - Increase the reaction time or the amount of deprotecting reagent. - Ensure the substrate is fully dissolved in the reaction solvent.
Protecting Group Migration - If acyl group migration is observed during deprotection, consider using a different type of protecting group or perform the deprotection at a lower temperature.[7]

Quantitative Data Summary

Table 1: Comparison of Yields for Regioselective Glycosylation of Protected this compound Derivatives

2-DOS AcceptorGlycosyl DonorActivatorSolventYield (%)RegioselectivityReference
1,3-di-N-Boc-4,6-O-benzylidene-2-DOSThioglycosideNIS/TfOHCH₂Cl₂46-65α-selective[1]
1,3-di-N-Boc-5-O-ribosyl-2-DOSSulfoxideTf₂OCH₂Cl₂47-65α-selective[1]
1,3,6'-tri-N-Cbz-ribostamycinN/AN/AN/A36N/A[1]
1,3-di-N-Boc-2-DOSAzidoethyl-p-toluenesulfonateNaHTHF20N/A[9]

Note: The yields and regioselectivity are highly dependent on the specific glycosyl donor and acceptor used, as well as the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Di-N-Boc-2-deoxystreptamine

This protocol is adapted from a procedure involving the degradation of neomycin.[9]

  • Acidic Hydrolysis of Neomycin: Commercially available neomycin is subjected to acidic hydrolysis using a concentrated solution of HCl to yield neamine.

  • Further Acidic Treatment: The resulting neamine is treated with aqueous HBr.

  • Boc Protection: The crude product from the previous step is dissolved in a 1:1 mixture of H₂O and dioxane. Tert-butoxycarbonyl anhydride (Boc₂O) and NaOH are added, and the reaction is stirred to afford 1,3-di-N-Boc-2-deoxystreptamine. The overall yield for the two steps is approximately 50%.[9]

Protocol 2: Regioselective Glycosylation using a Thioglycoside Donor

This is a general protocol for the glycosylation of a suitably protected this compound acceptor.[2]

  • Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the protected this compound acceptor (1.0 eq.) and the thioglycoside donor (1.2-1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂). Add activated 4 Å molecular sieves.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Activation: Add N-iodosuccinimide (NIS) (1.3-1.6 eq.) to the mixture. After stirring for 10-15 minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 eq.) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow start This compound protect_amines Protect Amino Groups (e.g., Boc, Cbz) start->protect_amines protect_hydroxyls Protect 4,6-Hydroxyls (e.g., Benzylidene acetal) protect_amines->protect_hydroxyls selective_opening Regioselective Opening of Benzylidene Acetal protect_hydroxyls->selective_opening glycosylation Glycosylation (e.g., with Thioglycoside) selective_opening->glycosylation deprotection Final Deprotection glycosylation->deprotection final_product Regioselectively Glycosylated 2-DOS deprotection->final_product

Caption: A typical experimental workflow for the regioselective glycosylation of this compound.

troubleshooting_low_yield start Low or No Yield check_sm Check Starting Material Purity/Activity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_stoichiometry Verify Stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok sm_ok->check_conditions Yes purify_sm Purify/Re-characterize Starting Materials sm_ok->purify_sm No conditions_ok->check_stoichiometry Yes optimize_conditions Optimize Temperature, Solvent, Activator conditions_ok->optimize_conditions No stoichiometry_ok->start Yes, Re-evaluate adjust_stoichiometry Adjust Donor: Acceptor Ratio stoichiometry_ok->adjust_stoichiometry No

Caption: A decision tree for troubleshooting low yields in glycosylation reactions.

References

Technical Support Center: NMR Analysis of Complex 2-Deoxystreptamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of complex 2-deoxystreptamine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of my this compound analogs so complex and difficult to interpret?

A1: The complexity arises from several factors inherent to the structure of these molecules:

  • High Number of Protons: These analogs contain numerous sugar rings and substituents, leading to a large number of proton signals in a narrow chemical shift range (typically 3.0-5.5 ppm for ring protons).

  • Signal Overlap: Severe overlap of proton signals, especially in the non-anomeric region, makes it challenging to distinguish individual resonances and perform accurate integration.[1][2][3]

  • Stereochemical Complexity: Multiple chiral centers result in diastereotopic protons, which are chemically non-equivalent and give rise to distinct, often overlapping, signals.

  • Conformational Flexibility: The glycosidic linkages between the sugar rings allow for multiple conformations in solution, leading to broadened peaks or the presence of multiple sets of signals for different conformers.[4][5]

Q2: My NMR signals are very broad. What are the common causes and how can I fix this?

A2: Signal broadening in the NMR spectra of this compound analogs can be attributed to several factors. Here are the common causes and their solutions:

CauseSolution(s)
Conformational Exchange: The molecule is undergoing intermediate exchange between different conformations on the NMR timescale.
- Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange, resulting in sharper signals for the individual conformers. Conversely, increasing the temperature might lead to a single, averaged, sharper signal if the exchange becomes fast on the NMR timescale.
Aggregation: At high concentrations, these polar molecules can aggregate, leading to broader lines.
- Lower the Sample Concentration: Prepare a more dilute sample to minimize intermolecular interactions.
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
- Use a Chelating Agent: Add a small amount of EDTA to the sample to sequester paramagnetic ions.
- Purify Materials: Ensure all glassware and reagents are free from metal contaminants.
Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks.
- Re-shim the Spectrometer: Carefully shim the magnetic field before acquiring data. For complex samples, automated shimming might be insufficient, and manual shimming may be required.
Incorrect pH: The protonation state of the multiple amino groups can be in intermediate exchange at certain pH values.
- Adjust pH: Move the pH away from the pKa values of the amino groups by adding small amounts of DCl or NaOD to obtain a single, well-defined protonation state.

Q3: How do I choose the right set of 2D NMR experiments for my novel this compound analog?

A3: A combination of 2D NMR experiments is essential for the complete structural elucidation of these complex molecules. The following decision tree can guide your selection:

G cluster_purpose Purpose of Each Experiment Start Start: Unknown this compound Analog H1 Acquire 1D 1H NMR Start->H1 C13 Acquire 1D 13C and DEPT H1->C13 Initial Assessment COSY Acquire 1H-1H COSY C13->COSY Identify Spin Systems HSQC Acquire 1H-13C HSQC COSY->HSQC Proton-Carbon Connectivity (1-bond) COSY_purpose COSY: Establishes proton-proton (H-H) couplings within each sugar ring. COSY->COSY_purpose HMBC Acquire 1H-13C HMBC HSQC->HMBC Long-Range Connectivity (2-3 bonds) HSQC_purpose HSQC: Correlates each proton to its directly attached carbon. HSQC->HSQC_purpose NOESY Acquire 1H-1H NOESY/ROESY HMBC->NOESY Stereochemistry & Conformation HMBC_purpose HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the sugar rings. HMBC->HMBC_purpose Assign Complete Structural Assignment NOESY->Assign NOESY_purpose NOESY/ROESY: Reveals through-space correlations between protons, providing information on stereochemistry and 3D conformation. NOESY->NOESY_purpose

Figure 1. Decision workflow for selecting 2D NMR experiments.

Troubleshooting Guides

Problem 1: Severe Signal Overlap in the 1H NMR Spectrum

This is the most common challenge. Here's a systematic approach to tackle it:

G Start Problem: Severe 1H Signal Overlap Step1 Run 2D NMR Experiments (COSY, HSQC, TOCSY) Start->Step1 Step2 Is resolution in 2D still insufficient? Step1->Step2 Disperse signals into a second dimension Step3 Change NMR Solvent (e.g., from D2O to DMSO-d6 or CD3OD) Step2->Step3 Yes Success Resolution Achieved Step2->Success No Step4 Acquire spectra at a higher magnetic field strength Step3->Step4 If overlap persists Step5 Consider derivatization to introduce chemical shift dispersion Step4->Step5 If still unresolved Step5->Success

Figure 2. Troubleshooting workflow for severe signal overlap.
Problem 2: Difficulty in Assigning Quaternary Carbons

Quaternary carbons lack attached protons and thus do not show correlations in HSQC spectra.

Q: How can I confidently assign the quaternary carbons in my this compound analog?

A: The primary tool for this is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Identify Protons Near the Quaternary Carbon: Look for protons that are two or three bonds away from the suspected quaternary carbon.

  • Look for Cross-Peaks in the HMBC Spectrum: A cross-peak between these nearby protons and the quaternary carbon in the HMBC spectrum will confirm its assignment.

  • Use Chemical Shift Prediction: Compare the experimental chemical shift with predicted values from software or databases for similar structures to support your assignment.

Problem 3: Ambiguous Stereochemistry and Conformational Analysis

Q: How can I determine the relative stereochemistry and preferred conformation of my analog?

A: This requires a combination of NOE data and J-coupling analysis.

  • NOESY/ROESY Experiments:

    • Nuclear Overhauser Effect (NOE): Provides information about through-space proximity of protons (typically < 5 Å). Strong NOEs between protons on different sugar rings or between substituents and the core structure can define the overall 3D fold.

    • ROESY: This is particularly useful for medium-sized molecules where the NOE enhancement might be close to zero.

  • J-Coupling Constants:

    • The magnitude of the 3JHH coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

    • By measuring these coupling constants from a high-resolution 1D 1H or a 2D COSY spectrum, you can deduce the relative orientation of substituents on the sugar rings (e.g., axial vs. equatorial).

Quantitative Data Summary

The following tables provide typical chemical shift and coupling constant ranges for this compound and its derivatives. Note that these values can be influenced by substituents, solvent, and pH.

Table 1: Typical 1H and 13C Chemical Shift Ranges for the this compound Core

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)Notes
H-1, H-32.5 - 3.550 - 55Highly dependent on protonation state.
H-2ax1.2 - 1.834 - 38Typically upfield of H-2eq.
H-2eq1.8 - 2.434 - 38
H-4, H-63.2 - 4.072 - 78
H-53.0 - 3.880 - 88Often shifted downfield due to glycosylation.

Data compiled from various sources and is approximate.

Table 2: Typical 3JHH Coupling Constants for Conformational Analysis

CouplingDihedral AngleTypical Value (Hz)Implication
Jax,ax~180°8 - 12Trans-diaxial relationship.
Jax,eq~60°2 - 5Axial-equatorial relationship.
Jeq,eq~60°2 - 5Equatorial-equatorial relationship.

Experimental Protocols

Protocol 1: General Sample Preparation for NMR of this compound Analogs
  • Dissolve the Sample: Weigh 5-10 mg of the purified analog and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is most common, but other solvents can help resolve overlapping signals.

  • Adjust pH (if using D₂O): The protonation state of the amino groups is critical. For consistent results, adjust the pD to a value away from the pKa's of the amino groups using dilute DCl or NaOD. A pD of ~4-5 or >10 is often used.

  • Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Add Internal Standard (Optional): For chemical shift referencing, a small amount of a suitable internal standard (e.g., DSS for D₂O) can be added.

Protocol 2: Standard 2D 1H-1H COSY Experiment
  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Acquire a 1D 1H Spectrum: Obtain a high-quality 1D proton spectrum to determine the spectral width (sw).

  • Load COSY Pulse Program: Select a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Set Parameters:

    • Spectral Width (sw): Set the same spectral width in both F2 (direct) and F1 (indirect) dimensions as determined from the 1D 1H spectrum.

    • Number of Scans (ns): Typically 2-8 scans per increment.

    • Number of Increments (in F1): 256-512 increments are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition and Processing: Acquire the data and process using a sine-bell or squared sine-bell window function in both dimensions.

Protocol 3: Standard 2D 1H-13C HSQC Experiment
  • Purpose: To correlate protons with their directly attached carbons.

  • Acquire 1D 1H and 13C Spectra: Determine the spectral widths for both proton (sw(F2)) and carbon (sw(F1)).

  • Load HSQC Pulse Program: Select a standard gradient-enhanced HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Set Parameters:

    • Spectral Widths: Set sw(F2) for the proton dimension and sw(F1) for the carbon dimension.

    • Number of Scans (ns): 8-32 scans per increment, depending on sample concentration.

    • Number of Increments (in F1): 128-256 increments.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • 1JCH Coupling Constant: Set to an average value of ~145 Hz.

  • Acquisition and Processing: Acquire the data and process using appropriate window functions (e.g., squared sine-bell for both dimensions).

Protocol 4: Standard 2D 1H-13C HMBC Experiment
  • Purpose: To observe long-range (2-3 bond) correlations between protons and carbons.

  • Acquire 1D 1H and 13C Spectra: Determine the spectral widths for both proton (sw(F2)) and carbon (sw(F1)).

  • Load HMBC Pulse Program: Select a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Set Parameters:

    • Spectral Widths: Set sw(F2) for the proton dimension and sw(F1) for the carbon dimension.

    • Number of Scans (ns): 16-64 scans per increment.

    • Number of Increments (in F1): 256-512 increments.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • Long-Range Coupling Constant (nJCH): Optimized for a value between 6-10 Hz.

  • Acquisition and Processing: Acquire the data and process using a sine-bell or squared sine-bell window function.

Protocol 5: Standard 2D 1H-1H NOESY Experiment
  • Purpose: To identify protons that are close in space, for stereochemical and conformational analysis.

  • Acquire a 1D 1H Spectrum: Determine the spectral width.

  • Load NOESY Pulse Program: Select a standard gradient-enhanced NOESY pulse program (e.g., noesygpph on Bruker systems).

  • Set Parameters:

    • Spectral Widths: Set the same spectral width in both F2 and F1 dimensions.

    • Number of Scans (ns): 8-16 scans per increment.

    • Number of Increments (in F1): 256-512 increments.

    • Relaxation Delay (d1): 1-2 seconds.

    • Mixing Time (d8): This is a critical parameter. For molecules of this size, a mixing time of 200-800 ms is a good starting point. It may need to be optimized to observe the desired NOEs.[5]

  • Acquisition and Processing: Acquire the data and process using appropriate window functions.

References

Technical Support Center: Scaling Up Synthetic 2-Deoxystreptamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-deoxystreptamine (2-DOS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up production.

Problem ID Issue Potential Causes Suggested Solutions
DOS-SYN-001 Low Yield of 2-DOS from Neomycin Degradation Incomplete hydrolysis of the glycosidic bonds. Degradation of the 2-DOS core under harsh acidic conditions.Optimize reaction time and temperature for the acid hydrolysis. Consider a step-wise hydrolysis to selectively cleave the glycosidic bonds. Use a milder acid or a lower concentration. Monitor the reaction progress using TLC or HPLC to avoid over-degradation.
DOS-SYN-002 Incomplete Removal of Protecting Groups Inefficient cleavage of Boc or other protecting groups. Steric hindrance around the protected functional groups.Screen different deprotection reagents and conditions. For Boc groups, trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[1] Ensure a sufficient excess of the deprotection reagent and adequate reaction time. For sterically hindered groups, consider using stronger deprotection agents or microwave-assisted deprotection.
DOS-SYN-003 Formation of Side Products Non-selective reactions. Rearrangement of intermediates. Oxidation of functional groups.Use of protecting groups to ensure regioselectivity.[2] Control reaction temperature to minimize side reactions. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
DOS-SYN-004 Difficulty in Purifying 2-DOS High polarity and water solubility of 2-DOS. Presence of closely related impurities.Use ion-exchange chromatography for efficient purification. Derivatization of 2-DOS to a less polar intermediate before purification by silica gel chromatography, followed by deprotection. Recrystallization from a suitable solvent system.
DOS-SYN-005 Inconsistent Yields at Larger Scales Inefficient heat and mass transfer in larger reaction vessels. Difficulty in maintaining homogenous reaction conditions. Challenges in reagent addition and mixing at scale.Use a jacketed reactor for better temperature control. Employ efficient overhead stirring to ensure proper mixing. For large-scale reactions, consider adding reagents portion-wise or via an addition funnel to control the reaction rate and temperature.
DOS-SYN-006 Handling of Hazardous Reagents Use of strong acids, bases, or other hazardous materials.Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Neutralize acidic and basic waste before disposal.

Frequently Asked Questions (FAQs)

1. What is the most common starting material for the large-scale synthesis of this compound?

The most practical and cost-effective method for obtaining this compound, especially for larger quantities, is through the acidic degradation of readily available aminoglycoside antibiotics like neomycin or kanamycin.[1][2] While total synthesis routes exist, they are often more complex and less amenable to scale-up.[1]

2. How can I improve the regioselectivity during the functionalization of this compound?

Achieving regioselectivity is a critical challenge due to the presence of multiple hydroxyl and amino groups. A common strategy involves the use of orthogonal protecting groups to selectively block certain functional groups while allowing others to react.[2] This allows for a step-wise modification of the 2-DOS core.

3. What are the key parameters to control during the acid hydrolysis of neomycin for 2-DOS production?

The key parameters to control are:

  • Acid Concentration: Higher concentrations can lead to faster hydrolysis but also increase the risk of degrading the 2-DOS product.

  • Temperature: Elevated temperatures accelerate the reaction but can also promote side reactions and degradation.

  • Reaction Time: The reaction needs to be monitored closely to ensure complete hydrolysis of the glycosidic bonds without significant degradation of the target molecule.

4. Are there any enzymatic or biosynthetic approaches for this compound production?

Yes, biosynthetic pathways for this compound have been identified in aminoglycoside-producing organisms like Streptomyces fradiae.[3] These pathways involve a series of enzymatic reactions, including transamination and dehydrogenation.[3] While still primarily at the research stage for large-scale production, enzymatic synthesis offers a promising alternative to chemical methods, potentially providing higher stereoselectivity and milder reaction conditions.[3][4]

5. How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques can be used to confirm the identity and purity of 2-DOS:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity.

Experimental Protocols

Protocol 1: Preparation of this compound from Neomycin Sulfate by Acid Hydrolysis

This protocol describes a common method for obtaining this compound by the degradation of neomycin.

Materials:

  • Neomycin sulfate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Dowex 50WX8-200 ion-exchange resin (or equivalent)

  • Ammonium hydroxide solution (NH₄OH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • Hydrolysis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve neomycin sulfate in 6M HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 18-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:ammonia = 2:2:1). The reaction is complete when the spot corresponding to neomycin disappears.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the excess HCl.

    • Dissolve the residue in deionized water.

    • Load the aqueous solution onto a column packed with Dowex 50WX8-200 resin (H⁺ form).

    • Wash the column with deionized water to remove sugars and other non-basic impurities.

    • Elute the this compound from the resin using a gradient of ammonium hydroxide solution (e.g., 0.1 M to 2 M).

    • Collect the fractions and monitor by TLC.

    • Combine the fractions containing the pure product.

  • Isolation:

    • Concentrate the combined fractions under reduced pressure to remove ammonia and water.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield pure this compound.

G Neomycin Neomycin Sulfate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Neomycin->Hydrolysis Crude Crude 2-DOS Mixture Hydrolysis->Crude Purification Ion-Exchange Chromatography (Dowex Resin) Crude->Purification Pure Pure this compound Purification->Pure

Caption: Logical workflow for the regioselective functionalization of this compound.

Troubleshooting Logic for Low Yield in 2-DOS Synthesis

This decision tree provides a logical approach to troubleshooting low yields during the synthesis of this compound.

G Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Complete Reaction Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagent Ratio) Incomplete->Optimize_Conditions Check_Purification Evaluate Purification Step Complete->Check_Purification Product_Loss Product Loss During Purification Check_Purification->Product_Loss Yes Side_Products Check for Side Products (NMR/MS) Check_Purification->Side_Products No Optimize_Purification Optimize Purification Method (e.g., Different Resin, Eluent) Product_Loss->Optimize_Purification Modify_Reaction Modify Reaction Conditions to Minimize Side Reactions Side_Products->Modify_Reaction

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

preventing degradation of 2-Deoxystreptamine during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Deoxystreptamine (2-DOS) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-DOS) and why is its stability important?

A1: this compound (2-DOS) is a core structural component of many aminoglycoside antibiotics, such as neomycin, kanamycin, and gentamicin.[1][2] Its chemical stability is crucial for the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities that may interfere with assays.

Q2: What are the primary factors that can cause 2-DOS degradation?

A2: The stability of 2-DOS, like other aminocyclitols, is primarily influenced by pH, temperature, and the presence of reactive chemical species. Extreme pH conditions (both highly acidic and alkaline) and elevated temperatures can accelerate degradation. Incompatibility with other reagents in a solution, such as certain antibiotics like beta-lactams, can also lead to inactivation.

Q3: What are the recommended storage conditions for 2-DOS?

A3: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture. Stock solutions should also be stored at 2-8°C for short-term use. For longer-term storage of solutions, freezing at -20°C is recommended.

Q4: How can I detect if my 2-DOS has degraded?

A4: Degradation of 2-DOS can be detected by various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique to assess the purity of a sample and identify the presence of degradation products. Other methods include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradation products.

Q5: Can I protect 2-DOS from degradation during chemical synthesis or modification?

A5: Yes, using protecting groups for the amino and hydroxyl functionalities of 2-DOS is a common strategy to prevent unwanted side reactions and degradation during synthesis. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for the amino functions of 2-DOS. These protecting groups can be removed under specific conditions once the desired chemical modifications are complete.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Loss of Biological Activity in an Assay 2-DOS degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure that solid 2-DOS is stored at 2-8°C and solutions are stored appropriately (2-8°C for short-term, -20°C for long-term). 2. Prepare Fresh Solutions: If solutions have been stored for an extended period or at room temperature, prepare a fresh stock from solid material. 3. Check Solution pH: The optimal pH for the stability of similar aminoglycoside solutions is around 4.5. Measure the pH of your experimental solution and adjust if necessary.
Chemical incompatibility with other reagents.1. Review Experimental Components: Aminoglycosides can be inactivated by beta-lactam antibiotics. Avoid mixing 2-DOS solutions with these compounds. 2. Check for Precipitates: Visual inspection for any precipitation in your solution can indicate an incompatibility or degradation.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Degradation of 2-DOS into smaller or modified molecules.1. Analyze a Fresh Standard: Run a freshly prepared 2-DOS standard to confirm the retention time and purity. 2. Evaluate Experimental Conditions: Assess if the sample was exposed to harsh pH conditions, high temperatures, or strong oxidizing/reducing agents during preparation or analysis. 3. Use Protective Groups: For synthetic reactions, consider using protecting groups to shield the reactive moieties of 2-DOS.
Inconsistent Experimental Results Gradual degradation of 2-DOS stock solution over time.1. Aliquot Stock Solutions: Prepare single-use aliquots of your 2-DOS stock solution to avoid repeated freeze-thaw cycles. 2. Monitor Purity Over Time: If a stock solution is used over a long period, periodically check its purity using an appropriate analytical method like HPLC.

Quantitative Data Summary

Condition Parameter Estimated Stability (Time to 10% Degradation) Notes
pH pH 2Weeks to MonthsGenerally stable in acidic conditions.
pH 4.5MonthsOptimal pH for stability of many aminoglycosides.
pH 7WeeksStability decreases at neutral pH.
pH 10Days to WeeksDegradation is more rapid in alkaline conditions.
Temperature -20°C (in solution)> 1 yearRecommended for long-term storage of solutions.
4°C (in solution)MonthsSuitable for short to medium-term storage.
25°C (in solution)Days to WeeksAvoid prolonged storage at room temperature.
37°C (in solution)Hours to DaysSignificant degradation can occur at physiological temperatures.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of 2-DOS for use in various experiments.

Materials:

  • This compound (solid)

  • Nuclease-free water or appropriate buffer (e.g., citrate buffer, pH 4.5)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated balance

  • Vortex mixer

  • pH meter

Procedure:

  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of 2-DOS in a sterile tube.

  • Add the appropriate volume of nuclease-free water or buffer to achieve the desired final concentration (e.g., 10 mg/mL).

  • Vortex the solution until the 2-DOS is completely dissolved.

  • If using an unbuffered solution, measure the pH and adjust to approximately 4.5 using dilute HCl or NaOH if necessary for enhanced stability.

  • Filter-sterilize the solution using a 0.22 µm syringe filter if required for the downstream application.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • For short-term storage (up to a few weeks), store the aliquots at 2-8°C.

  • For long-term storage, store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Handling Procedure to Minimize Degradation

Objective: To provide a general workflow for handling 2-DOS in a typical experimental setting to minimize the risk of degradation.

Procedure:

  • Reagent Preparation:

    • Use high-purity solvents and reagents.

    • If possible, degas solvents to remove dissolved oxygen, which can participate in oxidative degradation.

    • Prepare solutions in an appropriate buffer, ideally with a slightly acidic pH (around 4.5-5.5), if compatible with the experiment.

  • Experimental Setup:

    • Perform reactions at the lowest practical temperature. If heating is necessary, use a controlled temperature bath and minimize the heating time.

    • Protect the reaction mixture from light by using amber vials or covering the reaction vessel with aluminum foil, as light can catalyze degradation.

    • If the experiment is sensitive to oxidation, consider performing it under an inert atmosphere (e.g., nitrogen or argon).

  • Post-Reaction Workup and Analysis:

    • Minimize the time between sample preparation and analysis.

    • If samples need to be stored before analysis, keep them at 2-8°C or frozen.

    • Use analytical techniques like HPLC with a freshly prepared standard to accurately quantify the amount of intact 2-DOS.

Visualizations

experimental_workflow Experimental Workflow for Handling 2-DOS cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Storage start Start reagent_prep Prepare Reagents (High Purity, Degassed Solvents) start->reagent_prep solution_prep Prepare 2-DOS Solution (Acidic Buffer, e.g., pH 4.5) reagent_prep->solution_prep run_exp Run Experiment (Low Temperature, Light Protection) solution_prep->run_exp inert_atm Consider Inert Atmosphere (If sensitive to oxidation) run_exp->inert_atm workup Post-Reaction Workup run_exp->workup storage Store Samples Properly (2-8°C or -20°C) workup->storage analysis Analyze Promptly (e.g., HPLC with Fresh Standard) storage->analysis end End analysis->end

Caption: Workflow for handling this compound to minimize degradation.

troubleshooting_tree Troubleshooting 2-DOS Degradation cluster_causes Potential Causes cluster_solutions Solutions issue Issue Detected (e.g., Low Activity, Extra Peaks) storage Improper Storage? issue->storage ph Incorrect pH? issue->ph temp High Temperature Exposure? issue->temp incompatibility Chemical Incompatibility? issue->incompatibility check_storage Verify Storage Conditions (2-8°C or -20°C) storage->check_storage adjust_ph Adjust pH to ~4.5 ph->adjust_ph control_temp Use Lower Temperature temp->control_temp review_reagents Review and Separate Incompatible Reagents incompatibility->review_reagents

Caption: A logical tree for troubleshooting 2-DOS degradation issues.

References

troubleshooting crystallization of 2-Deoxystreptamine for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of 2-Deoxystreptamine

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in obtaining high-quality crystals of this compound suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not getting any crystals of this compound. What are the common causes and solutions?

A: A complete lack of crystal formation typically points to issues with supersaturation or nucleation.

  • Problem: Insufficient Supersaturation. The concentration of this compound in your solvent may be too low.

    • Solution 1: Increase Concentration. If you have a clear solution, try slowly evaporating the solvent to increase the solute concentration. For heated solutions, you may have used too much solvent; try returning the solution to the heat source to boil off a portion of the solvent before allowing it to cool again.[1]

    • Solution 2: Change Solvent. this compound is known to form colorless crystals from ethanol.[2] If you are using a different solvent system, consider switching to or introducing ethanol.

  • Problem: Lack of Nucleation Sites. Crystal growth requires an initial nucleation event.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[1] This can create microscopic imperfections on the glass that serve as nucleation sites.

    • Solution 2: Seed Crystals. If you have a small amount of solid this compound (crude or pure), add a tiny speck to the solution to induce growth.[1] Alternatively, dip a glass rod into the solution, let the solvent evaporate off the rod to form a residue of microcrystals, and then re-introduce the rod to the solution's surface.[1]

Q2: My experiment resulted in an oil or viscous liquid instead of crystals. What does this mean and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[1]

  • Solution 1: Adjust Solvent Volume. Re-heat the solution and add a small amount of additional solvent to decrease the saturation level. Allow it to cool more slowly.[1]

  • Solution 2: Slow Down Cooling. Insulate the flask to ensure a very slow cooling process. You can place the flask in an insulated container (e.g., a beaker wrapped in glass wool) or on a surface that does not conduct heat well, like a cork ring or folded paper towels.[1]

  • Solution 3: Address Impurities. High levels of impurities can depress the melting point and promote oiling out. If you suspect purity is an issue, consider an additional purification step for your material, such as column chromatography or treatment with activated charcoal.[1]

Q3: Crystals formed, but they are very small, like a powder, and not suitable for single-crystal X-ray diffraction. How can I grow larger crystals?

A: The formation of microcrystals is usually a result of rapid crystallization, where many nucleation events occur simultaneously, preventing any single crystal from growing large.

  • Solution 1: Reduce the Rate of Supersaturation. The key is to slow everything down.

    • Slow Cooling: If using a cooling method, decrease the rate of temperature drop.

    • Slow Evaporation: If using an evaporation method, loosely cover the vial instead of leaving it open to the atmosphere.

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals by allowing the precipitant to slowly equilibrate with the sample drop.

  • Solution 2: Use a More Dilute Solution. While seemingly counterintuitive, starting with a slightly more dilute solution (e.g., adding 1-2 mL of extra hot solvent for every 100 mg of solid) will mean the solution must cool more or evaporate further before reaching saturation.[1] This slows the onset of crystallization and allows fewer nuclei to form and grow larger over a longer period.[1]

Q4: My this compound crystals do not diffract well or the diffraction is weak. What are the potential issues?

A: Poor diffraction quality is a common challenge in X-ray crystallography and can stem from the internal quality of the crystal.[3][4]

  • Internal Disorder: Even if a crystal appears morphologically perfect, the molecules inside may not be arranged in a perfectly ordered lattice. This can be caused by trapped solvent molecules or inherent conformational flexibility. Optimizing the growth conditions by trying different solvents or temperatures can sometimes produce a more ordered crystal form.

  • Small Crystal Size: While not always the case, larger crystals often diffract more strongly.[4] Focus on methods that promote slow growth to achieve a larger size.

  • Crystal Damage: Physical handling, thermal shock from cryo-cooling, or radiation damage from the X-ray beam itself can degrade crystal quality.[3] Ensure careful handling and use appropriate cryo-protectants if collecting data at low temperatures.

Physicochemical Data for Crystallization

The following table summarizes key properties of this compound relevant to crystallization experiments.

PropertyValueSource
Molecular Formula C₆H₁₄N₂O₃[2][5]
Molecular Weight 162.19 g/mol [2][5]
Appearance Colorless crystals (from ethanol)[2]
Melting Point 225-228 °C[2]
Melting Point (Dihydrochloride salt) 325 °C (decomposes)[2]

Experimental Protocols

Below are generalized protocols for common small-molecule crystallization techniques, adapted for this compound.

Protocol 1: Crystallization by Slow Evaporation

This is the simplest method and is effective when a suitable solvent is known.

  • Dissolution: Dissolve the purified this compound sample in a good solvent, such as ethanol[2], at room temperature to create a solution that is near-saturated. A small amount of gentle warming can be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate impurities.

  • Evaporation: Cover the vessel with a cap or parafilm containing a few pinholes. This prevents dust from entering while allowing the solvent to evaporate slowly over several hours to days.

  • Harvesting: Once crystals of suitable size have formed, carefully remove the remaining solvent (mother liquor) with a pipette and gently wash the crystals with a small amount of ice-cold solvent.

Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop)

This method allows for a very slow and controlled approach to supersaturation, often yielding high-quality crystals.

  • Prepare Reservoir Solution: Fill the well of a vapor diffusion plate with 500 µL of a reservoir solution. This solution should contain a precipitant (e.g., PEG 4000, isopropanol) in a buffer.

  • Prepare the Drop: On a siliconized glass coverslip, mix 2 µL of a concentrated this compound solution (e.g., dissolved in water or a buffer like Tris-HCl) with 2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, creating a seal with grease. The drop is now suspended "hanging" over the reservoir.

  • Equilibration: Over time, water will slowly vaporize from the drop and move to the more concentrated reservoir solution. This gradually increases the concentration of both the this compound and the precipitant within the drop, slowly inducing crystallization.

  • Monitoring: Monitor the drop for crystal growth over several days or weeks.

Visual Guides and Workflows

Troubleshooting Workflow for this compound Crystallization

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow start Start with Supersaturated Solution check_crystals Wait 24-72 hours. Crystals formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oil_out Oiling Out check_crystals->oil_out Oil Formed micro_crystals Powder / Microcrystals check_crystals->micro_crystals Poor Quality success Success! Harvest Crystals for X-ray Analysis check_crystals->success Yes sol_increase_conc Increase Concentration (Slowly Evaporate Solvent) no_crystals->sol_increase_conc sol_scratch Induce Nucleation (Scratch Flask) no_crystals->sol_scratch sol_seed Add Seed Crystal no_crystals->sol_seed sol_add_solvent Re-heat and Add More Solvent oil_out->sol_add_solvent sol_slow_cool Slow Down Cooling Rate (Insulate Flask) oil_out->sol_slow_cool sol_less_conc Use Slightly Less Concentrated Solution micro_crystals->sol_less_conc sol_slower_growth Slow Down Growth (e.g., Vapor Diffusion) micro_crystals->sol_slower_growth sol_increase_conc->check_crystals sol_scratch->check_crystals sol_seed->check_crystals sol_add_solvent->check_crystals sol_slow_cool->check_crystals sol_less_conc->check_crystals sol_slower_growth->check_crystals

Caption: A flowchart for diagnosing and solving common crystallization issues.

Key Factors Influencing Crystal Quality

This diagram illustrates the interdependent factors that control the outcome of a crystallization experiment.

Caption: Key experimental variables affecting the quality of final crystals.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 2-Deoxystreptamine and Streptamine-Containing Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of aminoglycoside antibiotics based on their core structures: 2-deoxystreptamine and streptamine. This analysis is supported by experimental data, detailed methodologies, and visual representations of key processes.

The fundamental difference between this compound and streptamine lies in the absence of a hydroxyl group at the C-2 position of the aminocyclitol ring in this compound. This seemingly minor structural variation significantly influences the antibacterial spectrum and potency of the resulting aminoglycoside antibiotics. Generally, this compound serves as the core scaffold for a broad range of clinically vital aminoglycosides, including neomycin, kanamycin, and gentamicin, while streptamine is the characteristic core of streptomycin.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of these two classes of aminoglycosides is best illustrated by comparing their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against common bacterial pathogens.

Gram-Negative Bacteria

A study comparing the in vitro activity of various aminoglycosides against carbapenem-resistant Enterobacteriaceae (CRE) provides a direct comparison between a this compound-containing antibiotic (neomycin) and a streptamine-containing antibiotic (streptomycin).

Antibiotic ClassCore StructureAntibioticBacterial GroupMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compoundThis compoundNeomycinCarbapenem-Resistant Enterobacteriaceae8256
StreptamineStreptamineStreptomycinCarbapenem-Resistant Enterobacteriaceae16256

Further data from a pharmacodynamic study against Escherichia coli allows for a comparison of MBC values.

Antibiotic ClassCore StructureAntibioticOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compoundThis compoundKanamycinE. coli122
This compoundThis compoundGentamicinE. coli0.2514
This compoundThis compoundTobramycinE. coli0.512
This compoundThis compoundAmikacinE. coli0.2514
StreptamineStreptamineStreptomycinE. coli242
Gram-Positive Bacteria

Data on the activity against Staphylococcus aureus (both methicillin-sensitive and -resistant strains) reveals the following:

Antibiotic ClassCore StructureAntibioticOrganismMIC Range (µg/mL)
This compoundThis compoundNeomycinMethicillin-Sensitive S. aureus (MSSA)0.5 - 1
This compoundThis compoundNeomycinMethicillin-Resistant S. aureus (MRSA)0.5 - >128
StreptamineStreptamineStreptomycinS. aureus1.73

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solution of the antibiotic

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: The bacterial culture is diluted in CAMHB to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate (except for a negative control well) is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from a completed MIC test

  • Nutrient agar plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC test is plated onto nutrient agar plates.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Mechanism of Action and Visualized Workflows

Both this compound and streptamine-containing aminoglycosides share a common mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of the ribosome, ultimately leading to bacterial cell death.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination mic_prep Prepare Serial Dilutions of Antibiotic mic_inoc Inoculate with Standardized Bacteria mic_prep->mic_inoc mic_inc Incubate (16-20h) mic_inoc->mic_inc mic_read Read MIC (No Visible Growth) mic_inc->mic_read mbc_sub Subculture from Clear MIC Wells mic_read->mbc_sub Proceed with clear wells mbc_inc Incubate Agar Plates (18-24h) mbc_sub->mbc_inc mbc_read Read MBC (≥99.9% Killing) mbc_inc->mbc_read

Workflow for Determining MIC and MBC.

aminoglycoside_mechanism aminoglycoside Aminoglycoside (2-DOS or Streptamine-based) bacterial_cell Bacterial Cell aminoglycoside->bacterial_cell Enters Cell ribosome_30s 30S Ribosomal Subunit bacterial_cell->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Required for inhibition Inhibition of Protein Synthesis ribosome_30s->inhibition Leads to cell_death Bacterial Cell Death inhibition->cell_death

Mechanism of Aminoglycoside Action.

Dissociation of Antibacterial Efficacy and Ototoxicity in 2-Deoxystreptamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-deoxystreptamine (2-DOS) scaffold is the cornerstone of many clinically vital aminoglycoside antibiotics. For decades, these compounds have been indispensable in treating severe Gram-negative bacterial infections. However, their clinical utility is significantly hampered by dose-limiting toxicities, most notably irreversible hearing loss (ototoxicity) and kidney damage (nephrotoxicity). This has spurred extensive research into modifying the 2-DOS core to develop new analogs with improved safety profiles without compromising their potent antibacterial activity. This guide provides a comparative analysis of structure-activity relationships (SAR) in 2-DOS analogs, focusing on the critical balance between antibacterial efficacy and ototoxicity, supported by experimental data and detailed methodologies.

The Core Challenge: Uncoupling Activity from Toxicity

The antibacterial action of aminoglycosides stems from their ability to bind to the decoding A-site of the bacterial 16S ribosomal RNA, leading to protein mistranslation and ultimately cell death.[1] Unfortunately, this mechanism is not entirely selective. Aminoglycosides can also interact with the human mitochondrial ribosome, which shares structural similarities with its bacterial counterpart, triggering a cascade of events that leads to the production of reactive oxygen species (ROS) and apoptosis of sensory hair cells in the inner ear.[2][3] The central goal of SAR studies in this field is, therefore, to identify modifications to the 2-DOS scaffold that enhance selectivity for the bacterial ribosome over the human mitochondrial ribosome.

A key breakthrough in this area has been the study of apramycin, a 4-monosubstituted this compound aminoglycoside.[4][5] Unlike the more common 4,5- or 4,6-disubstituted aminoglycosides like neomycin and gentamicin, apramycin exhibits a surprising dissociation between its potent antibacterial activity and its ototoxic potential.[6] This has made apramycin and its derivatives a focal point for understanding the structural determinants of aminoglycoside selectivity and a promising template for the design of safer antibiotics.

Comparative Antibacterial Activity of this compound Analogs

The antibacterial potency of 2-DOS analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species. The following table summarizes representative MIC data for key 2-DOS analogs, highlighting the impact of structural modifications.

Compound/AnalogModification on 2-DOS RingE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Kanamycin A 4,6-disubstituted1-40.5-24-16[7]
Gentamicin 4,6-disubstituted0.25-10.12-0.50.5-4[8]
Neomycin B 4,5-disubstituted1-80.25-18-32[9]
Apramycin 4-monosubstituted2-81-44-16[4]
N1-AHB-Kanamycin A (Amikacin) N1 acylation1-40.5-21-8[9]
5"-modified Neomycin derivative Modification on neosamine ringVariesVariesVaries[9]

Key Observations:

  • Substitution Pattern: The substitution pattern on the 2-DOS ring (4,5- vs. 4,6-disubstituted) influences the antibacterial spectrum and potency.

  • N1-Acylation: Modification at the N1 position of the 2-DOS ring, as seen in amikacin, can protect the molecule from inactivation by certain aminoglycoside-modifying enzymes, thereby broadening its activity against resistant strains.[9]

  • Peripheral Modifications: Changes to the sugar moieties attached to the 2-DOS core can also significantly impact antibacterial activity, sometimes in surprising ways against resistant bacteria.[9]

Comparative Ototoxicity of this compound Analogs

Ototoxicity is a critical parameter in the development of new aminoglycosides. It is often assessed in vitro using cochlear explant cultures or in vivo using animal models like zebrafish and guinea pigs. The following table presents a comparison of the ototoxic potential of various 2-DOS analogs.

Compound/AnalogOtotoxicity AssayKey FindingsReference
Gentamicin Guinea pig cochlear explantsSignificant hair cell loss at low concentrations.[6]
Apramycin Guinea pig cochlear explantsMinimal hair cell damage compared to gentamicin.[6]
Neomycin B Zebrafish lateral lineInduces significant hair cell death.[10]
Paromomycin Zebrafish lateral lineLess ototoxic than neomycin B.[10]

Key Observations:

  • Apramycin's Reduced Ototoxicity: Apramycin consistently demonstrates a lower ototoxic potential compared to traditional aminoglycosides like gentamicin.[6] This is attributed to its reduced affinity for the human mitochondrial ribosome.[2]

  • Subtle Structural Changes Matter: The difference between neomycin and paromomycin, which differ by a single amino group, highlights how small structural modifications can impact ototoxicity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of 2-DOS analogs. Below are outlines of key methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the antibacterial susceptibility of an isolate.

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium after incubation.[1][11]

Detailed Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the 2-DOS analog in an appropriate solvent.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (or another suitable broth) to achieve the desired concentration range.[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.[1]

Ototoxicity Assessment using Zebrafish Lateral Line Assay

The zebrafish lateral line, with its externally located and easily visualized hair cells, provides a rapid in vivo model for screening ototoxic compounds.

Principle: Zebrafish larvae are exposed to the test compounds, and the survival of the lateral line hair cells is assessed using vital dyes. A reduction in the number of stained hair cells indicates ototoxicity.[12][13]

Detailed Protocol:

  • Zebrafish Larvae: Use 5-7 days post-fertilization (dpf) zebrafish larvae.

  • Compound Exposure: Place larvae in multi-well plates and expose them to a range of concentrations of the 2-DOS analog for a defined period (e.g., 1-6 hours).[13]

  • Hair Cell Staining: After exposure, wash the larvae and stain the hair cells with a vital dye such as DASPEI or YO-PRO-1.[12]

  • Imaging and Quantification: Anesthetize the larvae and image the stained neuromasts (clusters of hair cells) using fluorescence microscopy. The number of surviving hair cells is then quantified.

  • Data Analysis: Compare the number of surviving hair cells in the treated groups to the control group to determine the concentration-dependent ototoxicity.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, providing insights into its mechanism of action at the ribosomal level.

Principle: A cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components is used to translate a reporter mRNA (e.g., luciferase). The inhibitory effect of the 2-DOS analog is quantified by measuring the reduction in the reporter protein synthesis.[7][14]

Detailed Protocol:

  • Cell-Free Translation System: Utilize a commercially available or in-house prepared bacterial or eukaryotic cell-free translation system.

  • Reporter mRNA: Use an mRNA template encoding a readily detectable protein like firefly luciferase or green fluorescent protein (GFP).

  • Inhibition Assay: Set up reactions containing the cell-free system, reporter mRNA, and varying concentrations of the 2-DOS analog.

  • Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for bacterial systems).

  • Quantification: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. For GFP, fluorescence is measured.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of translation).

Visualizing Key Pathways and Workflows

General Workflow for SAR Studies of this compound Analogs

SAR_Workflow cluster_synthesis Chemical Synthesis & Modification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Lead Optimization start This compound Scaffold synthesis Design & Synthesize Analogs (e.g., modification at N1, C5, C6 positions) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification antibacterial Antibacterial Activity (MIC determination) purification->antibacterial ototoxicity Ototoxicity Assessment (Zebrafish, Cochlear Explants) purification->ototoxicity selectivity Ribosomal Selectivity (In vitro translation assays) purification->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis antibacterial->sar_analysis ototoxicity->sar_analysis selectivity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design candidate Preclinical Candidate lead_optimization->candidate

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Simplified Signaling Pathway of Aminoglycoside-Induced Ototoxicity

Ototoxicity_Pathway cluster_entry Cellular Uptake cluster_mitochondria Mitochondrial Disruption cluster_apoptosis Apoptotic Cascade aminoglycoside Aminoglycoside met_channel MET Channels aminoglycoside->met_channel Enters Hair Cell mito_ribosome Mitochondrial Ribosome met_channel->mito_ribosome Binds to ros Reactive Oxygen Species (ROS) Production mito_ribosome->ros caspases Caspase Activation ros->caspases apoptosis Hair Cell Apoptosis caspases->apoptosis hearing_loss Irreversible Hearing Loss apoptosis->hearing_loss Leads to

Caption: A simplified pathway illustrating the key events in aminoglycoside-induced ototoxicity.

Conclusion

The development of novel this compound analogs with an improved therapeutic window remains a critical area of research in the fight against infectious diseases. By systematically exploring the structure-activity relationships, researchers can identify key structural modifications that dissociate antibacterial efficacy from ototoxicity. The case of apramycin provides a compelling proof-of-concept that rational drug design, guided by a deep understanding of the molecular mechanisms of action and toxicity, can lead to the development of safer and more effective aminoglycoside antibiotics. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation and optimization of 2-DOS analogs, with the ultimate goal of bringing novel, less toxic aminoglycosides to the clinic.

References

A Comparative Guide to the Validation of NMR Spectroscopic Data for 2-Deoxystreptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the validation and characterization of 2-deoxystreptamine derivatives, a core structural component of many aminoglycoside antibiotics. The following sections detail experimental protocols, present quantitative data for comparative analysis, and illustrate key workflows for robust data validation.

Comparison of NMR Spectroscopic Methods

The validation of this compound derivatives heavily relies on various NMR techniques to elucidate their structure, determine physicochemical properties like pKa values, and confirm their identity. While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, two-dimensional (2D) techniques and multinuclear NMR provide deeper insights. A powerful method for determining the individual pKa values of the amino groups in this compound and its derivatives is through pH-titration evaluation of their ¹H, ¹³C, and ¹⁵N NMR chemical shifts.[1][2]

Below is a comparative overview of common NMR methods employed in the study of these compounds.

NMR TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Proton environment, coupling constants (J-values) for dihedral angles, and conformational information.[3]High sensitivity, relatively short acquisition time (1-2 minutes per data point).[4]Signal overlap in complex molecules can complicate interpretation.
¹³C NMR Carbon skeleton, presence of functional groups.Well-resolved spectra with sharp signals.Lower natural abundance and sensitivity require longer acquisition times (e.g., ~30 minutes per data point).[1]
¹H-¹⁵N HMBC Correlation between protons and nitrogen atoms, crucial for assigning signals to specific amino groups.[2][4]Unambiguous assignment of pKa values to individual nitrogen atoms.[1][2]Longer acquisition times (~40-45 minutes per data point) and requires ¹⁵N-labeled compounds or sensitive cryoprobes for natural abundance.[1][4]
COSY Correlation between scalar-coupled protons, helps in tracing proton connectivity within a spin system.[5]Useful for assigning protons in the sugar rings and the this compound core.Can be complex to interpret in cases of extensive signal overlap.
NOESY Correlation between protons that are close in space, providing information on the 3D structure and conformation.[6]Essential for determining the stereochemistry and spatial arrangement of substituents.[6]Interpretation can be ambiguous if intermolecular interactions are present.
HSQC/HMQC Correlation between protons and directly attached heteronuclei (e.g., ¹³C or ¹⁵N).Excellent for assigning carbon and nitrogen signals based on their attached protons.Requires heteronuclear capabilities on the NMR spectrometer.

Quantitative Data: pKa Values of this compound

The pKa values of the amino groups in this compound are critical for understanding its biological activity and interaction with RNA targets. Multinuclear NMR spectroscopy provides a rapid and accurate method for determining these values. Due to the symmetrical structure of this compound, the signals for H-1/3, C-1/3, and N-1/3 have the same chemical shifts, resulting in two inflection points in their titration curves, which correspond to the two pKa values.[1][4]

The two pKa values for this compound have been determined to be 7.00 ± 0.05 and 9.26 ± 0.05.[1][4] A comparison of the pKa values determined by different NMR nuclei is presented below.

NucleuspKa1pKa2
¹H 7.00 ± 0.059.26 ± 0.05
¹³C 7.00 ± 0.059.26 ± 0.05
¹⁵N (via ¹H-¹⁵N HMBC) 7.00 ± 0.059.26 ± 0.05

Data sourced from in situ NMR spectroscopic titrations in D₂O at 25 °C.[4]

Experimental Protocols

Protocol 1: Determination of pKa Values by NMR Titration

This protocol outlines the steps for determining the pKa values of this compound derivatives using multinuclear NMR spectroscopy.[1][4]

1. Sample Preparation:

  • Dissolve the this compound derivative in D₂O (99.97%) in a 5 mm NMR tube. A typical starting concentration for this compound is around 204.45 mg/mL.[1][4]

  • The initial pH is adjusted using 0.5 M DCl.

2. NMR Data Acquisition:

  • Acquire a series of ¹H, ¹³C, and ¹H-¹⁵N HMBC spectra at varying pH values.

  • The pH is incrementally increased by titrating with 0.5 M NaOD.[1][4]

  • Record the in situ pH value for each spectrum.

  • Typical acquisition parameters:

    • ¹H NMR: 8 or 16 scans, acquisition time of 1-2 minutes per data point.[4]

    • ¹H-¹³C HSQC: ns = 2, td = 256, acquisition time of approximately 20 minutes per data point.[4]

    • ¹H-¹⁵N HMBC: ns = 8, td = 128, acquisition time of approximately 40 minutes per data point.[4]

3. Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, Bruker Topspin).[1][4]

  • Plot the chemical shifts (δ) of the reporter nuclei (¹H, ¹³C, and ¹⁵N) against the corresponding pH values.

  • The inflection points of the resulting sigmoidal curves correspond to the pKa values.[1][4]

Protocol 2: General Procedure for 2D NMR Analysis

This protocol provides a general workflow for the structural elucidation of this compound derivatives using 2D NMR techniques such as COSY and NOESY.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).[7]

  • The concentration should be optimized for the specific experiment and instrument sensitivity.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

  • Run 2D NMR experiments such as COSY, TOCSY, NOESY, HSQC, and HMBC to establish correlations.

  • Phase-sensitive 2D ¹H/¹H COSY spectra can be used to identify the structures of individual pure specimens.[5]

  • For more complex spectra with significant chemical shift dispersion, relayed coherence transfer experiments (RELAY) can provide additional correlations.[5]

3. Data Analysis:

  • Process the 2D spectra using appropriate software.

  • Analyze the cross-peaks in each spectrum to establish through-bond and through-space connectivities.

  • Integrate the information from all spectra to build a complete structural assignment. Many intra-ring NOEs can be observed to confirm proton assignments.[6]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of NMR data for this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis prep_start Start dissolve Dissolve 2-DOS Derivative in Deuterated Solvent prep_start->dissolve ph_adjust Adjust pH (for titration) dissolve->ph_adjust prep_end Sample Ready for NMR ph_adjust->prep_end acquire_1d Acquire 1D Spectra (¹H, ¹³C) prep_end->acquire_1d acquire_2d Acquire 2D Spectra (COSY, NOESY, HSQC, HMBC) prep_end->acquire_2d titration Perform pH Titration (acquire spectra at each pH) prep_end->titration process_spectra Process Spectra acquire_1d->process_spectra acquire_2d->process_spectra titration->process_spectra assign_signals Assign Signals process_spectra->assign_signals pka_determine Determine pKa Values process_spectra->pka_determine structure_elucidate Elucidate Structure assign_signals->structure_elucidate analysis_end Validated Data structure_elucidate->analysis_end pka_determine->analysis_end

Caption: Experimental workflow for NMR data validation of this compound derivatives.

pka_determination_logic cluster_titration pH Titration cluster_nmr_observation NMR Observation cluster_analysis Data Analysis low_ph Low pH (Protonated Amines) chem_shift Chemical Shift (δ) of ¹H, ¹³C, ¹⁵N low_ph->chem_shift Varying pH high_ph High pH (Deprotonated Amines) high_ph->chem_shift Varying pH plot_data Plot δ vs. pH chem_shift->plot_data inflection_point Identify Inflection Points of Sigmoidal Curve plot_data->inflection_point pka_value pKa Value inflection_point->pka_value

References

A Comparative Analysis of HPLC and Mass Spectrometry for 2-Deoxystreptamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-deoxystreptamine (2-DOS), a core component of many aminoglycoside antibiotics, is critical for various stages of research and development, from fermentation monitoring to pharmacokinetic studies. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

At a Glance: HPLC vs. Mass Spectrometry for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionMass Spectrometry (MS) Coupled with Liquid Chromatography (LC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation based on liquid chromatography, followed by ionization of the analyte and detection based on its mass-to-charge ratio (m/z).
Analyte Properties Requires the analyte to possess a chromophore for UV detection. This compound lacks a strong native chromophore, necessitating derivatization or the use of ion-pairing agents.Does not require a chromophore. Directly measures the mass of the analyte, providing high specificity.
Derivatization Often mandatory for this compound to introduce a UV-active moiety, adding complexity and potential for variability to the workflow.Generally not required, simplifying sample preparation and reducing analysis time.[1]
Sensitivity Moderate. Limits of detection (LOD) are typically in the µg/mL to high ng/mL range, depending on the derivatization agent and method.[2]High to very high. LODs can reach the low ng/mL to pg/mL range, making it ideal for trace analysis in complex matrices.[3][4]
Selectivity Good, but can be susceptible to interference from co-eluting compounds that absorb at the same wavelength.Excellent. The ability to select for a specific precursor ion and its characteristic fragment ions (in tandem MS) provides exceptional selectivity and reduces the impact of matrix effects.
Instrumentation Cost Generally lower to moderate.Moderate to high, particularly for tandem mass spectrometry (MS/MS) systems.
Primary Application Suitable for routine analysis and quality control where high sensitivity is not paramount and the sample matrix is relatively clean.The preferred method for bioanalysis (e.g., in plasma, urine), pharmacokinetic studies, and when high sensitivity and specificity are critical.[5]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantification of aminoglycosides, including those containing the this compound core, using HPLC-UV (with derivatization or ion-pairing) and LC-MS/MS. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, instrumentation, and method optimization.

ParameterHPLC-UV (for related aminoglycosides)LC-MS/MS (for related aminoglycosides)
Limit of Detection (LOD) 3.0 mg/L (for Tobramycin)[2]0.06 µg/ml (for Kanamycin)
Limit of Quantification (LOQ) 10.0 mg/L (for Tobramycin)[2]0.15 µg/ml (for Kanamycin), 100 ng/ml (for Kanamycin)[3]
Linearity (Correlation Coefficient) > 0.998[6]> 0.999[4]
Accuracy (% Recovery) 99.88 ± 0.42% (for Amikacin)[7]74 ± 9.1% to 111 ± 6.2% (for Kanamycin)
Precision (%RSD) < 1.2% (for Amikacin)[7]< 12% (for Kanamycin)

Experimental Protocols

HPLC-UV Method with Pre-column Derivatization

This protocol is a representative example for the analysis of aminoglycosides and would require optimization for this compound.

1. Sample Preparation (Derivatization):

  • Reagents: Phenylisocyanate (PI), Triethylamine (TEA), appropriate solvent (e.g., methanol).

  • Procedure:

    • A solution of the this compound sample or standard is prepared in the chosen solvent.

    • Triethylamine is added to the solution to create a basic environment.

    • Phenylisocyanate solution is then added to initiate the derivatization reaction, where the isocyanate group reacts with the amino groups of this compound.

    • The reaction mixture is typically heated for a specific duration to ensure complete derivatization.[8][9]

    • After cooling, the derivatized sample is ready for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio may be delivered isocratically or as a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[10]

  • Detection: UV detector set at a wavelength where the phenylisocyanate derivative has maximum absorbance.

  • Injection Volume: Typically 10-20 µL.

LC-MS/MS Method

This protocol provides a general framework for the quantification of aminoglycosides like this compound in biological matrices.

1. Sample Preparation:

  • Procedure: For biological samples like plasma or serum, a protein precipitation step is often employed.

    • To a known volume of the sample, an internal standard is added.

    • A protein precipitating agent, such as trichloroacetic acid or a cold organic solvent (e.g., acetonitrile), is added.[1]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the analyte, is collected and can be directly injected or further processed (e.g., evaporation and reconstitution in a suitable solvent).[1]

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for aminoglycosides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.

Visualizing the Workflow

experimental_workflows cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow hplc_sample Sample/Standard (this compound) derivatization Pre-column Derivatization (e.g., with Phenylisocyanate) hplc_sample->derivatization hplc_separation HPLC Separation (C18 Column) derivatization->hplc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_data Data Analysis (Quantification) uv_detection->hplc_data lcms_sample Biological Sample (containing this compound) extraction Sample Preparation (e.g., Protein Precipitation) lcms_sample->extraction lc_separation LC Separation (C18 or HILIC Column) extraction->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection lcms_data Data Analysis (Quantification) ms_detection->lcms_data

Caption: Comparative experimental workflows for this compound quantification.

Conclusion

The choice between HPLC-UV and LC-MS for the quantification of this compound is highly dependent on the specific requirements of the analysis.

HPLC-UV is a cost-effective and robust technique suitable for the analysis of bulk drug substances or in quality control settings where the concentration of this compound is relatively high and the sample matrix is not overly complex. The primary drawback is the necessity for a derivatization step to introduce a UV chromophore, which can add complexity and potential for error.

LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity, making it the gold standard for the quantification of this compound in complex biological matrices such as plasma, serum, and urine.[5] Its ability to directly detect the analyte without derivatization simplifies sample preparation and enhances throughput. While the initial instrumentation cost is higher, the superior performance of LC-MS/MS is often essential for pharmacokinetic studies, therapeutic drug monitoring, and trace-level analysis in drug development.

References

Assessing the Cross-Reactivity of Antibodies Raised Against 2-Deoxystreptamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibodies raised against 2-deoxystreptamine (2-DOS), a core structural component of many aminoglycoside antibiotics. Understanding the cross-reactivity of these antibodies is crucial for the development of specific and broad-spectrum immunoassays for detecting and quantifying aminoglycoside residues in various matrices. This document presents experimental data, detailed protocols for key assays, and a comparative analysis of available antibodies and ELISA kits to aid researchers in selecting the most appropriate reagents for their needs.

Introduction to this compound and Aminoglycoside Cross-Reactivity

This compound is a key structural motif found in a large class of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and tobramycin. Antibodies developed against haptens containing the 2-DOS moiety can exhibit significant cross-reactivity with various aminoglycosides. This property can be leveraged to create broad-spectrum assays for the detection of multiple aminoglycosides simultaneously. Conversely, for assays requiring high specificity, understanding and minimizing cross-reactivity is paramount. This guide explores both scenarios, providing data to support the selection of antibodies for either broad-spectrum or specific aminoglycoside detection.

Comparative Analysis of Anti-2-Deoxystreptamine Antibody Cross-Reactivity

The following tables summarize the cross-reactivity of various antibodies and commercially available ELISA kits with a panel of aminoglycoside antibiotics. The data is compiled from published research and manufacturer's data sheets. Cross-reactivity is typically determined by competitive ELISA and is expressed as a percentage relative to the binding of the primary target analyte.

Table 1: Cross-Reactivity of a Research-Grade Anti-2-DOS Moiety Antibody

This antibody was raised against a ribostamycin-protein conjugate, designed to elicit a specific response to the this compound core.[1]

AminoglycosideCross-Reactivity (%)
Neomycin100
Ribostamycin85
Paromomycin70
Kanamycin A60
Gentamicin C1a55
Tobramycin40
Sisomicin30
Neamine25
Apramycin15

Data adapted from a study on group-specific detection of this compound aminoglycosides.[1]

Table 2: Comparative Cross-Reactivity of Commercial Aminoglycoside ELISA Kits

This table compares the cross-reactivity profiles of several commercially available ELISA kits designed for the detection of specific aminoglycosides. This data is essential for researchers who require highly specific assays and need to be aware of potential interference from related compounds.

Neomycin ELISA Kit Gentamicin ELISA Kit Streptomycin ELISA Kit Kanamycin ELISA Kit
Compound Cross-Reactivity (%) Compound Cross-Reactivity (%) Compound Cross-Reactivity (%) Compound Cross-Reactivity (%)
Neomycin100Gentamicin100Streptomycin100Kanamycin100
Gentamicin< 0.1Sisomicin25Dihydrostreptomycin100Streptomycin<1
Sisomicin< 0.1Neomycin< 0.1Neomycin< 0.1Dihydrostreptomycin<1
Kanamycin< 0.1Kanamycin< 0.1Kanamycin< 0.1Neomycin<1
Streptomycin< 0.1Tobramycin< 0.1Tobramycin< 0.1
Dihydrostreptomycin< 0.1Lincomycin< 0.1Amikacin< 0.1
Gentamicin< 0.1
Sisomicin< 0.1

Data compiled from manufacturer's specifications for commercially available ELISA kits.[2][3][4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections provide protocols for key immunoassays used to assess antibody cross-reactivity.

Indirect Competitive ELISA Protocol for Aminoglycoside Detection

This protocol is adapted from a published study for the group-specific detection of this compound aminoglycosides.[10]

Materials:

  • Microtiter plates

  • Coating antigen (e.g., aminoglycoside-protein conjugate)

  • Anti-2-deoxystreptamine antibody

  • Aminoglycoside standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the anti-2-deoxystreptamine antibody and either the aminoglycoside standard or the sample to the wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each standard and sample relative to the zero standard. Plot a standard curve of inhibition versus aminoglycoside concentration and determine the concentration of the samples. Cross-reactivity is calculated as (IC50 of the primary analyte / IC50 of the cross-reacting analyte) x 100%.

Western Blot Protocol for Detecting Aminoglycoside-Protein Conjugates

This protocol provides a general framework for the detection of aminoglycoside-protein conjugates using an anti-2-deoxystreptamine antibody.

Materials:

  • Aminoglycoside-protein conjugate (e.g., neomycin-BSA)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Anti-2-deoxystreptamine antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Sample Preparation: Prepare samples of the aminoglycoside-protein conjugate and a negative control (unconjugated protein).

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-2-deoxystreptamine antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

Surface Plasmon Resonance (SPR) Protocol for Analyzing Small Molecule-Antibody Interactions

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity. This protocol outlines the key steps for assessing the interaction between an aminoglycoside (small molecule) and an immobilized anti-2-deoxystreptamine antibody.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-2-deoxystreptamine antibody

  • Aminoglycoside solutions of varying concentrations

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Antibody Immobilization: Immobilize the anti-2-deoxystreptamine antibody onto the sensor chip surface using standard amine coupling chemistry.

  • System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Inject different concentrations of the aminoglycoside solution over the sensor surface to measure association.

  • Dissociation: Flow running buffer over the surface to measure the dissociation of the aminoglycoside from the antibody.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction. Cross-reactivity can be assessed by comparing the binding affinities of different aminoglycosides.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection coating 1. Coat Plate with Antigen wash1 2. Wash coating->wash1 blocking 3. Block wash1->blocking wash2 4. Wash blocking->wash2 competitive_rxn 5. Add Antibody & Sample/Standard wash2->competitive_rxn wash3 6. Wash competitive_rxn->wash3 secondary_ab 7. Add Secondary Antibody wash3->secondary_ab wash4 8. Wash secondary_ab->wash4 substrate 9. Add Substrate wash4->substrate stop 10. Stop Reaction substrate->stop read 11. Read Absorbance stop->read Western_Blot_Workflow cluster_separation Separation & Transfer cluster_immunodetection Immunodetection cluster_signal Signal Detection sds_page 1. SDS-PAGE transfer 2. Protein Transfer sds_page->transfer blocking 3. Blocking transfer->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 5. Wash primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation wash1->secondary_ab wash2 7. Wash secondary_ab->wash2 detection 8. Chemiluminescent Detection wash2->detection SPR_Workflow cluster_setup Sensor Preparation cluster_binding Binding Analysis cluster_cycle Cycle Completion immobilization 1. Antibody Immobilization equilibration 2. System Equilibration immobilization->equilibration association 3. Analyte Injection (Association) equilibration->association dissociation 4. Buffer Flow (Dissociation) association->dissociation regeneration 5. Surface Regeneration dissociation->regeneration

References

A Comparative Guide to the Biological Activity of 2-Deoxystreptamine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the biological activity of different stereoisomers related to 2-deoxystreptamine (2-DOS), a core component of many aminoglycoside antibiotics. The following sections detail the impact of stereochemistry on antibacterial efficacy and ribosome binding, present key experimental data, and outline the methodologies used to obtain these results.

The Critical Role of Stereochemistry in Biological Activity

This compound (2-DOS) is a meso compound, but its derivatives and other stereoisomers, such as streptamine and 2-epi-streptamine, exhibit distinct biological activities. The spatial arrangement of the amino and hydroxyl groups on the aminocyclitol ring is crucial for its interaction with the primary biological target: the bacterial ribosome. While direct comparative studies on a comprehensive set of 2-DOS stereoisomers are limited, research on their derivatives consistently demonstrates that subtle changes in stereochemistry can significantly impact antibacterial potency and target binding affinity.

For instance, studies on conjugates of this compound have shown a clear preference for one enantiomer over the other. In one such study, an enantiomerically pure conjugate demonstrated a stronger binding affinity to its RNA target, with a dissociation constant (KD) of 0.627 µM, and a more potent inhibitory activity, with an IC50 of 12.6 µM, highlighting the stereospecificity of the interaction.[1]

Furthermore, the biological machinery of bacteria can differentiate between these stereoisomers. A mutant strain of Streptomyces fradiae, a producer of neomycin, has been shown to incorporate exogenously supplied streptamine and 2-epi-streptamine into novel, active antibiotics termed "hybrimycins." This indicates that these stereoisomers can be recognized and utilized by the biosynthetic enzymes responsible for aminoglycoside production.[2]

Comparative Biological Activity Data

The following tables summarize quantitative data on the biological activity of various this compound derivatives and related compounds. It is important to note that these data are collated from different studies and experimental conditions may vary. A direct comparison of the potency of the core stereoisomers is challenging due to the lack of head-to-head studies.

Compound/DerivativeTarget/AssayActivity MetricValueReference
Enantiomerically Pure 2-DOS Conjugate (Compound 9)Pre-miR-372 Binding (Fluorescence-based assay)KD0.627 µM[1]
Enantiomerically Pure 2-DOS Conjugate (Compound 9)Pre-miR-372 Processing Inhibition (Dicer assay)IC5012.6 µM[1]
5,4″-diepi-arbekacin (TS2037)Staphylococcus aureus (Antibacterial assay)MIC0.25 µg/mL[3]
ArbekacinStaphylococcus aureus (Antibacterial assay)MIC0.25 µg/mL[3]
Novel Acyclic 2-DOS Mimetic (Compound 16m)Bacterial In Vitro Translation InhibitionIC50~180 µM
Novel Acyclic 2-DOS Mimetic (Compound 16i)Bacterial In Vitro Translation InhibitionIC50~180 µM
Novel Acyclic 2-DOS Mimetic (Compound 16h)Bacterial In Vitro Translation InhibitionIC50~180 µM
Novel Acyclic 2-DOS Mimetic (Compound 16m)Eukaryotic In Vitro Translation InhibitionIC50~22 µM
Novel Acyclic 2-DOS Mimetic (Compound 16i)Eukaryotic In Vitro Translation InhibitionIC50~22 µM
Novel Acyclic 2-DOS Mimetic (Compound 16h)Eukaryotic In Vitro Translation InhibitionIC50~22 µM

Mechanism of Action: Targeting the Bacterial Ribosome

The primary mechanism of antibacterial action for this compound-containing aminoglycosides is the inhibition of protein synthesis. These molecules bind to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the decoding of mRNA, leading to the incorporation of incorrect amino acids and the production of non-functional proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.

Aminoglycoside Mechanism of Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit A_site A-site (on 16S rRNA) P_site P-site E_site E-site 50S_subunit 50S Subunit mRNA mRNA Protein_synthesis_inhibition Protein Synthesis Inhibition A_site->Protein_synthesis_inhibition Leads to 2DOS_aminoglycoside 2-DOS Aminoglycoside 2DOS_aminoglycoside->A_site Binds to Bacterial_cell_death Bacterial Cell Death Protein_synthesis_inhibition->Bacterial_cell_death

Mechanism of 2-DOS Aminoglycoside Action

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound stereoisomers.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Stock solutions of test compounds (2-DOS stereoisomers and derivatives)

  • Spectrophotometer

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test bacteria in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a growth control well (MHB and inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth), as determined by visual inspection or by measuring the optical density (OD) with a plate reader.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution of 2-DOS Stereoisomer in 96-well plate start->serial_dilute inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual/Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination
Ribosome Binding Assay (Filter Binding)

This assay measures the direct interaction between a radiolabeled RNA (representing the ribosomal binding site) and the test compound.

Materials:

  • Radiolabeled RNA (e.g., 32P-labeled 16S rRNA A-site construct)

  • Purified bacterial ribosomes or 30S subunits

  • Test compounds (2-DOS stereoisomers)

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl)

  • Nitrocellulose and charged nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the radiolabeled RNA, ribosomes (or subunits), and varying concentrations of the test compound in binding buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Assemble a filter sandwich in the vacuum apparatus with a nitrocellulose membrane on top of a charged nylon membrane. The nitrocellulose membrane binds proteins and protein-RNA complexes, while the charged nylon membrane captures unbound RNA that passes through.

    • Apply the reaction mixture to the filter under a gentle vacuum.

    • Wash the filter with cold binding buffer to remove non-specifically bound molecules.

  • Quantification:

    • Dry the membranes and quantify the radioactivity on each using a scintillation counter or phosphorimager.

    • The amount of radioactivity on the nitrocellulose membrane corresponds to the amount of RNA bound to the ribosome in the presence of the compound.

  • Data Analysis: Plot the fraction of bound RNA as a function of the compound concentration to determine the dissociation constant (KD) or IC50.

In Vitro Transcription/Translation (IVT) Inhibition Assay

This cell-free assay measures the ability of a compound to inhibit the synthesis of a reporter protein.

Materials:

  • Cell-free bacterial transcription/translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter gene (e.g., luciferase or GFP)

  • Amino acid mixture (can be radiolabeled, e.g., 35S-methionine)

  • Test compounds (2-DOS stereoisomers)

  • Apparatus for detecting the reporter protein (e.g., luminometer, fluorometer, or for radioactivity, SDS-PAGE and autoradiography)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, DNA template, amino acid mixture, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C for a set period (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Detection:

    • If using a luciferase reporter, add the appropriate substrate and measure luminescence.

    • If using a GFP reporter, measure fluorescence.

    • If using a radiolabeled amino acid, the newly synthesized proteins are separated by SDS-PAGE, and the radioactive bands are visualized by autoradiography.

  • Data Analysis: The amount of reporter protein produced is inversely proportional to the inhibitory activity of the compound. Plot the reporter signal against the compound concentration to determine the IC50 value.

Synthesis of Key this compound Stereoisomers

The availability of pure stereoisomers is essential for their comparative evaluation. While this compound can be obtained by the acidic hydrolysis of neomycin, other stereoisomers require specific synthetic routes.

  • Streptamine: This stereoisomer can be synthesized from commercially available inositol through a series of protection, oxidation, and reduction steps. Alternatively, a gram-scale synthesis of a protected streptamine derivative has been developed starting from streptomycin.[4][5]

  • 2-epi-streptamine: The synthesis of this epimer often involves multi-step procedures starting from chiral precursors, with key steps including stereoselective reductions and functional group manipulations to achieve the desired stereochemistry.

The development of efficient synthetic routes to these and other stereoisomers is crucial for expanding our understanding of their structure-activity relationships and for the rational design of novel aminoglycoside antibiotics.

References

A Comparative Guide to the Efficacy of Novel 2-Deoxystreptamine-Based Antibiotics: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new and effective antimicrobial agents.[1] 2-deoxystreptamine-containing aminoglycosides have long been a cornerstone in treating severe bacterial infections.[1] This guide provides a comparative overview of the in vitro and in vivo efficacy of two promising next-generation this compound-based antibiotics: plazomicin and propylamycin. These semisynthetic derivatives are designed to overcome common aminoglycoside resistance mechanisms.[2][3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo performance of plazomicin and propylamycin against key bacterial pathogens.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
AntibioticBacterial SpeciesResistance ProfileMIC (µg/mL)Reference
Plazomicin Escherichia coliAminoglycoside-Susceptible2 - 16[4]
Klebsiella pneumoniaeCarbapenem-Resistant8 - >32[5][6]
EnterobacteriaceaeMultidrug-Resistant≤4 - ≥8[5][6][7]
Propylamycin Escherichia coliWild-Type0.5[8]
Klebsiella pneumoniaeNDM-11[8]
Acinetobacter baumanniiWild-Type1[8]
Pseudomonas aeruginosaWild-Type2[8]
Staphylococcus aureusMRSA1[8]
Table 2: In Vivo Efficacy in Murine Infection Models
AntibioticAnimal ModelBacterial StrainEfficacy EndpointResultsReference
Plazomicin Immunocompetent Murine SepticemiaEnterobacteriaceae (MIC ≤4 µg/mL)96-hour survival86% survival[6][7]
Immunocompetent Murine SepticemiaEnterobacteriaceae (MIC ≥8 µg/mL)96-hour survival53.3% survival[6][7]
Neutropenic ThighK. pneumoniae (MDR)Bacterial Load ReductionStatic dose = 12 mg/kg/day[9]
Neutropenic ThighE. coli (MDR)Bacterial Load ReductionStatic dose = 25 mg/kg/day[9]
Propylamycin Neutropenic ThighE. coliBacterial Load ReductionSuperior to paromomycin[2][8]
SepticemiaE. coliSurvivalSuperior to paromomycin[2][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are outlines of standard protocols for key experiments cited in the evaluation of these novel antibiotics.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial potency.[10]

a. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is incubated overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The optical density (OD) of the overnight culture is measured to determine the bacterial concentration.

  • A standardized inoculum is prepared by diluting the culture to a specific concentration (e.g., OD600 = 0.063) in a sterile saline solution.

b. Broth Microdilution Method:

  • Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 37°C for 16-24 hours.

  • The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth is observed.

c. Agar Dilution Method:

  • Serial dilutions of the antibiotic are incorporated into molten agar and poured into petri dishes.

  • The standardized bacterial inoculum is spot-inoculated onto the surface of the agar plates.

  • Plates are incubated at 37°C for 16-24 hours.

  • The MIC is the lowest antibiotic concentration that prevents visible bacterial growth.

In Vivo Murine Septicemia Model

This model evaluates the efficacy of an antibiotic in treating a systemic bacterial infection.

a. Animal Model:

  • Typically, ICR or BALB/c mice are used.

  • Mice are acclimatized for at least 7 days before the experiment.

b. Infection:

  • A lethal dose of the bacterial pathogen (e.g., 10^6.5 CFU/mL) is injected intraperitoneally (i.p.).

  • The bacterial inoculum is prepared from a log-phase culture and suspended in a suitable medium, sometimes with mucin to enhance virulence.

c. Treatment:

  • Antibiotic treatment is initiated at a specified time post-infection (e.g., 1 hour).

  • The antibiotic is administered via a clinically relevant route, such as subcutaneous (s.c.) or intravenous (i.v.) injection.

  • Dosing regimens are designed to simulate human pharmacokinetic profiles.

d. Efficacy Assessment:

  • The primary endpoint is typically survival over a defined period (e.g., 96 hours or 10 days).

  • Survival curves are often analyzed using the Kaplan-Meier method.

In Vivo Neutropenic Thigh Infection Model

This model is used to assess the antimicrobial activity of a drug in the absence of a significant host immune response, mimicking infections in immunocompromised patients.

a. Induction of Neutropenia:

  • Mice are rendered neutropenic by the administration of cyclophosphamide on specific days before infection (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).

b. Infection:

  • A standardized inoculum of the test bacteria is injected directly into the thigh muscle of the neutropenic mice.

c. Treatment:

  • Antibiotic therapy is initiated at a set time after infection (e.g., 2 hours).

  • The drug is administered over a specified period (e.g., 24 hours) with a defined dosing schedule.

d. Efficacy Assessment:

  • At the end of the treatment period, mice are euthanized.

  • The infected thigh muscle is aseptically removed and homogenized.

  • Serial dilutions of the homogenate are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Efficacy is measured by the reduction in bacterial load (log10 CFU/g) compared to untreated controls.

Visualizations

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

The primary mechanism of action for this compound-based antibiotics is the inhibition of bacterial protein synthesis. They bind to the 16S rRNA of the 30S ribosomal subunit, which interferes with the translation process.

Aminoglycoside_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A-Site mRNA mRNA 50S_Subunit 50S Subunit Misread_Protein Misread/Truncated Protein A_Site->Misread_Protein Causes misreading of mRNA Inhibition Inhibition of Translocation A_Site->Inhibition Inhibits movement of ribosome Aminoglycoside This compound Antibiotic Aminoglycoside->A_Site Binds to A-Site on 16S rRNA tRNA Aminoacyl-tRNA tRNA->A_Site Blocks entry Protein_Synthesis Protein Synthesis Misread_Protein->Protein_Synthesis Disrupts Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of this compound antibiotic action on the bacterial ribosome.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a new antibiotic.

In_Vivo_Workflow Start Start: New Antibiotic Candidate Model_Selection Select Animal Model (e.g., Murine Septicemia) Start->Model_Selection Infection Induce Bacterial Infection Model_Selection->Infection Treatment_Groups Randomize into Treatment Groups (Vehicle, Antibiotic Doses) Infection->Treatment_Groups Administration Administer Treatment Treatment_Groups->Administration Monitoring Monitor Survival / Clinical Signs Administration->Monitoring Endpoint Endpoint Assessment (e.g., Survival Count, Bacterial Load) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Efficacy_Determination Determine Efficacy (e.g., ED50, Log Reduction) Data_Analysis->Efficacy_Determination

Caption: Workflow for in vivo evaluation of a new antibiotic.

Logical Relationship: In Vitro vs. In Vivo Studies

This diagram shows the logical progression and relationship between in vitro and in vivo studies in antibiotic development.

In_Vitro_vs_In_Vivo_Logic cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation In_Vitro In Vitro Studies In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising candidates progress to MIC MIC Determination (Potency) MBC MBC Determination (Bactericidal Activity) Toxicity In Vitro Cytotoxicity PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy Efficacy in Infection Models Safety In Vivo Toxicology

Caption: Logical progression from in vitro to in vivo antibiotic studies.

References

A Comparative Guide to the Cytotoxicity of 2-Deoxystreptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic profiles of various derivatives of 2-deoxystreptamine (2-DOS), the central scaffold of aminoglycoside antibiotics. The following sections provide a synthesis of available data on the cytotoxicity of these compounds, detailed experimental methodologies for assessing cellular toxicity, and visualizations of the key signaling pathways implicated in their cytotoxic effects. The information presented is intended to support informed decision-making in the research and development of novel therapeutic agents based on the 2-DOS framework.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of a comprehensive series of structurally related this compound derivatives are limited in the publicly available literature. The data presented below is compiled from various studies, each employing different assays and endpoints. Therefore, direct comparison of absolute values should be approached with caution. The data is organized to highlight structure-activity relationships where possible.

Table 1: Comparative Analysis of this compound (2-DOS) Derivative Toxicity

Derivative ClassCompoundModificationAssay TypeEndpointResultReference
4,5-Disubstituted 2-DOS ParomomycinParent CompoundAcute ToxicityLD50 (in vivo, mouse)80 mg/kg[1]
Compound 1 (NB30)Pseudo-trisaccharide derivative of paromomycinAcute ToxicityLD50 (in vivo, mouse)240 mg/kg[1]
Compound 2 (NB54)(S)-4-amino-2-hydroxybutanoyl (AHB) group at N-1 of a paromomycin derivativeAcute ToxicityLD50 (in vivo, mouse)500 mg/kg[1]
GentamicinParent AminoglycosideAcute ToxicityLD50 (in vivo, mouse)60 mg/kg[1]
4,6-Disubstituted 2-DOS KanamycinParent AminoglycosideRibosomal InhibitionIC50 (Mitochondrial Ribosomes)32.6 µM[2]
TobramycinParent AminoglycosideRibosomal InhibitionIC50 (Mitochondrial Ribosomes)11.1 µM[2]
GentamicinParent AminoglycosideRibosomal InhibitionIC50 (Mitochondrial Ribosomes)13.9 µM[2]
4-Monosubstituted 2-DOS ApramycinParent AminoglycosideRibosomal InhibitionIC50 (Mitochondrial Ribosomes)115.6 µM[2]

Note: The IC50 values for ribosomal inhibition reflect the concentration required to inhibit protein synthesis in isolated ribosomes, which is a key mechanism of aminoglycoside action and toxicity. A higher IC50 value suggests lower activity at the ribosomal level.

Experimental Protocols

A detailed methodology for a standard in vitro cytotoxicity assay is provided below. This protocol is broadly applicable for the initial screening of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of aminoglycosides, and by extension their this compound derivatives, is often mediated through the induction of apoptosis. The following diagrams illustrate a generalized experimental workflow and a key signaling pathway involved.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Prepare 2-DOS Derivative Stock Solutions seed Seed Mammalian Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Treat Cells with Serial Dilutions of 2-DOS Derivatives incubate1->treat incubate2 Incubate for 24-72h (Exposure) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis: Calculate % Viability and IC50 Values read->analyze end_node End: Comparative Cytotoxicity Profile analyze->end_node

Workflow for determining the cytotoxicity of 2-DOS derivatives.

G cluster_pathway Proposed Signaling Pathway for 2-DOS Derivative-Induced Apoptosis dos 2-DOS Derivative membrane Cellular Uptake dos->membrane ros ↑ Reactive Oxygen Species (ROS) Generation membrane->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Intrinsic apoptosis pathway activated by 2-DOS derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Deoxystreptamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Deoxystreptamine, a key aminocyclitol building block in many aminoglycoside antibiotics. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. Due to its classification as a hazardous substance, this compound requires careful handling and disposal in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety information is summarized in the table below.

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Skin IrritantChemical-resistant gloves (e.g., nitrile)Wash affected area with soap and water.
Eye IrritantSafety glasses or gogglesRinse cautiously with water for several minutes.
Respiratory IrritantUse in a well-ventilated area or with a fume hood.Move to fresh air.

Spill Management: In the event of a spill, avoid generating dust. Wear appropriate PPE, gently sweep or vacuum the spilled solid, and place it into a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Procedure

Direct chemical inactivation of this compound in a standard laboratory setting is not recommended due to its chemical stability. The primary and safest method of disposal is to manage it as hazardous chemical waste through a licensed environmental services provider.

Step 1: Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Packaging

  • Ensure the waste container is compatible with this compound, free from leaks, and can be securely closed.

  • For solid waste, a robust, sealable plastic or glass container is suitable.

  • For solutions containing this compound, use a sealed, leak-proof container.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name and concentration (if in solution).

    • Accumulation start date.

    • Any other information required by your institution's EHS guidelines.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

Step 5: Arrange for Pickup

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with all necessary information about the waste stream.

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

G cluster_0 Start Start Segregate this compound Waste Segregate this compound Waste Start->Segregate this compound Waste Step 1 Package in a Labeled, Sealed Container Package in a Labeled, Sealed Container Segregate this compound Waste->Package in a Labeled, Sealed Container Step 2 & 3 Store in Designated Hazardous Waste Area Store in Designated Hazardous Waste Area Package in a Labeled, Sealed Container->Store in Designated Hazardous Waste Area Step 4 Contact EHS for Pickup Contact EHS for Pickup Store in Designated Hazardous Waste Area->Contact EHS for Pickup Step 5 Waste Disposed by Licensed Contractor Waste Disposed by Licensed Contractor Contact EHS for Pickup->Waste Disposed by Licensed Contractor

Figure 1. Workflow for the proper disposal of this compound.

Experimental Protocols for Aminoglycoside Inactivation (for research purposes only)

While not recommended for routine disposal, some experimental methods for the inactivation of aminoglycosides have been documented in scientific literature. These are complex procedures and should only be attempted by trained professionals in a controlled research setting for the purpose of developing new disposal technologies, not for routine waste management.

Due to the lack of a simple and verified chemical inactivation protocol, adherence to the standard hazardous waste disposal procedure outlined above is the most responsible and compliant method for managing this compound waste.

By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Essential Safety and Logistical Information for Handling 2-Deoxystreptamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-Deoxystreptamine, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Compound of Interest: this compound CAS Number: 2037-48-1[1][2] Molecular Formula: C6H14N2O3[1][2] Hazard Classification: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[3]

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an irritant to the eyes, skin, and respiratory system.[3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound, especially in its powdered form, to mitigate exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust and splashes.
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of the powdered compound.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound are not readily established in public databases, it is crucial to handle it with care due to its irritant properties. For context, data for a related aminoglycoside antibiotic, Geneticin (G418), is provided below.

Table 2: Toxicity Data for a Related Aminoglycoside

CompoundCAS NumberLD50 (Intravenous, Mouse)
Geneticin (G418)49863-47-0140 mg/kg[4]

Note: This data is for a related compound and should be used for informational purposes only. Always handle this compound as a potentially hazardous substance.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment. The following procedures should be followed when working with this compound.

Preparation and Weighing
  • Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.

  • PPE: Before entering the designated area, don all required PPE as specified in Table 1.

  • Surface Preparation: Line the work surface of the chemical fume hood with disposable bench paper to facilitate cleanup.

  • Weighing: Use an analytical balance within the fume hood. Employ anti-static weighing paper or a tared container to handle the powder.

  • Avoid Aerosolization: Handle the powder gently to minimize the creation of dust.

Solubilization
  • In a Fume Hood: All initial solubilization of the powder must be performed within the chemical fume hood.

  • Slow Addition of Solvent: Add the desired solvent to the weighed powder slowly and carefully to prevent splashing and aerosol formation.

  • Secure Container: Ensure the container is securely capped before mixing or vortexing.

General Laboratory Practice
  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Labeling: Clearly label all containers with the compound name, concentration, and date.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert laboratory personnel and the safety officer.

  • Containment: For small spills within a fume hood, contain the spill using absorbent pads or other appropriate materials.

  • Cleanup:

    • Solid Spills: Gently cover the spill with damp paper towels to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Use an appropriate absorbent material to soak up the spill. Place the used absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[5] Aminoglycosides, including this compound, are not typically destroyed by standard autoclaving and should be treated as chemical waste.[6]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, bench paper) should be placed in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.

Deactivation and Final Disposal
  • Consult Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal.

  • Chemical Waste Vendor: Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste vendor.

  • Acidic Autoclaving (Expert Consultation Required): While some sources suggest that autoclaving at a very acidic pH may deactivate aminoglycosides, this method should only be attempted after thorough risk assessment and consultation with your institution's safety office, as it may create other hazards.[6] The primary and recommended method of disposal is through a certified hazardous waste program.

Visual Workflow and Logical Relationships

To further clarify the procedural flow, the following diagrams illustrate the key processes for handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep Don PPE Area Prepare Designated Area (Fume Hood) Prep->Area Weigh Weigh Compound Area->Weigh Solubilize Solubilize Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decon Decontaminate Workspace and Equipment Experiment->Decon RemovePPE Remove PPE Decon->RemovePPE Segregate Segregate Waste (Solid & Liquid) Decon->Segregate Wash Wash Hands RemovePPE->Wash RemovePPE->Segregate Store Store in Labeled Hazardous Waste Container Segregate->Store Dispose Dispose via Institutional Chemical Waste Program Store->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

SpillResponse cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Contain Contain Spill Assess->Contain Small ContactEHS Contact Environmental Health & Safety Assess->ContactEHS Large Cleanup Clean Up with Appropriate Materials Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate DisposeWaste Dispose of Cleanup Materials as Hazardous Waste Decontaminate->DisposeWaste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxystreptamine
Reactant of Route 2
2-Deoxystreptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.